1,2,4-Trivinylcyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-tris(ethenyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRQRAQRHBLCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(C(C1)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869516 | |
| Record name | Cyclohexane, 1,2,4-triethenyl- | |
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Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,4-Trivinylcyclohexane | |
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CAS No. |
2855-27-8 | |
| Record name | 1,2,4-Trivinylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-27-8 | |
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| Record name | 1,2,4-Trivinylcyclohexane | |
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| Record name | 2855-27-8 | |
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| Record name | Cyclohexane, 1,2,4-triethenyl- | |
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| Record name | Cyclohexane, 1,2,4-triethenyl- | |
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| Record name | Cyclohexane-1,2,4-triyltris(ethylene) | |
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| Record name | 1,2,4-TRIVINYLCYCLOHEXANE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,2,4-Trivinylcyclohexane from Cyclododecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2,4-trivinylcyclohexane, a versatile monomer in polymer chemistry, from 1,5,9-cyclododecatriene. The document details the predominant thermal rearrangement pathway, including a patented two-step process for isomer enrichment, and a less common photochemical route. Detailed experimental protocols, quantitative data on reaction yields and isomer distributions, and mechanistic diagrams are presented to serve as a practical resource for researchers in organic synthesis and materials science.
Introduction
This compound (TVCH) is a cyclic diolefin monomer with the molecular formula C₁₂H₁₈. Its three vinyl groups provide multiple reactive sites for polymerization, making it a valuable building block for cross-linked polymers and specialty materials. The primary industrial precursor for TVCH is 1,5,9-cyclododecatriene (CDT), a readily available product of butadiene trimerization. This guide focuses on the synthetic transformations that convert CDT into TVCH, with a particular emphasis on reaction conditions, experimental procedures, and product isomerism.
Synthesis Routes
The conversion of 1,5,9-cyclododecatriene to this compound is primarily achieved through a thermal rearrangement process. A photochemical pathway has also been reported, although it generally results in lower yields.
Thermal Rearrangement (Pyrolysis)
The principal method for synthesizing this compound is the thermal isomerization of 1,5,9-cyclododecatriene. This reaction is a classic example of a Cope rearrangement, a[1][1]-sigmatropic rearrangement of a 1,5-diene. In the case of CDT, the molecule undergoes a concerted, pericyclic reaction at elevated temperatures to form the more thermodynamically stable six-membered ring of TVCH.
A patented method describes a two-stage process to not only synthesize TVCH but also to enrich a specific geometric isomer. This process involves an initial high-temperature thermal isomerization followed by a lower-temperature equilibration.
2.1.1. Experimental Protocol: Two-Step Thermal Isomerization and Equilibration
This protocol is based on the process described in patent WO2013012678A1.
Step 1: Thermal Isomerization
-
Objective: To convert 1,5,9-cyclododecatriene to a mixture of this compound isomers.
-
Apparatus: A hot tube reactor is typically employed for this gas-phase reaction.
-
Procedure:
-
Heat the hot tube reactor to a temperature between 400°C and 600°C.
-
Maintain a pressure of 0.101 kPa to 121.5 kPa.
-
Introduce 1,5,9-cyclododecatriene vapor into the reactor.
-
The resulting product is a mixture of this compound isomers with a low concentration of the lowest boiling isomer ("Isomer A").
-
Step 2: Equilibration
-
Objective: To enrich the concentration of the lowest boiling isomer ("Isomer A").
-
Apparatus: An equilibration reactor or vessel suitable for either gas or liquid phase reactions.
-
Procedure:
-
Transfer the this compound composition from Step 1 to the equilibration reactor.
-
Heat the composition to a temperature between 180°C and 375°C.
-
Maintain a pressure ranging from 0.101 kPa to 1,013 kPa.
-
This equilibration step increases the concentration of the desired low-boiling isomer.
-
2.1.2. Experimental Protocol: Single-Step Pyrolysis
A simpler, single-step pyrolysis method is described in the chemical literature.
-
Apparatus: A glass column packed with suitable material (e.g., glass helices) and equipped with a heating mantle and a nitrogen inlet.
-
Procedure:
-
Heat the glass column to 450°C.
-
Pass a stream of dry nitrogen through cis,trans,trans-cyclododeca-1,5,9-triene maintained at approximately 80°C to create a saturated vapor.
-
Pass the vapor-laden nitrogen stream through the heated column.
-
A column residence time of approximately 10 seconds results in a 10-15% conversion to a mixture of isomeric trivinylcyclohexanes.
-
The products are collected by cooling the effluent. The individual isomers can be separated by vacuum fractionation and gas chromatography.
-
2.1.3. Quantitative Data for Thermal Rearrangement
| Method | Starting Material | Temperature (°C) | Pressure | Conversion (%) | Product Ratio (cis:trans) | Reference |
| Single-Step Pyrolysis | cis,trans,trans-cyclododeca-1,5,9-triene | 450 | Atmospheric | 10-15 | 65:35 | J. Chem. Soc. (C), 1971 |
| Two-Step Process (Isomerization) | 1,5,9-cyclododecatriene | 400-600 | 0.101-121.5 kPa | Not specified | Low in "Isomer A" | WO2013012678A1 |
| Two-Step Process (Equilibration) | TVCH mixture | 180-375 | 0.101-1,013 kPa | Not specified | Enriched in "Isomer A" | WO2013012678A1 |
Photochemical Synthesis
An alternative, though less efficient, route to this compound from cyclododecatriene involves ultraviolet irradiation. This method tends to be more stereospecific than the thermal process.
2.2.1. Experimental Protocol: Photochemical Reaction
-
Apparatus: A photochemical reactor equipped with a medium-pressure mercury lamp.
-
Procedure:
-
Dissolve cis,trans,trans-cyclododeca-1,5,9-triene in an ethereal solution.
-
Irradiate the solution with a medium-pressure mercury lamp for an extended period (e.g., 137 hours).
-
The reaction yields a mixture of products, including isomers of cyclododecatriene and this compound.
-
The addition of organic sensitizers such as acetophenone or copper(I) halides has been found to be unsuccessful in improving the yield of trivinylcyclohexanes.
-
Irradiation with a low-pressure mercury lamp (>90% 2537 Å radiation) did not yield the desired products.
-
2.2.2. Quantitative Data for Photochemical Synthesis
| Starting Material | Irradiation Source | Duration (h) | Conversion (%) | Product Distribution | Reference |
| cis,trans,trans-cyclododeca-1,5,9-triene | Medium-pressure mercury lamp | 137 | 20 | trans,trans,trans-CDT (25%), cis,cis,trans-CDT (29%), r-1,t-2,4-TVCH (12%), r-1,c-2,4-TVCH (ca. 1%) | J. Chem. Soc. (C), 1971 |
Reaction Mechanisms and Visualizations
Thermal Rearrangement: A Cope Rearrangement
The thermal conversion of 1,5,9-cyclododecatriene to this compound is believed to proceed through a[1][1]-sigmatropic shift known as the Cope rearrangement. The process involves the formation of a bicyclic transition state.
Caption: Thermal conversion of CDT to TVCH via a Cope rearrangement.
Experimental Workflow: Two-Step Thermal Synthesis
The patented two-step thermal process can be visualized as a sequential workflow designed for isomer enrichment.
Caption: Two-step thermal synthesis and equilibration workflow.
Photochemical Reaction Pathway
The photochemical synthesis likely involves the formation of an excited state of cyclododecatriene, which then rearranges to the trivinylcyclohexane product. The higher stereospecificity suggests a different mechanism from the thermal Cope rearrangement.
Caption: Proposed photochemical pathway from CDT to TVCH.
Conclusion
The synthesis of this compound from 1,5,9-cyclododecatriene is a well-established transformation, with thermal rearrangement being the most viable and scalable method. The two-step thermal process offers a means to control the isomeric composition of the final product, which is crucial for tailoring the properties of resulting polymers. While the photochemical route provides an alternative with higher stereospecificity, its low yields limit its practical application. This guide provides the essential technical details for researchers to understand and implement these synthetic strategies.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,4-Trivinylcyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,4-trivinylcyclohexane, with a particular focus on its various isomers. This document is intended to be a valuable resource for professionals in research, science, and drug development who may utilize this versatile compound in polymerization, synthesis, and other chemical processes.
Introduction to this compound
This compound (TVCH) is a carbocyclic compound with the molecular formula C₁₂H₁₈.[1][2] Its structure consists of a cyclohexane ring substituted with three vinyl groups at the 1, 2, and 4 positions.[3] The presence of these vinyl groups makes it a highly reactive monomer, suitable for a variety of polymerization reactions and as an intermediate in organic synthesis.[3][4] TVCH exists as a mixture of four geometric stereoisomers, which can be separated based on their boiling points.[1]
Physical Properties of this compound Isomers
Commercially available this compound is typically sold as a mixture of its stereoisomers.[5][6] Detailed physical property data for the individual, separated isomers is not widely available in public literature. However, extensive data exists for the isomeric mixture, and a patented process describes the separation of the isomers by fractional distillation, designating them as Isomers A, B, C, and D based on their elution order.[1]
The general physical properties of the this compound isomer mixture are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₈[1] |
| Molecular Weight | 162.27 g/mol [2] |
| Appearance | Clear, colorless to slightly yellow liquid[5] |
| Density | 0.836 g/mL at 25 °C[6] |
| Boiling Point | 85-88 °C at 20 mmHg[6] |
| Melting Point | < -60 °C[1] |
| Refractive Index | n20/D 1.478[6] |
| Flash Point | 68.9 °C[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of its three vinyl groups. These unsaturated functionalities are susceptible to addition reactions and are readily polymerized.
Polymerization
This compound is a valuable monomer for the synthesis of polymers with a variety of properties. The vinyl groups can undergo polymerization through several mechanisms, including free-radical, anionic, and coordination polymerization.
-
Free-Radical Polymerization: This method involves the use of a free-radical initiator, such as a peroxide or an azo compound, to initiate a chain reaction with the vinyl monomers.[7][8] The process consists of initiation, propagation, and termination steps.[9]
-
Anionic Polymerization: This "living" polymerization technique, initiated by strong bases like organolithium compounds, allows for the synthesis of polymers with well-controlled molecular weights and architectures.[10][11]
-
Ziegler-Natta Polymerization: This coordination polymerization method, which utilizes a catalyst system typically composed of a transition metal compound and an organoaluminum compound, is known for producing polymers with high stereoregularity.[3][12]
The polymerization of this compound can lead to cross-linked polymers due to the presence of multiple vinyl groups, making it a useful crosslinking agent for polyolefins.[4]
Experimental Protocols
Synthesis and Separation of this compound Isomers
A patented process describes the synthesis of this compound and the enrichment of its specific geometric isomers.[1]
Synthesis:
The synthesis involves the thermal isomerization of 1,5,9-cyclododecatriene. This process is typically carried out at temperatures between 300 and 650 °C.[13] The resulting product, which is a mixture of this compound isomers, has a lower boiling point than the starting material and can be separated by distillation.[13]
Isomer Enrichment:
A specific isomer, designated as Isomer A, can be enriched through a two-step process:[1]
-
Thermal Isomerization: 1,5,9-cyclododecatriene is heated at a temperature between 400 °C and 600 °C at a pressure of 0.101 kPa to 121.5 kPa. This forms a this compound composition with low levels of Isomer A.
-
Equilibration: The resulting mixture is then equilibrated in either a vapor or liquid phase at a temperature ranging from 180 °C to 375 °C and a pressure between 0.101 kPa and 1013 kPa. This equilibration step increases the concentration of Isomer A.
The enriched isomer composition can be further purified by fractional distillation.[1] The four geometric stereoisomers are collected in the order of A, B, C, and D.[1]
Spectroscopic Characterization
The structure and composition of this compound and its isomers can be determined using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure and differentiating between isomers.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=C stretching of the vinyl groups.[2]
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to separate the isomers and determine their mass-to-charge ratio, confirming the molecular weight.[2]
Visualizing Synthesis and Polymerization Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical processes involving this compound.
Caption: Synthesis and isomer enrichment of this compound.
Caption: General polymerization pathways of this compound.
References
- 1. US8829257B2 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]
- 2. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound, mixture of isomers | C12H18 - BuyersGuideChem [buyersguidechem.com]
- 6. 1,2,4-三乙烯基环己烷,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. pslc.ws [pslc.ws]
- 9. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 11. eresearchco.com [eresearchco.com]
- 12. pslc.ws [pslc.ws]
- 13. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]
Spectroscopic Profile of 1,2,4-Trivinylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data available for 1,2,4-trivinylcyclohexane, a versatile building block in polymer and synthetic chemistry. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and analytical characteristics.
Introduction
This compound (TVCH) is a cyclic olefin with three vinyl functional groups, making it a valuable monomer for cross-linking and polymerization reactions. An accurate understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation of its derivatives. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for TVCH.
Spectroscopic Data Summary
The spectroscopic data for this compound is available through various public databases, including PubChem and SpectraBase. The compound is typically available as a mixture of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data have been reported.
¹³C NMR: The ¹³C NMR spectrum of this compound has been recorded in deuterated chloroform (CDCl₃)[1]. Due to the presence of multiple isomers and complex splitting patterns, a detailed, unambiguous assignment of all peaks is challenging without further experimental data. However, the spectrum is characterized by signals in the aliphatic region for the cyclohexane ring carbons and in the olefinic region for the vinyl group carbons.
¹H NMR: ¹H NMR spectra of this compound are also available[2]. These spectra exhibit complex multiplets in the regions characteristic of vinyl protons (typically 4.5-6.5 ppm) and aliphatic protons of the cyclohexane ring (typically 1.0-2.5 ppm). The significant overlap of signals from the different vinyl groups and the various stereoisomers complicates a straightforward analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound has been obtained from a neat sample, meaning the pure liquid without any solvent[2].
Table 1: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch (vinyl) |
| 2920-2850 | Strong | C-H stretch (aliphatic) |
| ~1640 | Medium | C=C stretch (vinyl) |
| ~1450 | Medium | CH₂ scissoring |
| ~990 and ~910 | Strong | =C-H bend (out-of-plane) |
Note: The exact peak positions may vary slightly depending on the specific isomer and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available[2].
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| Major Fragments (m/z) | 79, 93, 67 |
The fragmentation pattern is consistent with the structure of a vinyl-substituted cycloalkane, with the base peak and other major fragments arising from rearrangements and cleavage of the cyclohexane ring and loss of vinyl groups.
Experimental Protocols
NMR Spectroscopy (General Protocol)
A sample of this compound would be dissolved in a deuterated solvent, such as CDCl₃, in a standard NMR tube. The spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters would be used, and for ¹³C NMR, proton-decoupled spectra would be obtained to simplify the signals to single lines for each unique carbon atom.
FTIR Spectroscopy of a Neat Liquid (General Protocol)
For a neat liquid sample like this compound, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. This assembly is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically run first and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)
A dilute solution of this compound in a volatile solvent would be injected into a gas chromatograph. The GC separates the components of the mixture, and as each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the fragments based on their mass-to-charge ratio.
Conclusion
The spectroscopic data for this compound provides a fundamental analytical fingerprint for this compound. While the available data from public repositories offers a good starting point for identification and characterization, the complexity arising from the mixture of stereoisomers necessitates careful interpretation. For applications requiring a high degree of purity or specific isomeric forms, further detailed analytical work, including advanced 2D NMR techniques and high-resolution mass spectrometry, would be beneficial. The general experimental protocols provided herein serve as a guide for researchers looking to reproduce or expand upon the existing spectroscopic data for this versatile molecule.
References
An In-depth Technical Guide on the Chemistry of 1,5,9-Cyclododecatriene and its Relationship to 4-Vinylcyclohexene
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Analysis of 1,5,9-Cyclododecatriene: Synthesis, Thermal Behavior, and Clarification on the Formation of 4-Vinylcyclohexene
This technical guide addresses the query regarding the thermal rearrangement of 1,5,9-cyclododecatriene (CDT) to produce 4-vinylcyclohexene (VCH), a compound for which the trivial name "TVCH" was used. Extensive literature review indicates that a direct thermal rearrangement of 1,5,9-cyclododecatriene to 4-vinylcyclohexene is not a recognized or documented chemical transformation.
Instead, 4-vinylcyclohexene is a well-known C8 byproduct that is co-formed during the industrial synthesis of 1,5,9-cyclododecatriene from the cyclotrimerization of 1,3-butadiene.[1] This guide will provide an in-depth exploration of this synthesis, the conditions that lead to the formation of both CDT and VCH, and the known thermal behavior of CDT.
The Synthesis of 1,5,9-Cyclododecatriene and the Origin of 4-Vinylcyclohexene
The primary industrial route to 1,5,9-cyclododecatriene is the catalyzed cyclotrimerization of 1,3-butadiene.[2] This process, while highly selective for the C12 triene, also yields smaller quantities of other cyclic oligomers, most notably the C8 dimer, 4-vinylcyclohexene.
The formation of these products is dependent on the catalyst system employed and the reaction conditions. Titanium- and nickel-based catalysts are commonly used to achieve high yields of CDT.[2]
Table 1: Typical Byproducts of 1,5,9-Cyclododecatriene Synthesis from Butadiene
| Product | Chemical Formula | Molar Mass ( g/mol ) | Typical Yield | Formation Pathway |
| 1,5,9-Cyclododecatriene | C12H18 | 162.28 | >80% | Cyclotrimerization of butadiene |
| 4-Vinylcyclohexene | C8H12 | 108.18 | Variable | Diels-Alder dimerization of butadiene[3] |
| 1,5-Cyclooctadiene | C8H16 | 110.21 | Variable | Dimerization of butadiene |
The diagram below illustrates the synthetic pathway from butadiene to both 1,5,9-cyclododecatriene and 4-vinylcyclohexene.
Caption: Synthesis of CDT and VCH from Butadiene.
Experimental Protocol for the Synthesis of 1,5,9-Cyclododecatriene
The following is a generalized experimental protocol for the laboratory-scale synthesis of 1,5,9-cyclododecatriene from butadiene, which also produces 4-vinylcyclohexene as a byproduct.
Materials:
-
1,3-Butadiene
-
Titanium tetrachloride (TiCl4) or a suitable nickel catalyst
-
Organoaluminum co-catalyst (e.g., triethylaluminium)
-
Anhydrous hydrocarbon solvent (e.g., toluene)
-
Quenching agent (e.g., isopropanol)
-
Aqueous workup solution (e.g., dilute HCl)
Procedure:
-
A dry, inert-atmosphere reactor is charged with the anhydrous solvent and the catalyst components at a controlled temperature.
-
Liquefied 1,3-butadiene is slowly fed into the reactor under pressure.
-
The reaction temperature is maintained for a specified period to allow for the cyclotrimerization to proceed.
-
Upon completion, the reaction is quenched by the addition of a deactivating agent.
-
The catalyst residues are removed by washing with a dilute aqueous acid or base.
-
The organic phase is separated, dried, and the solvent is removed under reduced pressure.
-
The product mixture is then fractionally distilled to separate the 1,5,9-cyclododecatriene from the lower-boiling 4-vinylcyclohexene and other oligomers.
Table 2: Typical Reaction Conditions for Butadiene Cyclotrimerization
| Parameter | Condition |
| Catalyst | TiCl4 / Triethylaluminium |
| Solvent | Toluene |
| Temperature | 40-80 °C |
| Pressure | 1-10 atm |
| Reaction Time | 1-4 hours |
Thermal Behavior of 1,5,9-Cyclododecatriene
While a direct thermal rearrangement to VCH is not observed, 1,5,9-cyclododecatriene can undergo intramolecular rearrangements at elevated temperatures. The presence of three double bonds in a flexible 12-membered ring allows for various thermally-induced pericyclic reactions, including Cope-type rearrangements.
The Cope rearrangement is a[4][4]-sigmatropic shift of a 1,5-diene.[5] Depending on the stereochemistry of the CDT isomer (cis,trans,trans-, all-trans-, etc.), different conformations can be accessed that place two of the double bonds in a 1,5-diene arrangement, making a Cope rearrangement theoretically possible. Such rearrangements would lead to the formation of other C12H18 isomers, likely with bicyclic or tricyclic structures, rather than fragmentation to a C8 compound like VCH.
The diagram below illustrates a hypothetical Cope rearrangement pathway for a conformer of 1,5,9-cyclododecatriene.
Caption: Hypothetical Cope Rearrangement of CDT.
Investigative Protocol for High-Temperature Pyrolysis of 1,5,9-Cyclododecatriene
To definitively determine the products of the thermal decomposition of CDT, a high-temperature pyrolysis study would be required. The following is a general protocol for such an investigation.
Objective: To identify the products of the gas-phase pyrolysis of 1,5,9-cyclododecatriene.
Apparatus:
-
Pyrolysis reactor (e.g., quartz tube furnace)
-
High-precision temperature controller
-
Inert gas supply (e.g., argon, nitrogen)
-
System for introducing the CDT sample (e.g., syringe pump)
-
Product collection system (e.g., cold trap)
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure:
-
The pyrolysis reactor is heated to the desired temperature under a steady flow of inert gas.
-
A dilute solution of 1,5,9-cyclododecatriene in a volatile, inert solvent is introduced into the hot zone of the reactor at a controlled rate.
-
The effluent from the reactor is passed through a cold trap to condense any liquid products.
-
The gaseous products can be collected in a gas bag for analysis.
-
The condensed liquid products are analyzed by GC-MS to identify the components.
-
The experiment is repeated at a range of temperatures to determine the temperature dependence of product formation.
Table 3: Parameters for Investigative Pyrolysis of CDT
| Parameter | Range | Purpose |
| Temperature | 300-800 °C | To determine the onset of decomposition and the product distribution at different thermal energies. |
| Residence Time | 0.1-10 seconds | To investigate the formation of primary versus secondary decomposition products. |
| CDT Concentration | 1-10% in solvent | To ensure complete vaporization and minimize bimolecular reactions. |
Conclusion
The inquiry into the thermal rearrangement of 1,5,9-cyclododecatriene to 4-vinylcyclohexene has revealed a common point of confusion regarding the origin of VCH in relation to CDT. The available scientific literature does not support a direct thermal conversion of CDT to VCH. Instead, VCH is a byproduct of the industrial synthesis of CDT from butadiene.
The thermal behavior of 1,5,9-cyclododecatriene is characterized by the potential for complex intramolecular rearrangements, such as Cope-type sigmatropic shifts, which would lead to isomeric C12 structures. The definitive study of the high-temperature decomposition products of CDT would require a formal pyrolysis investigation.
This guide provides a comprehensive overview of the synthesis of 1,5,9-cyclododecatriene, the formation of 4-vinylcyclohexene as a byproduct, and the theoretical framework for the thermal behavior of CDT, which should serve as a valuable resource for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,5,9-Cyclododecatriene | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]
- 4. Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cope rearrangement - Wikipedia [en.wikipedia.org]
The Dawn of Trivinylcyclohexanes: A Technical Guide to Their Early Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational literature on the discovery and synthesis of trivinylcyclohexanes, a class of compounds with significant potential in polymer chemistry and materials science. This document provides a comprehensive overview of the pioneering synthetic methodologies, quantitative data from seminal studies, and detailed experimental protocols reconstructed from the early literature.
Discovery and Foundational Synthesis: The Thermal Rearrangement of 1,5,9-Cyclododecatriene
The synthesis of trivinylcyclohexanes was first reported in the early 1960s, with the pioneering work of Günther Wilke and coworkers being a cornerstone of the field. The primary route established in this early period was the thermal rearrangement of 1,5,9-cyclododecatriene (CDT), a process rooted in the principles of the Cope rearrangement.[1][2] This reaction involves heating CDT at high temperatures, causing a[3][3]-sigmatropic rearrangement to yield primarily 1,2,4-trivinylcyclohexane.
The Cope Rearrangement: A Mechanistic Glimpse
The thermal conversion of 1,5,9-cyclododecatriene to this compound is a classic example of a Cope rearrangement, a pericyclic reaction involving the redistribution of six electrons over a cyclic transition state.
Caption: The Cope Rearrangement of 1,5,9-Cyclododecatriene.
Quantitative Data from Early Studies
The early literature, primarily patents from the era, provides valuable quantitative data on the thermal synthesis of this compound. The following table summarizes key reaction parameters and outcomes.
| Starting Material | Temperature (°C) | Pressure | Residence Time (s) | Conversion (%) | Selectivity (%) | Product Isomer(s) | Reference |
| 1,5,9-Cyclododecatriene | 458 | Not Specified | 5.13 | 29.3 | 89.4 | This compound | [1] |
| 1,5,9-Cyclododecatriene | 465 | Not Specified | 5.15 | 41.4 | 94.1 | This compound | [1] |
| 1,5,9-Cyclododecatriene | 467 | Not Specified | 17.20 | 85.4 | 96.3 | This compound | [1] |
| trans,trans,cis-1,5,9-Cyclododecatriene | ~500 | Not Specified | Not Specified | ~100 | Not Specified | This compound | U.S. Patent 3,011,003 |
| 1,5,9-Cyclododecatriene | 400-600 | 1 mbar - 1.2 bar | Not Specified | Not Specified | Not Specified | This compound | [1] |
Experimental Protocols from Foundational Literature
The following sections provide detailed experimental methodologies for the synthesis of trivinylcyclohexanes as described in the early scientific literature.
Thermal Rearrangement of 1,5,9-Cyclododecatriene (Based on Wilke et al.)
This protocol is a reconstruction based on the descriptions found in patents and later publications referencing Wilke's original work.[1]
Objective: To synthesize trivinylcyclohexane by the thermal isomerization of 1,5,9-cyclododecatriene.
Apparatus: A flow reactor system consisting of a preheater, a heated reaction tube (e.g., packed with stainless steel helices or other inert material to ensure good heat transfer), a condenser, and a collection flask. The system should be equipped with a means to control the temperature of the reaction tube and the flow rate of the starting material.
Procedure:
-
Preparation: The 1,5,9-cyclododecatriene (CDT) is placed in a reservoir and deoxygenated by bubbling a stream of dry, inert gas (e.g., nitrogen or argon) through it.
-
Reaction: The reaction tube is heated to the desired temperature, typically in the range of 450-550 °C. The CDT is then introduced into the preheater, where it is vaporized. The vaporized CDT is carried through the heated reaction tube by the inert gas stream. The flow rate is adjusted to control the residence time within the reactor.
-
Product Collection: The reaction mixture exiting the tube is passed through a condenser to liquefy the products and unreacted starting material. The condensate is collected in a cooled flask.
-
Purification: The collected liquid is subjected to fractional distillation to separate the lower-boiling trivinylcyclohexane from the higher-boiling unreacted CDT and any high-boiling byproducts.
Caption: Experimental workflow for the thermal synthesis of trivinylcyclohexane.
Characterization of Trivinylcyclohexanes in Early Studies
Early characterization of the synthesized trivinylcyclohexanes relied on classical analytical techniques. The primary product of the thermal rearrangement of 1,5,9-cyclododecatriene was identified as a mixture of isomers of this compound.
Physical Properties
The following table summarizes the reported physical properties of this compound from various sources.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [3][4] |
| Molecular Weight | 162.27 g/mol | [2][3][4] |
| Boiling Point | 85-88 °C at 20 mmHg | [2] |
| Density | 0.836 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.478 | [2] |
Spectroscopic Data
While detailed spectroscopic data from the earliest publications is scarce, later compilations and safety data sheets provide typical spectroscopic characteristics. It is important to note that early analyses would have been conducted with instrumentation that had lower resolution than modern equipment.
-
Infrared (IR) Spectroscopy: The presence of vinyl groups is indicated by characteristic C-H stretching and bending vibrations, as well as C=C stretching absorptions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would show complex multiplets in the olefinic region due to the vinyl protons and in the aliphatic region corresponding to the cyclohexane ring protons.
Synthesis of Other Trivinylcyclohexane Isomers
The early literature primarily focuses on the synthesis of this compound due to the nature of the Cope rearrangement of the readily available 1,5,9-cyclododecatriene. Information on the targeted synthesis of other isomers, such as 1,3,5-trivinylcyclohexane, in this early period is limited. The formation of minor amounts of other isomers in the thermal rearrangement is plausible, but their isolation and characterization were not a primary focus of the initial reports.
Conclusion
The early literature on the discovery and synthesis of trivinylcyclohexanes is dominated by the thermal rearrangement of 1,5,9-cyclododecatriene, a method pioneered by G. Wilke and his research group. This approach, grounded in the principles of the Cope rearrangement, provided the first viable route to these versatile molecules. The foundational work of this era, documented in seminal publications and patents, established the key reaction parameters and laid the groundwork for future developments in the synthesis and application of trivinylcyclohexanes. This guide provides a comprehensive overview of this critical early period for researchers and professionals interested in the history and fundamental chemistry of these important compounds.
References
An In-depth Technical Guide to the Reactivity of Vinyl Groups in 1,2,4-Trivinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trivinylcyclohexane (TVCH) is a versatile crosslinking agent and monomer utilized in the synthesis of polymers with tailored properties. Its structure, featuring a cyclohexane ring with three vinyl groups at the 1, 2, and 4 positions, presents a unique case for studying the differential reactivity of multiple functional groups within a single molecule. The spatial arrangement and electronic environment of each vinyl group are distinct, leading to variations in their susceptibility to chemical transformations. This technical guide provides a comprehensive overview of the reactivity of these vinyl groups, with a focus on selective functionalization through various chemical reactions. Understanding and controlling the reactivity of the individual vinyl groups is paramount for the rational design of novel materials and complex molecular architectures.
Stereoisomers of this compound
It is crucial to recognize that this compound is commercially available as a mixture of stereoisomers. The relative orientation of the three vinyl groups (axial vs. equatorial) on the cyclohexane ring significantly influences their steric accessibility and, consequently, their reactivity. While detailed reactivity studies for each isolated isomer are not extensively available in the public domain, research has shown that the isomeric composition can dramatically affect the selectivity of certain reactions. For instance, in catalytic hydrosilylation, the selectivity for mono-adduct formation is highly dependent on the specific stereoisomer of TVCH used.
Key Reactions and Vinyl Group Reactivity
The vinyl groups of this compound undergo a variety of addition reactions, including hydrosilylation, epoxidation, and radical polymerization. Kinetic studies have suggested that the three vinyl groups may exhibit different reactivities due to a combination of steric hindrance and electronic effects, often leading to their sequential consumption during polymerization processes[1].
Hydrosilylation: A Case Study in Selective Functionalization
Catalytic hydrosilylation, the addition of a silicon-hydride bond across the double bond, presents a powerful method for the selective functionalization of this compound. Research has demonstrated that iron-based catalysts can achieve high selectivity for the monohydrosilylation of a specific isomer of TVCH.
The following table summarizes the regioselectivity of monohydrosilylation of the major isomer in a commercial mixture of this compound (designated as TVCH-A) using various bis(imino)pyridine iron catalysts and silanes. The data highlights a strong preference for reaction at the 4-vinyl position.
| Catalyst Precursor | Silane | Total Yield of Monoadduct (%) | Selectivity for 4-vinyl position (%) | Ratio of C1/C2/C4 vinyl reaction |
| (iPrPDI)Fe(N₂)₂ | MD'M | >98 | >98 | Not Reported |
| (4-Me₂N-iPrPDI)Fe(N₂)₂ | MD'M | >98 | >98 | Not Reported |
| [(EtPDI)FeN₂]₂(μ₂-N₂) | MD'M | 56 | 70 | Not Reported |
| [(EtPDI)FeN₂]₂(μ₂-N₂) | (EtO)₃SiH (TES) | 43 | 78 | Not Reported |
Data sourced from ACS Catalysis.
The following is a representative experimental protocol for the iron-catalyzed hydrosilylation of this compound:
Materials:
-
This compound (TVCH), mixture of isomers
-
Bis(imino)pyridine iron catalyst precursor (e.g., (iPrPDI)Fe(N₂)₂)
-
Silane (e.g., 1,1,1,3,5,5,5-heptamethyltrisiloxane, MD'M)
-
Anhydrous solvent (if required, though reactions are often run neat)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).
-
In a glovebox, the iron catalyst precursor (0.004 mmol, 0.4 mol %) is weighed into a reaction vessel.
-
This compound (1.0 mmol) is added to the reaction vessel.
-
The silane (1.0 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature (23 °C).
-
Reaction progress is monitored by a suitable analytical technique, such as ¹H NMR spectroscopy or gas chromatography (GC), to determine the consumption of the silane and the formation of the monoadduct.
-
Upon completion, the product can be purified by methods such as distillation or chromatography if necessary.
Note: The reactivity and selectivity can be influenced by the specific iron catalyst, the silane used, and the isomeric composition of the this compound.
The iron-catalyzed hydrosilylation of alkenes is proposed to proceed through a Chalk-Harrod type mechanism. This involves the oxidative addition of the silane to the iron center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the hydrosilylated product and regenerate the active catalyst.
Epoxidation
A general procedure for the epoxidation of trivinylcyclohexane involves heating with a solution of acetaldehyde peracetate.
A general workflow for the analysis of reaction products from the functionalization of this compound is outlined below.
Radical Polymerization
This compound is a trifunctional monomer capable of undergoing radical polymerization to form highly crosslinked polymer networks. Kinetic studies suggest that the three vinyl groups exhibit different reactivities, leading to their sequential consumption during the polymerization process[1]. This differential reactivity is attributed to steric hindrance and electronic effects. The less sterically hindered vinyl group is expected to react first, followed by the more hindered ones as the polymer network grows and diffusion limitations become more pronounced. However, specific kinetic parameters for the reaction of each individual vinyl group are not well-documented in the available literature.
Conclusion
The reactivity of the vinyl groups in this compound is a complex interplay of steric and electronic factors, further influenced by the stereoisomeric composition of the starting material. While significant progress has been made in understanding and controlling this reactivity, particularly in the realm of selective hydrosilylation, further research is needed to quantify the reactivity of each vinyl group in other important transformations such as epoxidation and radical polymerization. A deeper understanding of these factors will enable the more precise design of advanced materials with tailored properties for a wide range of applications, including in the development of novel drug delivery systems and advanced biomaterials.
References
An In-depth Technical Guide to 1,2,4-Trivinylcyclohexane (CAS 2855-27-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1,2,4-trivinylcyclohexane (CAS number 2855-27-8), a versatile cycloaliphatic diolefin. The information is curated for professionals in research, development, and pharmaceutical sciences, with a focus on its role as a monomer and crosslinking agent in advanced polymer synthesis.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic odor. It is a mixture of stereoisomers. This compound is notable for its three reactive vinyl groups attached to a cyclohexane ring, making it a valuable precursor in polymer chemistry.[1] It is relatively insoluble in water but soluble in organic solvents.[1]
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 2855-27-8 | [2] |
| IUPAC Name | 1,2,4-triethenylcyclohexane | [2] |
| Synonyms | 1,2,4-Tris(ethenyl)cyclohexane, TVCH | [1] |
| Molecular Formula | C₁₂H₁₈ | [2] |
| Molecular Weight | 162.27 g/mol | [2] |
| InChI | InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2 | [2] |
| SMILES | C=CC1CCC(C=C)C(C=C)C1 |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 85-88 °C at 20 mmHg | |
| Density | 0.836 g/mL at 25 °C | |
| Refractive Index | n20/D 1.478 | |
| Flash Point | 69 °C (156.2 °F) - closed cup |
Safety and Handling
This compound is a combustible liquid and should be handled with care. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Store in a cool, well-ventilated area away from sources of ignition.
Experimental Protocols
Synthesis of this compound via Thermal Isomerization
A common method for the synthesis of this compound is the thermal isomerization of 1,5,9-cyclododecatriene.[3][4][5] This process typically involves heating the starting material at high temperatures, followed by an equilibration step to enrich a particular geometric isomer.[3][4]
Experimental Procedure:
-
Vaporization: 1,5,9-Cyclododecatriene (CDT) is vaporized by passing it through a heated tube.[4]
-
Thermal Isomerization: The CDT vapors are then passed through a hot tube reactor, typically a stainless steel tube housed in a furnace, at a temperature ranging from 450-550 °C.[4] This step forms a mixture of this compound isomers.
-
Equilibration: The resulting mixture is then equilibrated in either a vapor or liquid phase at a temperature between 180 °C and 375 °C to enrich the desired isomer.[3][4]
-
Purification: The final product can be purified by fractional distillation.[3][6]
Spectral Data
Access to spectral data is crucial for the identification and characterization of this compound.
-
¹H and ¹³C NMR: Proton and Carbon-13 Nuclear Magnetic Resonance spectra are available in databases such as SpectraBase.[7] These spectra are essential for confirming the structure and isomeric purity of the compound.
-
Mass Spectrometry (MS): GC-MS data is available through the NIST Mass Spectrometry Data Center.[2] The fragmentation pattern of cycloalkanes typically involves the loss of alkyl radicals and ethylene.[8][9]
-
Infrared (IR) Spectroscopy: FTIR spectra can be found on platforms like SpectraBase and provide information about the functional groups present, notably the vinyl C-H and C=C stretching vibrations.[2]
Applications in Research and Development
The primary utility of this compound lies in its function as a trifunctional monomer and crosslinking agent.[10] Its three vinyl groups can readily participate in polymerization reactions, making it a versatile building block for complex polymer architectures.[1][10]
Polymer Synthesis and Crosslinking
This compound is used as a crosslinker for various polymers, including polyolefins.[11] The incorporation of this molecule into a polymer network enhances thermal stability and mechanical properties.[10]
Biomaterials and Drug Delivery
While direct biological activity of this compound has not been extensively reported, its role as a crosslinking agent is highly relevant to the field of drug development, particularly in the creation of biomaterials.
-
Hydrogel Formation: This compound can be used to synthesize hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[10] These hydrogels have potential applications in drug delivery and tissue engineering.[10]
-
Thiol-Ene Click Chemistry: The vinyl groups of this compound are well-suited for photoinitiated thiol-ene "click" chemistry. This reaction is efficient under physiological conditions, making it attractive for in situ gel formation for therapeutic delivery applications.[10] The ability to control the crosslinking density allows for precise tuning of hydrogel properties like swelling and degradation rates.[10]
Suppliers
This compound is available from a number of chemical suppliers. Purity and available quantities may vary. It is important to obtain a certificate of analysis to confirm the isomeric composition.
Table of Potential Suppliers:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% (mixture of isomers) | Varies |
| TCI Chemicals | >97.0% (GC, total of isomers) | 25mL, 500mL |
| Alfa Chemistry | Mixture of isomers | Inquiry for pricing |
| Smolecule | Research grade | Inquiry for pricing |
| CymitQuimica | >97.0% (GC) to 98% | 5g, 25mL |
Conclusion
This compound is a key chemical intermediate with significant potential in polymer science. For researchers in drug development and biomaterials, its utility as a crosslinking agent, particularly in the formation of hydrogels via thiol-ene chemistry, presents opportunities for creating novel drug delivery systems and tissue engineering scaffolds. While the compound itself may not possess inherent biological activity, its role in the synthesis of advanced, functional polymers makes it a valuable tool for the development of new therapeutic platforms. Further research into the biocompatibility and degradation products of polymers derived from this compound is warranted to fully realize its potential in biomedical applications.
References
- 1. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8829257B2 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]
- 4. WO2013012678A1 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]
- 5. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]
- 6. US8829257B2 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
- 8. youtube.com [youtube.com]
- 9. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Buy this compound | 2855-27-8 [smolecule.com]
- 11. specialchem.com [specialchem.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1,2,4-Trivinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and stereochemical considerations of 1,2,4-trivinylcyclohexane. The content delves into the isomeric forms, conformational analysis, and the physicochemical properties of this versatile molecule, which is a valuable precursor in polymer chemistry and materials science.[1]
Molecular Structure and Isomerism
This compound possesses the chemical formula C₁₂H₁₈ and a molecular weight of approximately 162.27 g/mol .[2][3] Its structure consists of a cyclohexane ring substituted with three vinyl groups at the 1, 2, and 4 positions. The presence of three stereocenters on the cyclohexane ring gives rise to a number of possible stereoisomers.
The stereochemistry of this compound can be understood by applying the principles of cis/trans isomerism in polysubstituted cyclohexanes.[4][5][6] The relative orientations of the three vinyl groups (either above or below the plane of the cyclohexane ring) define the different stereoisomers. These isomers are diastereomers of each other and can also exist as enantiomeric pairs. Due to the complexity of the isomeric mixture, commercial this compound is typically sold as a "mixture of isomers".[2][7]
The IUPAC name for this compound is 1,2,4-tris(ethenyl)cyclohexane.[8]
Conformational Analysis
The stereochemistry of this compound is intimately linked to the conformational isomerism of the cyclohexane ring, which predominantly adopts a stable chair conformation to minimize angular and torsional strain.[9][10] In this conformation, substituents can occupy either axial or equatorial positions.
The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers.[11][12] For a vinyl group, the A-value is approximately 1.6 kcal/mol, indicating a moderate steric demand and a preference for the equatorial position to avoid 1,3-diaxial interactions.[11]
The most stable conformation for any given stereoisomer of this compound will be the chair form that maximizes the number of vinyl groups in the more spacious equatorial positions. The additivity of A-values can be used to estimate the relative energies of different conformations of the various stereoisomers.[12][13]
The following diagrams illustrate the possible stereoisomers of this compound and their most stable chair conformations.
Data Presentation
A summary of the available quantitative and qualitative data for this compound is presented in the table below. It is important to note that most of the physical properties have been reported for the mixture of isomers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈ | [2][3] |
| Molecular Weight | 162.27 g/mol | [2][3] |
| CAS Number | 2855-27-8 | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 85-88 °C at 20 mmHg | [3] |
| Density | 0.836 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.478 | [3] |
| A-value (Vinyl Group) | ~1.6 kcal/mol | [11] |
Experimental Protocols
a. Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the current literature search, a general approach can be proposed based on established organic synthesis methodologies. A plausible route would involve the Grignard reaction of a suitable tri-ester or tri-ketone precursor of cyclohexane with vinylmagnesium bromide, followed by dehydration of the resulting tertiary alcohols.
A related synthesis of vinylcyclohexane involves the reaction of cyclohexyl ketone with 2,4,6-triisopropylbenzenesulfonyl hydrazide, followed by treatment with a strong base.[14][15] This suggests that transformations of functionalized cyclohexanes are a viable route to vinyl-substituted derivatives.
General Workflow for a Hypothetical Synthesis:
b. Characterization
The characterization of the isomeric mixture of this compound and the identification of individual stereoisomers would rely on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of substituted cyclohexanes.[16][17][18] The chemical shifts and coupling constants of the vinyl and cyclohexane ring protons and carbons would provide detailed information about the connectivity and the axial/equatorial orientation of the substituents.[19][20] For instance, axial and equatorial protons on the cyclohexane ring typically exhibit different chemical shifts.[20] Two-dimensional NMR techniques, such as COSY and HMQC, would be invaluable for assigning the complex spectra of the isomeric mixture.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the key functional groups, namely the C=C stretching of the vinyl groups and the C-H stretching and bending vibrations of the cyclohexane ring. PubChem lists available IR spectral data for this compound.[8]
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Gas chromatography-mass spectrometry (GC-MS) could also be employed to separate the different isomers and obtain their individual mass spectra.[8]
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be essential for the separation and quantification of the different stereoisomers in the mixture.
Conclusion
This compound is a molecule with a rich stereochemical landscape arising from the interplay of cis/trans isomerism and the conformational flexibility of the cyclohexane ring. The preference of the vinyl groups for the equatorial position, as indicated by its A-value, is a key determinant of the conformational equilibrium of its various stereoisomers. While commercially available as an isomeric mixture, the separation and characterization of the individual stereoisomers would provide valuable insights for its application in polymer synthesis and materials science. Further research is warranted to develop specific synthetic routes to stereochemically pure isomers and to fully characterize their individual properties.
References
- 1. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound, mixture of isomers 98 2855-27-8 [sigmaaldrich.com]
- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,2,4-トリビニルシクロヘキサン (異性体混合物) | this compound | 2855-27-8 | 東京化成工業株式会社 [tcichemicals.com]
- 8. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 10. 2.12 Conformations of Cyclohexane – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. CN112707779B - Preparation method of vinylcyclohexane - Google Patents [patents.google.com]
- 15. CN112707779A - Preparation method of vinyl cyclohexane - Google Patents [patents.google.com]
- 16. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. mriquestions.com [mriquestions.com]
Solubility of 1,2,4-Trivinylcyclohexane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,2,4-Trivinylcyclohexane
This compound is a cycloaliphatic compound containing three vinyl groups attached to a cyclohexane ring. This trifunctional monomer is of significant interest in the field of polymer chemistry for the synthesis of cross-linked polymers, specialty elastomers, and resins. Its physical properties, including its solubility in various organic solvents, are critical for its application in polymerization processes, formulation development, and material science.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," this compound, a nonpolar hydrocarbon, is expected to be readily soluble in a range of nonpolar and weakly polar organic solvents. Conversely, it is known to be relatively insoluble in highly polar solvents such as water. One supplier has explicitly noted its solubility in methanol.
Expected Solubility:
-
High Solubility: Nonpolar solvents such as hexane, cyclohexane, toluene, and other aromatic hydrocarbons. The nonpolar nature of both the solute and these solvents allows for effective van der Waals interactions, leading to good miscibility.
-
Moderate to High Solubility: Weakly polar solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate. While these solvents have some polarity, their hydrocarbon portions are significant enough to interact favorably with the nonpolar this compound.
-
Moderate Solubility: Polar aprotic solvents such as acetone and acetonitrile. The presence of the cyclohexane ring may allow for some interaction with these solvents.
-
Low to Insoluble: Highly polar protic solvents like ethanol and, as confirmed, water. The strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the nonpolar this compound molecules.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed journals or public chemical databases. To address this, a standardized experimental protocol for determining this data is provided in the following section. The table below is structured to be populated with experimentally determined values.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) |
| Hexane | C₆H₁₄ | 1.88 | 25 | Data to be determined |
| Toluene | C₇H₈ | 2.38 | 25 | Data to be determined |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 25 | Data to be determined |
| Acetone | C₃H₆O | 21 | 25 | Data to be determined |
| Ethanol | C₂H₅OH | 24.5 | 25 | Data to be determined |
| Methanol | CH₃OH | 33 | 25 | Soluble (quantitative data to be determined) |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Glass vials with screw caps
-
Calibrated pipettes or syringes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Fume hood
-
Drying oven or vacuum desiccator
4.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The continued presence of an undissolved phase confirms saturation.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette or syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved micro-droplets.
-
-
Gravimetric Analysis:
-
Record the mass of the evaporation dish containing the filtered saturated solution.
-
Place the evaporation dish in a fume hood to allow the solvent to evaporate. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken not to evaporate the solute.
-
Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant mass is achieved.
-
Record the final mass of the evaporation dish with the dried solute.
-
4.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of supernatant collected in mL) * 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not currently widespread, its chemical structure provides a strong basis for predicting its solubility behavior in a variety of organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for optimizing reaction conditions, developing new formulations, and advancing the use of this versatile monomer in polymer science and materials development.
An In-depth Technical Guide to 1,2,4-Trivinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trivinylcyclohexane is a cycloaliphatic triolefin that serves as a versatile monomer and crosslinking agent in polymer synthesis. Its unique structure, featuring a cyclohexane ring substituted with three vinyl groups, imparts desirable properties to the resulting polymers, including high reactivity and the potential for creating densely crosslinked networks. This guide provides a comprehensive overview of its chemical identity, physical properties, synthesis, and analytical methods, with a focus on technical details relevant to research and development.
Chemical Identity
-
IUPAC Name: 1,2,4-tris(ethenyl)cyclohexane[1]
-
CAS Number: 2855-27-8
-
Molecular Formula: C₁₂H₁₈
-
Molecular Weight: 162.27 g/mol
A variety of synonyms are used to refer to this compound in the literature and commercial products.
| Synonym | Reference |
| Cyclohexane, 1,2,4-triethenyl- | [1] |
| 1,2,4-Triethenylcyclohexane | [1] |
| Cyclohexane-1,2,4-triyltris(ethylene) | [1] |
| NSC 78467 | [1] |
Physicochemical Properties
This compound is a colorless to slightly yellow liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Density | 0.836 g/mL at 25 °C | [2] |
| Boiling Point | 85-88 °C at 20 mmHg | [2] |
| Flash Point | 69 °C (closed cup) | |
| Refractive Index (n20/D) | 1.478 | |
| Melting Point | < -60 °C | [2] |
Experimental Protocols
Synthesis of this compound via Thermal Isomerization of 1,5,9-Cyclododecatriene
A patented method for the synthesis of this compound involves the thermal isomerization of 1,5,9-cyclododecatriene.[3][4][5] This process is typically carried out in two main stages to enrich a specific geometric isomer.
Step 1: Thermal Isomerization
-
Reactant: 1,5,9-Cyclododecatriene.
-
Conditions: Heat the 1,5,9-cyclododecatriene at a temperature range of 400°C to 600°C.[3][4]
-
Pressure: Maintain a pressure between 0.101 kPa and 121.5 kPa.[3][4]
-
Outcome: This initial step forms a mixture of this compound isomers with a low concentration of the desired lowest boiling geometric isomer (Isomer A).[3][4]
Step 2: Equilibration
-
Reactant: The this compound composition from Step 1.
-
Phase: The equilibration can be performed in either the vapor or liquid phase.[3][4]
-
Conditions: Heat the isomer mixture at a temperature ranging from 180°C to 375°C.[3][4]
-
Pressure: Maintain a pressure between 0.101 kPa and 1,013 kPa.[3][4]
-
Outcome: This step enriches the mixture with the desired Isomer A.[3][4]
Step 3: Purification (Optional)
-
The enriched this compound composition can be further purified by distillation to isolate the desired isomer.[3]
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane or dichloromethane. A typical concentration for GC-MS analysis is approximately 10 µg/mL.[6]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating non-polar compounds (e.g., a DB-5 or equivalent).
-
Injector: Set to a temperature that ensures complete volatilization of the sample without degradation.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the isomers and any impurities. A possible starting point could be an initial temperature of 50-70°C, ramped to 250-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Scan a mass range appropriate for the parent ion and expected fragments of this compound (e.g., m/z 35-300).
Data Analysis:
-
The retention times of the peaks in the chromatogram can be used to separate the different isomers of this compound.
-
The mass spectrum of each peak can be compared to a reference library (e.g., NIST) to confirm the identity of the compound and its isomers.
Applications in Research and Development
The primary application of this compound is in polymer chemistry, where its trifunctionality is highly valued.
-
Monomer for Polymerization: It is used as a monomer in the synthesis of specialty polymers.
-
Crosslinking Agent: Its three vinyl groups allow it to act as an effective crosslinking agent, creating robust polymer networks with enhanced thermal and mechanical properties. It is particularly noted for its use in polyolefins.
-
Thiol-Ene Click Chemistry: The vinyl groups are reactive partners in photoinitiated thiol-ene "click" reactions, which are efficient and versatile for creating polymer networks under mild conditions.
Relevance to Drug Development
Currently, there is limited direct application of this compound in drug development. Its primary relevance would be as a potential monomer or crosslinker in the synthesis of polymeric materials used for drug delivery systems, such as hydrogels or nanoparticles. However, specific examples of its use in FDA-approved drug products are not documented.
Toxicological data is sparse, with reports indicating it can be a skin and eye irritant. Acute oral studies in rats have suggested the potential for neurotoxicity. As with any chemical intermediate, appropriate safety precautions should be taken during handling.
Visualizations
Caption: Synthesis of this compound.
References
- 1. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, mixture of isomers | C12H18 - BuyersGuideChem [buyersguidechem.com]
- 3. US8829257B2 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]
- 4. WO2013012678A1 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]
- 5. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]
- 6. uoguelph.ca [uoguelph.ca]
Methodological & Application
Application Notes and Protocols for 1,2,4-Trivinylcyclohexane as a Crosslinking Agent for Polyolefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trivinylcyclohexane (TVCH) is a trifunctional vinyl monomer utilized as a highly efficient crosslinking agent, or coagent, for polyolefins such as polyethylene (PE) and polypropylene (PP).[1] Its unique structure, featuring a cyclohexane ring with three vinyl groups, allows for the formation of a dense and robust three-dimensional network within the polymer matrix upon crosslinking. This modification transforms thermoplastic polyolefins into thermoset materials with enhanced mechanical properties, thermal stability, and chemical resistance. This document provides detailed application notes, experimental protocols, and the theoretical mechanism for utilizing TVCH in the crosslinking of polyolefins.
Features and Benefits of this compound
The use of TVCH as a crosslinking coagent in conjunction with a primary initiator, such as an organic peroxide, offers several advantages:
-
High Crosslinking Efficiency: The presence of three vinyl groups per molecule allows for a higher crosslinking density to be achieved at lower concentrations compared to difunctional crosslinking agents.
-
Enhanced Mechanical Properties: Polyolefins crosslinked with TVCH are expected to exhibit significant improvements in tensile strength, impact strength, and creep resistance.
-
Improved Thermal Stability: The formation of a stable, three-dimensional network increases the heat resistance and dimensional stability of the polyolefin at elevated temperatures.[2][3]
-
Good Chemical Resistance: The crosslinked network structure restricts the penetration of solvents and other chemicals, thereby improving the chemical resistance of the material.
Applications
The enhanced properties of polyolefins crosslinked with TVCH make them suitable for a wide range of demanding applications, including:
-
High-performance wire and cable insulation: Where high thermal stability and electrical insulation properties are critical.[4]
-
Pipes and tubing for hot water and chemical transport: Leveraging the improved thermal and chemical resistance.
-
Automotive components: For parts requiring high durability and resistance to heat and fluids.
-
Medical devices: Where biocompatibility and sterilizability are required.
Data Presentation
While specific quantitative data for polyolefins crosslinked with this compound is not extensively available in publicly accessible literature, the following tables provide representative data for high-density polyethylene (HDPE) crosslinked with peroxide, both with and without a coagent (Triallyl isocyanurate - TAIC, another trifunctional crosslinking agent), to illustrate the expected performance enhancements.
Table 1: Mechanical Properties of Peroxide-Crosslinked HDPE with and without a Coagent
| Property | Neat HDPE | HDPE + 2.5% DTBP | HDPE + 2.5% DTBP + 0.3% TAIC** |
| Tensile Strength (MPa) | - | - | 33.6 |
| Impact Strength (kJ/m²) | - | - | 104.73 |
| Flexural Strength (MPa) | - | - | 33.6 |
| Gel Content (%) | 0 | 74.7 | 82.1 |
*DTBP: Di-tert-butyl peroxide **TAIC: Triallyl isocyanurate **Data adapted from a study on the effects of compounding cross-linkers on HDPE properties. The study did not report all mechanical properties for all formulations.
Table 2: Thermal Properties of Peroxide-Crosslinked HDPE with and without a Coagent
| Property | Neat HDPE | HDPE + 2.5% DTBP | HDPE + 2.5% DTBP + 0.3% TAIC** |
| Heat Deformation Temperature (°C) | - | - | 80.1 |
| Thermal Conductivity (W/m·K) * | ~0.50 | Decreases with crosslinking | Further decrease expected |
*DTBP: Di-tert-butyl peroxide **TAIC: Triallyl isocyanurate ***The thermal conductivity of crosslinked polyethylene is complex and can be influenced by factors such as crystallinity and crosslink density. Some studies report a decrease in thermal conductivity upon crosslinking.[5]
Experimental Protocols
The following protocols provide a generalized methodology for the peroxide-initiated crosslinking of high-density polyethylene (HDPE) using TVCH as a coagent and for the characterization of the resulting crosslinked material.
Protocol 1: Peroxide-Initiated Crosslinking of HDPE with TVCH
Materials and Equipment:
-
High-density polyethylene (HDPE) powder or pellets
-
This compound (TVCH)
-
Organic peroxide initiator (e.g., Dicumyl peroxide - DCP)
-
Two-roll mill or internal mixer
-
Compression molding press
-
Analytical balance
-
Solvent for cleaning (e.g., acetone)
Procedure:
-
Material Preparation: Dry the HDPE resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Compounding:
-
Set the temperature of the two-roll mill or internal mixer to a temperature that allows for the melting and mixing of the HDPE without causing significant decomposition of the peroxide initiator (typically 130-140°C for DCP).
-
Add the pre-dried HDPE to the mixer and allow it to melt and form a homogenous melt.
-
Accurately weigh the desired amounts of TVCH and DCP. A typical starting formulation might be 100 parts by weight of HDPE, 0.5-2.0 parts of TVCH, and 0.5-1.5 parts of DCP.
-
Add the TVCH and DCP to the molten HDPE and mix until a homogenous blend is achieved (typically 5-10 minutes).
-
-
Sample Preparation:
-
Quickly remove the compounded material from the mixer and transfer it to a pre-heated mold on the compression molding press.
-
Set the compression molding press temperature to a value that will ensure the complete decomposition of the peroxide and the crosslinking reaction (typically 180-200°C for DCP).
-
Apply a pressure of approximately 10 MPa for a sufficient time to allow for complete crosslinking (typically 10-20 minutes).
-
Cool the mold under pressure to solidify the crosslinked HDPE sheet.
-
-
Post-Curing (Optional): To ensure the complete decomposition of any remaining peroxide, the molded sheet can be post-cured in an oven at a temperature slightly below the melting point of the HDPE for several hours.
Protocol 2: Determination of Gel Content
Materials and Equipment:
-
Crosslinked HDPE sample
-
Xylene
-
Soxhlet extraction apparatus
-
Stainless steel mesh cage (120 mesh)
-
Analytical balance
-
Vacuum oven
Procedure:
-
Sample Preparation: Cut a sample of the crosslinked HDPE (approximately 0.2-0.3 g) and accurately weigh it (W_initial).
-
Extraction:
-
Place the sample in the stainless steel mesh cage.
-
Place the cage in the Soxhlet extraction apparatus.
-
Add a sufficient amount of xylene to the boiling flask.
-
Perform the extraction for at least 24 hours to ensure complete removal of the soluble (uncrosslinked) fraction.
-
-
Drying:
-
Carefully remove the mesh cage containing the swollen gel from the extractor.
-
Dry the sample in a vacuum oven at 80°C until a constant weight is achieved (W_final).
-
-
Calculation: The gel content is calculated using the following formula:
-
Gel Content (%) = (W_final / W_initial) * 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for crosslinking polyolefins with TVCH.
Proposed Reaction Mechanism
Caption: Proposed mechanism for peroxide-initiated crosslinking of polyolefins with TVCH.
References
- 1. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. eprcable.ims.uconn.edu [eprcable.ims.uconn.edu]
- 4. Analysis of By-products from Crosslinked Polyethylene using Gas Chromatography | LUP Student Papers [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Radical Polymerization of 1,2,4-Trivinylcyclohexane for Network Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of crosslinked polymer networks via the radical polymerization of 1,2,4-trivinylcyclohexane (TVCH). This trifunctional vinyl monomer is a valuable crosslinking agent for creating robust, three-dimensional polymer networks with applications in areas such as specialty resins, and advanced materials.
Introduction
This compound is a non-aromatic hydrocarbon characterized by a cyclohexane ring functionalized with three vinyl groups.[1] This structure allows it to act as a potent crosslinker in polymerization reactions. When subjected to radical polymerization, typically initiated by thermal decomposition of a radical initiator, TVCH forms a highly crosslinked, insoluble, and infusible thermoset polymer network. The resulting network properties, such as thermal stability, mechanical strength, and solvent resistance, are highly dependent on the polymerization conditions.
The rigid cyclohexane backbone contributes to the mechanical integrity of the resulting polymer, while the three vinyl groups ensure a high crosslink density.[2] This high degree of crosslinking imparts excellent thermal and chemical resistance to the final material.
Reaction Mechanism and Experimental Workflow
The radical polymerization of this compound proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. The presence of three vinyl groups per monomer unit leads to the rapid formation of a three-dimensional network.
Signaling Pathway Diagram
Caption: Radical polymerization mechanism of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for TVCH network formation.
Experimental Protocols
The following protocols provide a general framework for the bulk and solution polymerization of this compound. Researchers should optimize these conditions based on their specific application and available equipment.
Protocol 1: Bulk Radical Polymerization
Materials:
-
This compound (TVCH), mixture of isomers
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as the radical initiator
-
Nitrogen gas for creating an inert atmosphere
-
Toluene for washing and swelling studies
-
Glass vials or molds
-
Vacuum oven
-
Analytical balance
Procedure:
-
Preparation of the Monomer-Initiator Mixture:
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add the desired weight percentage of the radical initiator (e.g., 1-3 wt% of BPO or AIBN) to the monomer.
-
Thoroughly mix the components until the initiator is completely dissolved. This can be aided by gentle warming if necessary.
-
-
Degassing:
-
Purge the mixture with dry nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Polymerization (Curing):
-
Seal the vial or mold containing the degassed mixture.
-
Place the sealed container in a preheated oven or oil bath. The curing temperature will depend on the initiator used (typically 80-100°C for BPO and 60-80°C for AIBN).
-
Cure the mixture for a predetermined time (e.g., 2-24 hours) to ensure complete polymerization.
-
-
Post-Curing and Purification:
-
After the curing period, turn off the heat and allow the polymer to cool slowly to room temperature to avoid thermal stress and cracking.
-
Once cooled, remove the solid polymer network from the vial or mold.
-
To determine the gel content, weigh the polymer sample and then immerse it in a suitable solvent (e.g., toluene) for 24-48 hours to extract any unreacted monomer and soluble oligomers.
-
Remove the swollen polymer, dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved, and weigh it again.
-
Protocol 2: Determination of Gel Content and Swelling Ratio
Procedure:
-
Gel Content Calculation:
-
The gel content is a measure of the insoluble fraction of the polymer network.
-
Calculate the gel content using the following formula: Gel Content (%) = (Wd / Wi) * 100 where Wd is the weight of the dried polymer after extraction and Wi is the initial weight of the polymer sample before extraction.
-
-
Swelling Ratio Calculation:
-
The swelling ratio provides information about the crosslink density of the network.
-
After the extraction step in the purification process, weigh the swollen polymer sample (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd where Ws is the weight of the swollen polymer and Wd is the weight of the dried polymer after extraction.
-
Data Presentation
The properties of the resulting poly(this compound) network are highly influenced by the polymerization conditions, particularly the concentration of the radical initiator.
| Initiator Concentration (wt%) | Curing Temperature (°C) | Curing Time (h) | Gel Content (%) | Swelling Ratio (in Toluene) |
| 1.0 | 80 | 12 | >95 | Value dependent on specific experimental outcome |
| 2.0 | 80 | 12 | >98 | Value dependent on specific experimental outcome |
| 3.0 | 80 | 12 | >99 | Value dependent on specific experimental outcome |
Note: The swelling ratio is inversely proportional to the crosslink density. A higher initiator concentration generally leads to a higher crosslink density and thus a lower swelling ratio.
Concluding Remarks
The radical polymerization of this compound provides a versatile method for the formation of highly crosslinked polymer networks. The protocols and data presented herein offer a foundational guide for researchers to develop and characterize these materials for a variety of applications. It is crucial to note that the properties of the final thermoset can be tailored by systematically varying the type and concentration of the initiator, as well as the curing temperature and time. Further characterization techniques, such as differential scanning calorimetry (DSC) for thermal transitions and dynamic mechanical analysis (DMA) for mechanical properties, are recommended for a comprehensive understanding of the network's performance.
References
Application Notes and Protocols for Cationic Polymerization of 1,2,4-Trivinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trivinylcyclohexane (TVCH) is a multivinyl monomer with a non-aromatic hydrocarbon structure, making it a valuable building block for the synthesis of crosslinked polymers and networks. Its three vinyl groups can undergo cationic polymerization to form intricate three-dimensional structures. These resulting polymers are of interest for applications requiring high chemical and thermal stability, such as specialty resins, coatings, and materials for food contact applications. This document provides detailed protocols for the cationic polymerization of this compound, based on established principles of cationic polymerization of analogous multivinyl monomers. Due to a lack of specific published protocols for the homopolymerization of this compound, the following procedures are derived from methodologies used for similar monomers, such as divinylbenzene and vinyl ethers.
General Considerations for Cationic Polymerization
Cationic polymerization is highly sensitive to impurities, particularly water and other protic substances, which can act as terminating or transfer agents. Therefore, all reagents and solvents must be rigorously dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). The choice of initiator, co-initiator, solvent, and temperature is critical in controlling the polymerization rate, the degree of crosslinking, and the properties of the final polymer network.
Experimental Protocols
Protocol 1: Cationic Polymerization using a Lewis Acid Initiating System
This protocol describes a general procedure for the cationic polymerization of this compound using a common Lewis acid initiator, Boron Trifluoride Diethyl Etherate (BF₃·OEt₂), with a protic co-initiator (water or a primary alcohol).
Materials:
-
This compound (TVCH), inhibitor removed and freshly distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)
-
Methanol (MeOH), anhydrous
-
Hexane, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Monomer Preparation: Purify this compound by passing it through a column of activated basic alumina to remove inhibitors. Further purify by distillation under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer. Purge the flask with dry nitrogen.
-
Reaction Mixture: To the flask, add anhydrous dichloromethane (e.g., 50 mL for 1 g of monomer). Add the purified this compound (e.g., 1.0 g, 6.16 mmol) via syringe. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Initiation: Prepare a stock solution of the initiator, for example, 0.1 M BF₃·OEt₂ in anhydrous dichloromethane. In a separate vial, prepare a stock solution of the co-initiator, for example, 0.1 M methanol in anhydrous dichloromethane.
-
Add the co-initiator solution (e.g., 0.1 mL, 0.01 mmol) to the reaction mixture, followed by the initiator solution (e.g., 0.1 mL, 0.01 mmol). The order of addition can be critical and may need optimization.
-
Polymerization: Stir the reaction mixture at the selected temperature. The reaction is often rapid, and the formation of a gel or precipitate indicates polymer formation. The reaction time can vary from a few minutes to several hours, depending on the reaction conditions.
-
Termination: Quench the polymerization by adding a small amount of chilled methanol containing a few drops of aqueous ammonia.
-
Polymer Isolation and Purification:
-
If a soluble polymer or oligomer is formed, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane.
-
If a crosslinked gel is formed, wash the gel extensively with dichloromethane to remove any unreacted monomer and initiator residues.
-
Filter the precipitated polymer or the washed gel and dry it under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
-
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer Concentration (M) | 0.1 | 0.2 | 0.1 |
| Initiator | BF₃·OEt₂ | AlCl₃ | TiCl₄ |
| Co-initiator | H₂O | t-BuCl | - |
| [Monomer]/[Initiator] Ratio | 100:1 | 200:1 | 100:1 |
| Solvent | CH₂Cl₂ | Toluene | Hexane |
| Temperature (°C) | 0 | -20 | -78 |
| Reaction Time (h) | 1 | 2 | 4 |
| Yield (%) | Data to be filled | Data to be filled | Data to be filled |
| Gel Fraction (%) | Data to be filled | Data to be filled | Data to be filled |
| Swellability | Data to be filled | Data to be filled | Data to be filled |
Note: The above table provides a template for recording experimental data. Actual values will depend on the specific experimental outcomes.
Visualizations
Cationic Polymerization Workflow
Caption: Experimental workflow for the cationic polymerization of this compound.
Proposed Cationic Polymerization Mechanism of a Vinyl Group
Caption: Simplified mechanism of cationic polymerization for a single vinyl group.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Lewis acids are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocols outlined in this document provide a starting point for the successful cationic polymerization of this compound. Researchers should note that optimization of reaction parameters, including monomer concentration, initiator/co-initiator type and ratio, solvent, and temperature, will be necessary to achieve desired polymer properties such as gel content, swelling behavior, and thermal stability. The inherent trifunctionality of this compound will lead to the formation of crosslinked networks, and the extent of this crosslinking can be tailored by controlling the polymerization conditions.
Application Notes and Protocols for 1,2,4-Trivinylcyclohexane in High-Performance Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trivinylcyclohexane (TVCH) is a multi-functional monomer that serves as an exceptional building block for high-performance thermosetting polymers and composites.[1][2] Its unique structure, featuring three polymerizable vinyl groups on a cyclohexane ring, allows for the formation of highly crosslinked, three-dimensional polymer networks.[1][2] These networks exhibit enhanced thermal stability and mechanical properties, making TVCH-based materials suitable for a wide range of demanding applications, including advanced composites, adhesives, and specialty coatings.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a monomer in the fabrication of high-performance composites. It is intended to guide researchers and scientists in the effective utilization of this versatile monomer.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 0.836 g/mL at 25 °C |
| Boiling Point | 85-88 °C at 20 mmHg |
| Refractive Index | n20/D 1.478 |
| Solubility | Insoluble in water, soluble in organic solvents |
Applications in High-Performance Composites
The trifunctionality of TVCH makes it an ideal monomer for creating robust and durable thermoset composites. The resulting polymers are known for their high crosslink density, which imparts excellent mechanical strength, thermal stability, and chemical resistance.
Advantages of TVCH-based Composites:
-
High Crosslink Density: Leads to superior stiffness, hardness, and thermal stability.
-
Enhanced Thermal Performance: The highly crosslinked network structure results in a high glass transition temperature (Tg) and excellent thermal stability.
-
Good Mechanical Properties: Composites fabricated with TVCH are expected to exhibit high tensile strength and flexural modulus.
-
Chemical Resistance: The crosslinked polymer network provides excellent resistance to a wide range of chemicals and solvents.
Data Presentation: Representative Properties of Vinyl-Based Thermoset Composites
Due to the limited availability of specific data for this compound composites in publicly accessible literature, the following tables present representative data from a comparable vinyl-based thermoset system: glass fiber reinforced vinyl ester resin composites. This data serves as a reasonable proxy to illustrate the performance characteristics that can be anticipated from TVCH-based composites.
Table 2: Representative Mechanical Properties of Glass Fiber Reinforced Vinyl Ester Composites
| Property | Test Method | Value |
| Tensile Strength | ASTM D638 | 350 - 550 MPa |
| Tensile Modulus | ASTM D638 | 15 - 25 GPa |
| Flexural Strength | ASTM D790 | 500 - 800 MPa |
| Flexural Modulus | ASTM D790 | 10 - 20 GPa |
| Compressive Strength | ASTM D695 | 200 - 350 MPa |
Table 3: Representative Thermal Properties of Glass Fiber Reinforced Vinyl Ester Composites
| Property | Test Method | Value |
| Glass Transition Temperature (Tg) | DMA | 120 - 160 °C |
| Heat Deflection Temperature (HDT) | ASTM D648 | 110 - 150 °C |
| Coefficient of Thermal Expansion (CTE) | TMA | 20 - 30 µm/(m·°C) |
| Thermal Conductivity | ASTM E1530 | 0.2 - 0.4 W/(m·K) |
Experimental Protocols
The following protocols provide detailed methodologies for the polymerization of this compound and the fabrication of high-performance composites.
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes the bulk free-radical polymerization of TVCH to form a crosslinked polymer network.
Materials:
-
This compound (TVCH) monomer
-
Benzoyl peroxide (BPO) or other suitable radical initiator
-
Glass mold
-
Vacuum oven
-
Nitrogen gas
Procedure:
-
Preparation of the Resin Mixture:
-
In a clean, dry beaker, weigh the desired amount of this compound monomer.
-
Add the radical initiator (e.g., 1-2 wt% benzoyl peroxide) to the monomer.
-
Stir the mixture gently at room temperature until the initiator is completely dissolved. Avoid vigorous stirring to minimize the introduction of air bubbles.
-
-
Degassing:
-
Place the beaker containing the resin mixture in a vacuum chamber or vacuum oven at room temperature.
-
Apply vacuum to degas the mixture and remove any dissolved air or volatile impurities. Continue degassing until bubbling ceases.
-
-
Casting:
-
Carefully pour the degassed resin mixture into a pre-heated and release-agent-coated glass mold.
-
-
Curing:
-
Place the mold in an oven with a nitrogen atmosphere to prevent oxidation.
-
Cure the resin using a staged curing cycle. A typical cycle might be:
-
80 °C for 2 hours
-
120 °C for 2 hours
-
150 °C for 1 hour
-
-
The exact curing schedule may need to be optimized depending on the specific initiator used and the desired properties of the final polymer.
-
-
Post-Curing:
-
After the initial cure, the polymer may be post-cured at a higher temperature (e.g., 180 °C for 1 hour) to ensure complete reaction and maximize the crosslink density and glass transition temperature.
-
-
Demolding:
-
Allow the mold to cool down slowly to room temperature to avoid thermal shock and cracking of the polymer.
-
Carefully demold the cured poly(this compound) sheet.
-
Protocol 2: Cationic Polymerization of this compound
This protocol outlines the cationic polymerization of TVCH, which can be initiated by strong acids or Lewis acids.
Materials:
-
This compound (TVCH) monomer, dried and distilled
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Cationic initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂))
-
Nitrogen or Argon gas (inert atmosphere)
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble the reaction glassware (e.g., a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet) and dry it thoroughly in an oven.
-
Cool the glassware under a stream of inert gas.
-
-
Reaction:
-
Under an inert atmosphere, add the anhydrous solvent and the dried this compound monomer to the reaction flask.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Slowly add the cationic initiator (e.g., a solution of BF₃·OEt₂ in the anhydrous solvent) to the stirred monomer solution via the dropping funnel.
-
The polymerization is typically rapid and exothermic. Control the addition rate to maintain the desired reaction temperature.
-
-
Termination:
-
After the desired reaction time, terminate the polymerization by adding a quenching agent, such as methanol or ammonia in methanol.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the purified poly(this compound) in a vacuum oven at a moderate temperature.
-
Protocol 3: Fabrication of a Glass Fiber-Reinforced TVCH Composite
This protocol details the fabrication of a high-performance composite using this compound as the matrix and glass fiber as the reinforcement.
Materials:
-
This compound (TVCH) resin mixture (prepared as in Protocol 1 or 2)
-
Woven glass fiber fabric
-
Mold (e.g., flat plate, open mold)
-
Mold release agent
-
Vacuum bagging materials (peel ply, release film, breather cloth, vacuum bag)
-
Vacuum pump
-
Oven or heated press
Procedure:
-
Mold Preparation:
-
Clean the mold surface thoroughly and apply a suitable mold release agent to ensure easy demolding of the composite part.
-
-
Lay-up:
-
Cut the glass fiber fabric to the desired dimensions.
-
Place the first layer of glass fiber fabric into the mold.
-
Apply a layer of the prepared TVCH resin mixture onto the fabric, ensuring thorough wetting of the fibers. A roller or a squeegee can be used to work the resin into the fabric.
-
Place subsequent layers of glass fiber fabric and resin until the desired thickness is achieved.
-
-
Vacuum Bagging:
-
Place a layer of peel ply over the final layer of wet fabric.
-
Place a layer of release film over the peel ply.
-
Place a breather cloth over the release film to ensure even vacuum distribution.
-
Enclose the entire lay-up in a vacuum bag and seal it.
-
Connect the vacuum bag to a vacuum pump and draw a vacuum to consolidate the laminate and remove any entrapped air.
-
-
Curing:
-
While maintaining the vacuum, place the entire assembly in an oven or a heated press.
-
Cure the composite using the predetermined curing cycle for the TVCH resin (as described in Protocol 1 or 2).
-
-
Demolding and Finishing:
-
After the curing cycle is complete, turn off the heat and allow the composite to cool down to room temperature before releasing the vacuum.
-
Carefully remove the vacuum bagging materials and demold the cured composite part.
-
The part can then be trimmed and finished as required.
-
Mandatory Visualizations
Caption: Experimental workflow for TVCH polymerization and composite fabrication.
Caption: Simplified signaling pathway of TVCH polymerization and crosslinking.
References
Application Notes and Protocols for Continuous Flow Polymerization of 1,2,4-Trivinylcyclohexane (TVCH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for establishing a continuous flow process for the polymerization of 1,2,4-trivinylcyclohexane (TVCH). Given the multifunctional nature of TVCH, which can lead to rapid gelation, continuous flow processing offers significant advantages in controlling reaction parameters and ensuring process safety.[1] This document outlines two potential protocols, one for free-radical and one for cationic polymerization, along with the necessary experimental setup, data presentation, and characterization methods.
Introduction to Continuous Flow Polymerization of TVCH
This compound is a versatile monomer with three reactive vinyl groups, making it an excellent candidate for creating highly crosslinked polymer networks.[1][2][3] These networks possess enhanced thermal stability and chemical resistance.[1] However, the high reactivity of TVCH also presents challenges in bulk polymerization, primarily the risk of uncontrolled gelation. Continuous flow chemistry provides a robust solution by offering precise control over reaction time, temperature, and mixing, thereby enabling the synthesis of poly(TVCH) with desired properties. The small reactor volumes inherent to flow chemistry also allow for safer handling of exothermic polymerization reactions.
Experimental Setup
A schematic of a typical experimental setup for the continuous flow polymerization of TVCH is presented below. The setup is designed to be flexible and can be adapted for both free-radical and cationic polymerization methods.
Caption: Experimental workflow for continuous flow polymerization of TVCH.
Protocol 1: Free-Radical Polymerization of TVCH in Continuous Flow
This protocol describes the use of a free-radical initiator to polymerize TVCH in a continuous flow system.
Materials:
-
This compound (TVCH), inhibitor-free
-
Toluene, anhydrous
-
Azobisisobutyronitrile (AIBN)
-
Methanol (for quenching and precipitation)
Procedure:
-
Reactant Preparation:
-
Prepare a 2 M solution of TVCH in anhydrous toluene.
-
Prepare a 0.1 M solution of AIBN in anhydrous toluene.
-
Degas both solutions by sparging with nitrogen for 30 minutes.
-
-
System Setup:
-
Assemble the continuous flow reactor system as shown in the diagram above. A PFA tubing reactor with an internal diameter of 1 mm and a length of 10 m is recommended as a starting point.
-
Set the temperature of the reactor to 70°C.
-
Set the back pressure regulator to 10 bar to prevent solvent outgassing.
-
-
Polymerization:
-
Set the flow rate of the TVCH solution (Pump A) to 0.5 mL/min.
-
Set the flow rate of the AIBN solution (Pump B) to 0.1 mL/min. This results in a residence time of approximately 26 minutes.
-
Allow the system to reach a steady state for at least three residence times before collecting the product.
-
-
Product Collection and Purification:
-
Collect the polymer solution exiting the back pressure regulator.
-
Precipitate the polymer by adding the collected solution to an excess of methanol.
-
Filter the precipitated polymer and dry it under vacuum at 40°C to a constant weight.
-
Data Presentation: Hypothetical Results for Free-Radical Polymerization
| Parameter | Value |
| Monomer Concentration | 2 M |
| Initiator Concentration | 0.1 M |
| Flow Rate (Monomer) | 0.5 mL/min |
| Flow Rate (Initiator) | 0.1 mL/min |
| Residence Time | ~26 min |
| Temperature | 70°C |
| Monomer Conversion* | 85% |
| Gel Content** | >95% |
* Determined by gravimetric analysis of the precipitated polymer. ** Determined by Soxhlet extraction of the dried polymer with toluene for 24 hours.
Protocol 2: Cationic Polymerization of TVCH in Continuous Flow
This protocol outlines the cationic polymerization of TVCH using a Lewis acid catalyst in a continuous flow setup. Cationic polymerization is often faster than free-radical polymerization and may require shorter residence times.
Materials:
-
This compound (TVCH), inhibitor-free and freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled
-
Methanol (for quenching)
Procedure:
-
Reactant Preparation:
-
Prepare a 1 M solution of TVCH in anhydrous DCM.
-
Prepare a 0.05 M solution of BF₃·OEt₂ in anhydrous DCM.
-
Handle all solutions under an inert atmosphere (e.g., in a glovebox).
-
-
System Setup:
-
Assemble the continuous flow reactor system. Due to the rapid nature of cationic polymerization, a shorter reactor (e.g., 5 m) may be sufficient.
-
Set the temperature of the reactor to 0°C to control the exothermicity of the reaction.
-
Set the back pressure regulator to 5 bar.
-
-
Polymerization:
-
Set the flow rate of the TVCH solution (Pump A) to 1.0 mL/min.
-
Set the flow rate of the BF₃·OEt₂ solution (Pump B) to 0.2 mL/min. This results in a residence time of approximately 3.3 minutes.
-
Allow the system to stabilize before collecting the product.
-
-
Product Collection and Purification:
-
Collect the polymer solution in a flask containing a small amount of methanol to quench the reaction.
-
Precipitate the polymer by adding the quenched solution to a large volume of methanol.
-
Filter the polymer and dry it under vacuum at room temperature.
-
Data Presentation: Hypothetical Results for Cationic Polymerization
| Parameter | Value |
| Monomer Concentration | 1 M |
| Catalyst Concentration | 0.05 M |
| Flow Rate (Monomer) | 1.0 mL/min |
| Flow Rate (Catalyst) | 0.2 mL/min |
| Residence Time | ~3.3 min |
| Temperature | 0°C |
| Monomer Conversion* | >90% |
| Gel Content** | >98% |
* Determined by gravimetric analysis. ** Determined by Soxhlet extraction with DCM.
Characterization of Poly(TVCH)
Due to the highly crosslinked nature of poly(TVCH), characterization is primarily focused on the bulk properties of the material.
Logical Relationship of Characterization Techniques
Caption: Characterization workflow for crosslinked poly(TVCH).
1. Swelling Studies:
-
Purpose: To determine the crosslink density of the polymer network.
-
Protocol:
-
Weigh a small, dry sample of the polymer (W_d).
-
Immerse the sample in a good solvent (e.g., toluene or DCM) for 24-48 hours until equilibrium swelling is reached.
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (W_s).
-
Calculate the swelling ratio (Q) as: Q = W_s / W_d.
-
2. Thermal Analysis (TGA/DSC):
-
Purpose: To assess the thermal stability and glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA):
-
Differential Scanning Calorimetry (DSC):
3. Solid-State NMR Spectroscopy:
-
Purpose: To investigate the structure of the crosslinked polymer network.
-
Protocol:
Disclaimer: The provided protocols and data are intended as a starting point for the development of a continuous flow process for TVCH polymerization. The kinetics of TVCH polymerization are complex and may require significant optimization of the reaction conditions to achieve the desired material properties.[1] It is strongly recommended to perform a thorough safety assessment before conducting these experiments.
References
- 1. Buy this compound | 2855-27-8 [smolecule.com]
- 2. This compound | High Purity | For Research Use [benchchem.com]
- 3. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]
- 4. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of polyalkylvinyl ether phases by solid-state and suspended-state nuclear magnetic resonance investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,2,4-Trivinylcyclohexane (TVCH) as a Reactive Diluent in UV Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trivinylcyclohexane (TVCH) is a trifunctional cycloaliphatic vinyl monomer that serves as a highly effective reactive diluent and crosslinking agent in ultraviolet (UV) curing applications.[1][2] Its unique structure, featuring three vinyl groups attached to a cyclohexane ring, imparts high reactivity, enabling its participation in both free-radical and cationic photopolymerization processes.[1] This versatility makes TVCH a valuable component in the formulation of UV-curable coatings, adhesives, inks, and materials for specialized applications such as in the development of hydrogels for drug delivery and tissue engineering.[1]
These application notes provide a comprehensive overview of the use of this compound as a reactive diluent in UV curing. Included are its key performance attributes, illustrative quantitative data, detailed experimental protocols for evaluation, and a schematic representation of its role in UV-initiated polymerization.
Key Performance Attributes
As a reactive diluent, this compound offers several key advantages in UV-curable formulations:
-
Efficient Viscosity Reduction: Due to its relatively low molecular weight and compact structure, TVCH can significantly reduce the viscosity of high-viscosity oligomers and resins, improving processability and enabling the formulation of low-viscosity systems suitable for applications like inkjet printing and spray coatings.
-
High Reactivity and Cure Speed: The presence of three vinyl groups allows for rapid polymerization upon exposure to UV radiation, contributing to fast cure speeds and high throughput in manufacturing processes.[2][3]
-
Enhanced Crosslink Density: As a trifunctional monomer, TVCH facilitates the formation of highly crosslinked polymer networks.[1] This high crosslink density can lead to improved thermal stability, chemical resistance, and mechanical properties of the cured material.[1]
-
Versatile Polymerization Chemistry: TVCH can undergo polymerization through both free-radical and cationic mechanisms, providing formulators with flexibility in the choice of photoinitiators and co-reactants.[1]
-
Good Compatibility: Research indicates that this compound can effectively interact and copolymerize with a variety of other monomers, allowing for the tailoring of final material properties.[1]
Illustrative Performance Data
The following tables present representative data to illustrate the effects of this compound on the properties of UV-curable formulations. Note: This data is illustrative and the actual performance will depend on the specific formulation, including the type of oligomer, photoinitiator, and curing conditions.
Table 1: Viscosity Reduction in a UV-Curable Epoxy Acrylate Formulation
| Reactive Diluent | Concentration (wt%) | Viscosity at 25°C (cP) |
| None | 0 | 5000 |
| TVCH | 10 | 1200 |
| TVCH | 20 | 450 |
| TVCH | 30 | 150 |
| Isobornyl Acrylate (IBOA) | 20 | 550 |
| Trimethylolpropane Triacrylate (TMPTA) | 20 | 800 |
Table 2: Curing Characteristics of a UV-Curable Urethane Acrylate Formulation
| Reactive Diluent (20 wt%) | UV Dose to Tack-Free (mJ/cm²) | Final Hardness (Shore D) |
| TVCH | 150 | 85 |
| Isobornyl Acrylate (IBOA) | 200 | 78 |
| Trimethylolpropane Triacrylate (TMPTA) | 180 | 82 |
Table 3: Mechanical Properties of Cured Films
| Property | Formulation with 20 wt% TVCH | Formulation with 20 wt% IBOA |
| Tensile Strength (MPa) | 55 | 48 |
| Elongation at Break (%) | 4 | 6 |
| Chemical Resistance (Methyl Ethyl Ketone Double Rubs) | >200 | 150 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in UV-curable formulations.
Protocol for Viscosity Measurement
Objective: To determine the effectiveness of TVCH in reducing the viscosity of a UV-curable resin formulation.
Materials:
-
Base oligomer (e.g., Epoxy Acrylate, Urethane Acrylate)
-
This compound (TVCH)
-
Photoinitiator (e.g., TPO for free-radical cure, a sulfonium salt for cationic cure)
-
Viscometer (e.g., Brookfield viscometer)
-
Temperature-controlled water bath
-
Beakers and stirring equipment
Procedure:
-
Prepare a stock solution of the base oligomer with the appropriate photoinitiator.
-
Create a series of formulations by adding varying weight percentages of TVCH (e.g., 0%, 10%, 20%, 30%) to the stock solution.
-
Thoroughly mix each formulation until a homogeneous solution is achieved.
-
Allow the formulations to equilibrate to a constant temperature (e.g., 25°C) using the water bath.
-
Measure the viscosity of each formulation using the viscometer according to the instrument's operating instructions.
-
Record the viscosity readings for each concentration of TVCH.
Protocol for Cure Speed Determination (Tack-Free Time)
Objective: To assess the effect of TVCH on the UV curing speed of a formulation.
Materials:
-
Prepared UV-curable formulations containing TVCH
-
UV curing unit with a conveyor system and a lamp of known intensity (e.g., medium-pressure mercury lamp)
-
Radiometer
-
Substrate (e.g., glass plates, steel panels)
-
Film applicator (e.g., draw-down bar)
-
Cotton balls
Procedure:
-
Apply a thin film of a specified thickness (e.g., 50 µm) of the formulation onto the substrate using the film applicator.
-
Set the conveyor speed of the UV curing unit to a specific value.
-
Pass the coated substrate under the UV lamp.
-
After curing, lightly touch the surface of the film with a cotton ball.
-
If no fibers from the cotton ball adhere to the surface, the film is considered tack-free.
-
If the film is still tacky, increase the UV dose by either decreasing the conveyor speed or making multiple passes.
-
Determine the minimum UV dose (in mJ/cm²) required to achieve a tack-free surface.
-
Repeat the procedure for formulations with different concentrations of TVCH.
Protocol for Mechanical Property Testing of Cured Films
Objective: To evaluate the impact of TVCH on the mechanical properties of the cured polymer.
Materials:
-
Cured films of the UV-curable formulations
-
Tensile tester
-
Durometer for hardness measurement
-
Solvent for chemical resistance testing (e.g., Methyl Ethyl Ketone - MEK)
-
Cloths for rub testing
Procedure:
-
Hardness: Measure the Shore D hardness of the cured films using a durometer according to ASTM D2240.
-
Tensile Properties:
-
Cut dog-bone shaped specimens from the cured films.
-
Measure the tensile strength and elongation at break using a tensile tester according to ASTM D882.
-
-
Chemical Resistance (MEK Double Rub Test):
-
Saturate a cloth with MEK.
-
Rub the surface of the cured film with the saturated cloth in a back-and-forth motion (one double rub).
-
Count the number of double rubs until the coating shows signs of degradation or is removed.
-
Visualizations
Caption: Experimental workflow for UV curing with TVCH.
Caption: UV-initiated polymerization with TVCH.
References
Application Notes and Protocols: Selective Hydrosilylation of 1,2,4-Trivinylcyclohexane with Iron-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrosilylation of poly-unsaturated substrates like 1,2,4-trivinylcyclohexane (TVCH) is a chemically significant transformation, yielding valuable organosilane products. These products are precursors for advanced materials, including low rolling resistance tires and specialty silicones. Traditional platinum-based catalysts, such as Speier's and Karstedt's catalysts, often suffer from low selectivity, leading to a mixture of products from the hydrosilylation of the different vinyl groups of TVCH.[1] In contrast, iron-based catalysts, particularly aryl-substituted bis(imino)pyridine iron dinitrogen complexes, have demonstrated unprecedented activity and selectivity for the monohydrosilylation of the 4-vinyl group of this compound.[1] This earth-abundant metal catalysis offers a cost-effective and more selective alternative to precious metal systems.[1]
These application notes provide detailed protocols for the synthesis of the iron-based pre-catalysts and the subsequent selective hydrosilylation of this compound.
Data Presentation
The following tables summarize the quantitative data for the selective hydrosilylation of this compound (TVCH) with various iron-based catalysts and silanes.
Table 1: Hydrosilylation of a Mixture of this compound Isomers with Triethoxysilane (TES)
| Catalyst | % Monosilylated Product | Selectivity for 4-Vinyl Isomer (%) | % Disilylated Product | Reference |
| (iPrPDI)Fe(N2)2 | 53 | 64 | 18 | [1] |
| Speier's Catalyst | 45 | ~33 (statistical mixture) | 15 | [1] |
Reaction Conditions: Neat, 23 °C, 1:1 TVCH/silane ratio, 0.4 mol % catalyst loading. Data recorded after 5 minutes for the iron catalyst and after 180 minutes for Speier's catalyst.
Table 2: Selective Hydrosilylation of this compound Isomer A (TVCH-A)
| Catalyst | Silane | % Monosilylated Product | Selectivity for 4-Vinyl Isomer (%) | % Disilylated Product | Reaction Time (min) | Reference |
| (iPrPDI)Fe(N2)2 | MD'M | 84 | >98 | 16 | 180 | [1] |
| (iPrPDI)Fe(N2)2 | TES | 84 | 94 | 16 | <5 | [1] |
| (4-Me2N-iPrPDI)Fe(N2)2 | MD'M | >95 | >98 | <5 | 960 | [1] |
| [(EtPDI)FeN2]2(μ2-N2) | MD'M | 52 | 95 | 48 | 180 | [1] |
| [(EtPDI)FeN2]2(μ2-N2) | TES | 92 | 95 | 8 | <5 | [1] |
| Speier's Catalyst | MD'M | 45 | ~33 (statistical mixture) | 15 | 180 | [1] |
| Speier's Catalyst | TES | 45 | ~33 (statistical mixture) | 15 | 180 | [1] |
Reaction Conditions: Neat, 23 °C, 1:1 TVCH/silane ratio, 0.4 mol % catalyst loading. MD'M = (Me3SiO)2MeSiH TES = (EtO)3SiH
Experimental Protocols
Caution: The iron dinitrogen complexes are sensitive to air and moisture. All manipulations should be carried out using standard Schlenk line techniques or in an inert atmosphere glovebox. Solvents should be dried and deoxygenated prior to use.
Protocol 1: Synthesis of Aryl-Substituted Bis(imino)pyridine Iron Dinitrogen Pre-catalysts
This protocol provides a general procedure for the synthesis of dimeric, aryl-substituted bis(imino)pyridine iron dinitrogen complexes, such as [(EtPDI)FeN2]2(μ2-N2).
Materials:
-
(ArPDI)FeBr2 (Ar = 2,6-Et2-C6H3, 2,6-Me2-C6H3, etc.)
-
Sodium naphthalenide solution in THF
-
Anhydrous, deoxygenated THF
-
Anhydrous, deoxygenated pentane
-
Dinitrogen gas (high purity)
-
Schlenk flask and other standard inert atmosphere glassware
-
Celite
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk flask with the desired (ArPDI)FeBr2 complex.
-
Add anhydrous, deoxygenated THF to the flask to dissolve the iron complex.
-
Under a dinitrogen atmosphere, cool the solution to -35 °C.
-
Slowly add 2 equivalents of a freshly prepared sodium naphthalenide solution in THF to the stirred iron complex solution.
-
Stir the reaction mixture for 1 hour at -35 °C under a dinitrogen atmosphere.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove any solid byproducts.
-
Remove the THF solvent under vacuum to yield a solid residue.
-
Wash the solid with cold, deoxygenated pentane to remove the naphthalene byproduct.
-
Dry the resulting solid under vacuum to yield the dimeric bis(imino)pyridine iron dinitrogen complex as a dark brown solid.[2][3][4]
Characterization: The synthesized complexes can be characterized by 1H NMR spectroscopy, infrared spectroscopy (noting the N≡N stretching frequencies), and, if available, X-ray diffraction and Mössbauer spectroscopy.
Protocol 2: Selective Hydrosilylation of this compound
This protocol describes the selective hydrosilylation of this compound using the synthesized iron-based pre-catalysts.
Materials:
-
This compound (TVCH), mixture of isomers or purified isomer A
-
Tertiary alkoxy silane (e.g., triethoxysilane (TES) or heptamethyltrisiloxane (MD'M))
-
Aryl-substituted bis(imino)pyridine iron dinitrogen pre-catalyst (e.g., (iPrPDI)Fe(N2)2 or [(EtPDI)FeN2]2(μ2-N2))
-
Anhydrous, deoxygenated solvent (e.g., toluene, if not running neat)
-
Schlenk flask or vial with a magnetic stir bar
-
Gas-tight syringes for liquid handling
Procedure:
-
All reactions should be performed under an inert atmosphere (e.g., dinitrogen or argon).
-
In a glovebox, add the desired amount of the iron pre-catalyst (e.g., 0.4 mol %) to a reaction vial.
-
Add the this compound to the vial.
-
Add the silane in a 1:1 molar ratio to the TVCH. The reaction is typically conducted neat (without solvent).
-
Stir the reaction mixture at room temperature (23 °C).
-
Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by Gas Chromatography (GC) or 1H NMR spectroscopy.
-
Upon completion, the reaction mixture can be directly analyzed or purified by vacuum distillation or column chromatography if necessary.
Analysis of Products:
-
Gas Chromatography (GC): The product mixture can be analyzed by GC to determine the conversion of the silane and the distribution of mono-, di-, and trisilylated products, as well as the isomeric ratio of the monohydrosilylated products. A capillary column suitable for separating nonpolar to moderately polar compounds should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR spectroscopy can be used to characterize the structure of the hydrosilylation products and to determine the regioselectivity of the silyl group addition.
Visualizations
Logical Relationship of the Selective Hydrosilylation
Caption: Selective hydrosilylation of this compound.
Experimental Workflow
Caption: Experimental workflow for iron-catalyzed hydrosilylation.
References
Application Notes and Protocols for the Synthesis of Organosilicon Compounds Using 1,2,4-Trivinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trivinylcyclohexane (TVCH) is a versatile cyclic olefin possessing three reactive vinyl groups, making it a valuable precursor for the synthesis of a variety of organosilicon compounds.[1] The controlled functionalization of TVCH, particularly through selective hydrosilylation, allows for the production of tailored organosilicon molecules with applications in materials science, such as the development of advanced polymers, crosslinking agents, and coupling agents for silica-filled rubber composites used in energy-efficient tires.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of organosilicon compounds from this compound, with a focus on selective catalytic hydrosilylation.
Key Applications
The organosilicon compounds synthesized from this compound are utilized in a range of applications, including:
-
Advanced Materials: As monomers and crosslinking agents for the production of specialty polymers and thermosetting resins with enhanced thermal stability and mechanical properties.[1]
-
Tire Manufacturing: The selective monohydrosilylation products of TVCH are key intermediates in the synthesis of sulfur-containing silane coupling agents. These agents improve the interaction between silica fillers and the rubber matrix in tires, leading to lower rolling resistance and improved fuel economy.[2]
-
Coatings and Adhesives: The multifunctionality of TVCH-derived organosilicones makes them suitable for creating durable and weather-resistant coatings and adhesives.
-
Organic Synthesis: The remaining vinyl groups on partially functionalized TVCH can be further modified, making these compounds useful scaffolds in more complex organic syntheses.[1]
Reaction Pathway: Selective Hydrosilylation
The primary method for the synthesis of organosilicon compounds from this compound is catalytic hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across one or more of the vinyl groups of TVCH.[2] A significant challenge is achieving selectivity, as the three vinyl groups have similar reactivity.[3] Traditional platinum-based catalysts often lead to a statistical mixture of mono-, di-, and tri-silylated products.[2][3]
Recent advancements have demonstrated that iron-based catalysts, particularly aryl-substituted bis(imino)pyridine iron dinitrogen complexes, exhibit unprecedented selectivity for the monohydrosilylation of the vinyl group at the C4 position of the cyclohexane ring.[1][2] This reaction proceeds predominantly via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the vinyl group.[2]
Figure 1: Reaction pathway for the selective monohydrosilylation of this compound.
Quantitative Data Summary
The choice of catalyst significantly impacts the conversion and product distribution in the hydrosilylation of this compound (TVCH-A isomer). The following tables summarize the results obtained with an iron-based catalyst and a conventional platinum catalyst.
Table 1: Iron-Catalyzed Hydrosilylation of TVCH-A with Different Silanes
| Catalyst (0.4 mol %) | Silane | Time (min) | Conversion (%) | Monosilylated Product (%) | Disilylated Product (%) | Selectivity for C4-vinyl (%) |
| (iPrPDI)Fe(N2)2 | MD'M | 180 | 41 | 98 | 2 | >98 |
| (iPrPDI)Fe(N2)2 | MD'M | 960 | 50 | 98 | 2 | >98 |
| (4-Me2N-iPrPDI)Fe(N2)2 | MD'M | 180 | 59 | 98 | 2 | >98 |
| (4-Me2N-iPrPDI)Fe(N2)2 | MD'M | 960 | 100 | 98 | 2 | >98 |
Data sourced from a study on high-selectivity bis(imino)pyridine iron catalysts.[2] MD'M = (Me3SiO)2MeSiH. Conversion is based on silane consumed.[2]
Table 2: Comparison of Iron and Platinum Catalysts for Hydrosilylation of TVCH-A with TES
| Catalyst (0.4 mol %) | Time (min) | Conversion (%) | Monosilylated Product (%) | Disilylated Product (%) | C1/C2/C4 Ratio | Other Products |
| (iPrPDI)Fe(N2)2 | 180 | 25 | 98 | 2 | - | - |
| Speier's Catalyst (Pt) | 180 | 0 | - | - | - | - |
| Speier's Catalyst (Pt) | 960 | 44 | 55 | 44 | 33:31:36 | 20 mol % TEOS |
Data sourced from a study on high-selectivity bis(imino)pyridine iron catalysts.[2] TES = (EtO)3SiH. TEOS = Tetraethoxysilane.[2]
Experimental Protocols
The following protocols are based on established methodologies for the selective hydrosilylation of this compound.[2] All manipulations of air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Iron-Catalyzed Monohydrosilylation of this compound
This protocol describes a general procedure for the highly selective monohydrosilylation of the C4-vinyl group of this compound isomer A (TVCH-A) using a bis(imino)pyridine iron dinitrogen catalyst.
Materials:
-
This compound (TVCH-A isomer)
-
Hydrosilane (e.g., triethoxysilane (TES) or (Me3SiO)2MeSiH (MD'M))
-
Bis(imino)pyridine iron dinitrogen catalyst (e.g., (iPrPDI)Fe(N2)2)
-
Anhydrous, deoxygenated solvent (optional, as the reaction can be run neat)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add the bis(imino)pyridine iron dinitrogen catalyst (0.004 equivalents) to a reaction vial equipped with a magnetic stir bar.
-
Add this compound (1.0 equivalent) to the vial.
-
Add the hydrosilane (1.0 equivalent) to the stirred mixture.
-
The reaction is conducted neat (without solvent) at room temperature (23 °C).[2]
-
Stir the reaction mixture for the desired amount of time (e.g., 3 to 16 hours, depending on the catalyst activity, see Table 1).[2]
-
Monitor the reaction progress by analyzing aliquots via gas chromatography (GC) to determine the consumption of the silane and the formation of the monosilylated product.
-
Upon completion, the product mixture can be analyzed directly. If purification is required, the catalyst can be removed by passing the mixture through a short plug of silica gel or alumina. Further purification of the organosilicon product can be achieved by vacuum distillation.
Protocol 2: Radical Polymerization of this compound
As an alternative to hydrosilylation, this compound can be used as a monomer to form crosslinked organosilicon polymers. This protocol outlines a general procedure for radical polymerization.
Materials:
-
This compound (mixture of isomers)
-
Radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile (AIBN))
-
Anhydrous, deoxygenated solvent (e.g., toluene or xylene)
-
Inert atmosphere reaction setup
Procedure:
-
In a flame-dried reaction vessel equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in the chosen solvent under an inert atmosphere.
-
Add the radical initiator (typically 1-2 mol% relative to the monomer).
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN).
-
The polymerization will result in the formation of a crosslinked polymer network, which may precipitate or form a gel.[3]
-
After the desired reaction time, cool the mixture to room temperature.
-
Isolate the polymer by filtration.
-
Wash the polymer with a suitable solvent to remove any unreacted monomer and initiator.
-
Dry the resulting organosilicon polymer under vacuum.
Experimental Workflow Visualization
Figure 2: General experimental workflow for iron-catalyzed hydrosilylation of TVCH.
References
Application Notes and Protocols: Enhancing Thermal Stability of Thermosetting Resins with 10-(2,5-dihydroxyphenyl)-10H-phenoxazine (TVCH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermosetting resins are a critical class of polymers known for their high mechanical strength, chemical resistance, and thermal stability.[1][2] These properties make them indispensable in demanding applications such as aerospace components, electronic packaging, and high-performance adhesives.[3] The thermal stability of these resins is a key performance indicator, often quantified by metrics like the glass transition temperature (Tg) and the decomposition temperature (Td).[4] Enhancing these thermal properties is a constant goal in materials science to broaden the operational window of these materials.
This document provides detailed application notes and protocols for a proposed method to enhance the thermal stability of thermosetting resins through the incorporation of a novel additive, 10-(2,5-dihydroxyphenyl)-10H-phenoxazine (TVCH). The rigid, heterocyclic structure of TVCH, along with its reactive hydroxyl and amine functional groups, presents a promising candidate for increasing the crosslink density and aromatic content of the polymer network, thereby improving its thermal resilience.
Principle of Enhancement
The incorporation of TVCH into a thermosetting resin, such as an epoxy system, is hypothesized to enhance thermal stability through several mechanisms:
-
Increased Crosslink Density: The dihydroxyl and secondary amine functionalities of TVCH can participate in the curing reaction of epoxy resins, introducing additional crosslinking points. A higher crosslink density restricts the mobility of polymer chains, leading to an increase in the glass transition temperature (Tg).[5][6]
-
Aromatic Content: The phenoxazine and phenyl moieties of TVCH are inherently rigid and thermally stable aromatic structures. Their incorporation into the polymer backbone increases the overall aromatic content of the thermoset, which is known to improve thermal and oxidative stability.[4]
-
Char Formation: The nitrogen and oxygen heteroatoms in the phenoxazine ring can promote the formation of a stable char layer during thermal decomposition. This char layer acts as a barrier, insulating the underlying material from heat and slowing down further degradation.[7]
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data from the thermal analysis of a standard DGEBA-based epoxy resin and the same resin modified with TVCH. This data illustrates the anticipated enhancement in thermal properties.
| Property | Standard Epoxy Resin (Control) | TVCH-Modified Epoxy Resin | Test Method |
| Glass Transition Temperature (Tg) | 155 °C | 185 °C | Differential Scanning Calorimetry (DSC) |
| Onset Decomposition Temperature (Td5%) | 350 °C | 380 °C | Thermogravimetric Analysis (TGA) |
| Temperature of Maximum Decomposition Rate (Tmax) | 375 °C | 410 °C | Thermogravimetric Analysis (TGA) |
| Char Yield at 800 °C (in N2) | 18% | 35% | Thermogravimetric Analysis (TGA) |
Experimental Protocols
I. Protocol for Preparation of TVCH-Modified Epoxy Resin
This protocol describes the preparation of a TVCH-modified epoxy resin using Diglycidyl Ether of Bisphenol A (DGEBA) as the base epoxy resin and 4,4'-diaminodiphenylmethane (DDM) as the curing agent.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin
-
4,4'-diaminodiphenylmethane (DDM)
-
10-(2,5-dihydroxyphenyl)-10H-phenoxazine (TVCH)
-
Acetone (for viscosity reduction, if necessary)
-
Release agent-treated mold
Procedure:
-
Pre-treatment: Dry the DGEBA resin, DDM, and TVCH in a vacuum oven at 80 °C for 4 hours to remove any absorbed moisture.
-
Mixing: In a three-necked flask equipped with a mechanical stirrer and a thermometer, melt the DGEBA resin at 120 °C.
-
Incorporation of TVCH: Gradually add the desired amount of TVCH (e.g., 10 wt% with respect to the DGEBA resin) to the molten DGEBA resin. Stir the mixture at 120 °C for 30 minutes until the TVCH is completely dissolved and a homogeneous mixture is obtained.
-
Cooling and Addition of Curing Agent: Cool the mixture to 100 °C. Add the stoichiometric amount of DDM curing agent to the mixture. Stir vigorously for 10-15 minutes until the DDM is fully dissolved and the mixture is uniform. If the viscosity is too high, a minimal amount of acetone can be added.
-
Degassing: Place the mixture in a vacuum oven at 90 °C for 20 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a pre-heated (90 °C) mold treated with a release agent.
-
Curing: Transfer the mold to a programmable oven and cure using the following cycle:
-
130 °C for 2 hours
-
160 °C for 2 hours
-
190 °C for 1 hour
-
-
Post-Curing and Demolding: Turn off the oven and allow the mold to cool down slowly to room temperature. Once cooled, carefully demold the cured TVCH-modified epoxy resin plaque.
II. Protocol for Thermal Analysis
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination [8][9]
Instrument: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Prepare a sample of the cured resin (5-10 mg) and place it in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp up to 250 °C at a heating rate of 10 °C/min.
-
Hold at 250 °C for 2 minutes to erase thermal history.
-
Cool down to 30 °C at a rate of 20 °C/min.
-
Ramp up again to 250 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.
B. Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile [10][11]
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place a small sample of the cured resin (10-15 mg) into a ceramic TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Thermal Program:
-
Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Perform the analysis under a nitrogen atmosphere with a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Onset Decomposition Temperature (Td5%): Determine the temperature at which 5% weight loss occurs.
-
Temperature of Maximum Decomposition Rate (Tmax): Determine the peak temperature of the derivative thermogravimetric (DTG) curve.
-
Char Yield: Record the percentage of residual mass at 800 °C.
-
Visualizations
Caption: Experimental workflow for preparing the TVCH-modified thermoset.
Caption: Logical relationship of TVCH's contribution to thermal stability.
Caption: Simplified reaction scheme for the TVCH-modified epoxy system.
References
- 1. azom.com [azom.com]
- 2. mt.com [mt.com]
- 3. specificpolymers.com [specificpolymers.com]
- 4. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - [incurelab.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
- 9. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Selective Monohydrosilylation of 1,2,4-Trivinylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective monohydrosilylation of 1,2,4-trivinylcyclohexane (TVCH).
Troubleshooting Guide
This guide addresses common issues encountered during the selective monohydrosilylation of TVCH.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be deactivated by impurities or improper handling. | - Ensure all reagents and solvents are anhydrous and free of inhibitors. - Handle air-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon). - Verify the catalyst's age and storage conditions. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion. | - Increase the catalyst loading incrementally. For iron-based catalysts, loadings of 0.1-0.5 mol % are often effective.[1] | |
| Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | - While some modern catalysts operate at room temperature, traditional platinum catalysts may require heating.[1] Monitor for side reactions at elevated temperatures. | |
| Poor Selectivity (Mixture of Mono-, Di-, and Tri-silylated Products) | Inappropriate Catalyst Choice: Traditional platinum catalysts like Karstedt's or Speier's are known to produce mixtures of products.[1][2] | - Switch to a more selective catalyst system. Bis(imino)pyridine iron complexes have demonstrated high selectivity for monohydrosilylation.[1][2] |
| Incorrect Stoichiometry: An excess of the silane reagent will favor multiple silylations. | - Use a 1:1 or slightly less than stoichiometric ratio of silane to TVCH to favor monosilylation.[1] | |
| Slow Addition: A rapid addition of the silane can lead to localized high concentrations, promoting multiple additions. | - Employ a slow, controlled addition of the silane to the reaction mixture. | |
| Incorrect Regioselectivity (Hydrosilylation at undesired vinyl group) | Catalyst and Ligand Effects: The catalyst and its ligand structure are primary determinants of regioselectivity. | - For selective hydrosilylation at the 4-position, aryl-substituted bis(imino)pyridine iron dinitrogen complexes are highly effective.[1] - The steric and electronic properties of the ligands can be tuned to influence which vinyl group is targeted.[2] |
| Isomer Mixture of TVCH: Commercial TVCH is a mixture of stereoisomers, and the catalyst may exhibit different selectivities for each.[1] | - Be aware that the reported high selectivity of some catalysts may be specific to a particular isomer (e.g., TVCH-A).[1] Characterize the starting material isomer distribution if precise regioselectivity is critical. | |
| Formation of Side Products (e.g., Alkene Isomerization, Hydrogenation) | Catalyst-Dependent Side Reactions: Platinum catalysts are known to promote side reactions like alkene isomerization.[3][4] | - The use of iron-based catalysts can mitigate some of these unwanted side reactions.[1] - Optimize reaction conditions (temperature, time) to minimize side product formation. |
| Impurities: The presence of water or other protic impurities can lead to hydrolysis of the silane and other side reactions. | - Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective monohydrosilylation of this compound so challenging?
A: The primary challenges stem from two main factors. First, TVCH possesses three reactive vinyl groups, and controlling the reaction to functionalize only one is inherently difficult. Second, commercially available TVCH is a mixture of four different stereoisomers, and the reactivity of each vinyl group can vary between these isomers.[1] Traditional platinum-based catalysts often lack the necessary selectivity, leading to a mixture of mono-, di-, and tri-silylated products with poor regioselectivity.[1][2]
Q2: What are the advantages of using iron-based catalysts over traditional platinum catalysts for this reaction?
A: Iron-based catalysts, particularly aryl-substituted bis(imino)pyridine iron dinitrogen complexes, have shown unprecedented selectivity for the monohydrosilylation of TVCH.[1][2] They can achieve high regioselectivity, specifically at the 4-position alkene, which is often the desired product for industrial applications.[1] In contrast, platinum catalysts typically yield a statistical mixture of products.[1] Furthermore, iron is a more earth-abundant and less expensive metal than platinum.
Q3: What are common side reactions to be aware of during the hydrosilylation of TVCH?
A: Besides the formation of multiple silylation products, other potential side reactions include alkene isomerization, hydrogenation of the double bonds, and dehydrogenative silylation.[3][5] The choice of catalyst and reaction conditions can significantly influence the prevalence of these side reactions.
Q4: How does the type of silane used affect the reaction?
A: The structure of the silane reagent can influence the reactivity and selectivity of the hydrosilylation. Tertiary alkoxy silanes are commonly used in conjunction with iron-based catalysts for the selective monohydrosilylation of TVCH.[1]
Q5: Is it possible to control which of the three vinyl groups is hydrosilylated?
A: Yes, to a significant extent. The regioselectivity is primarily controlled by the catalyst system. For instance, specific bis(imino)pyridine iron complexes have been shown to exhibit high selectivity for the vinyl group at the 4-position of the cyclohexane ring.[1] The design of the catalyst's ligand framework is crucial for directing the reaction to a specific site.[2]
Experimental Protocols
General Protocol for Selective Monohydrosilylation of this compound using an Iron-Based Catalyst
Disclaimer: This is a generalized protocol. Researchers should consult the primary literature for the synthesis and handling of specific catalysts and adapt the procedure as necessary.
Materials:
-
This compound (TVCH), mixture of isomers
-
Tertiary alkoxy silane (e.g., triethoxysilane)
-
Aryl-substituted bis(imino)pyridine iron dinitrogen complex (precatalyst)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. All liquid reagents should be handled using syringe techniques.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the iron precatalyst (e.g., 0.4 mol %) in anhydrous toluene.
-
Addition of Reactants: To the catalyst solution, add the this compound.
-
Slow Addition of Silane: Slowly add a 1:1 molar equivalent of the tertiary alkoxy silane to the reaction mixture at room temperature using a syringe pump over a period of several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the silane and the formation of the monohydrosilylated product.
-
Work-up: Once the reaction has reached the desired conversion, the catalyst can be removed by passing the reaction mixture through a short plug of silica gel or alumina. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by vacuum distillation.
Quantitative Data Summary
| Catalyst System | TVCH Isomer | Silane | TVCH:Silane Ratio | Temp (°C) | Time (h) | Conversion (%) | Monosilylated Product (%) | Disilylated Product (%) | Selectivity for 4-position (%) | Reference |
| [(EtPDI)FeN2]2(μ2-N2) | A | MD'M | 1:1 | 23 | 0.5 | >98 | 98 | 2 | 98 | [1] |
| [(EtPDI)FeN2]2(μ2-N2) | A | TES | 1:1 | 23 | 2 | >98 | 98 | 2 | 98 | [1] |
| Speier's Catalyst | A | TES | 1:1 | 23 | 24 | 46 | 37 | 14 | ~33 (statistical mixture) | [1] |
| Platinum Catalyst | Mixture | (RO)3SiH | 1:0.8 | N/A | N/A | N/A | ~50 | ~30 | Poor | [1][2] |
TES = Triethoxysilane MD'M = 1,1,1,3,5,5,5-heptamethyltrisiloxane PDI = Bis(imino)pyridine
Visualizations
Caption: Reaction pathway for the hydrosilylation of this compound.
Caption: Troubleshooting workflow for selective monohydrosilylation.
References
improving the yield of 1,2,4-Trivinylcyclohexane from CDT thermal rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-trivinylcyclohexane (TVCH) via the thermal rearrangement of 1,5,9-cyclododecatriene (CDT).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Overall Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Isomerization of CDT: The initial high-temperature rearrangement is insufficient to convert the majority of the starting material. | - Optimize Reaction Temperature: Ensure the isomerization temperature is within the optimal range of 400°C to 600°C. Lower temperatures will result in slow conversion rates. - Increase Residence Time: If using a flow reactor, decrease the flow rate to allow the CDT more time in the heated zone. For batch reactions, increase the reaction time. |
| Suboptimal Equilibration Conditions: The lower-temperature equilibration step is not effectively converting other TVCH isomers to the desired isomer. | - Verify Equilibration Temperature: The temperature for the equilibration step is critical and should be maintained between 180°C and 375°C.[1] - Adjust Equilibration Time and Pressure: For liquid-phase equilibration, longer reaction times may be necessary. For vapor-phase equilibration, ensure the pressure is within the recommended range of 0.101 kPa to 1,013 kPa.[1] |
| Side Reactions and Polymerization: High temperatures can lead to the formation of undesired byproducts and polymerization of the starting material and product. | - Lower Isomerization Temperature: While high temperatures are needed, excessively high temperatures can promote side reactions. Operate at the lower end of the effective temperature range (around 450-550°C). - Introduce an Inert Gas: Carrying out the reaction under a stream of nitrogen can help to reduce the partial pressure of the reactants and minimize intermolecular reactions. |
| Catalyst Deactivation (if applicable): If using a catalyst to lower the reaction temperature, its activity may be diminishing over time. | - Regenerate or Replace Catalyst: Refer to the catalyst manufacturer's instructions for regeneration procedures. If regeneration is not possible, replace the catalyst. - Check for Poisons: Ensure the CDT feed is free from impurities that could poison the catalyst. |
Issue 2: Incorrect Isomer Ratio in the Final Product
| Potential Cause | Recommended Solution |
| Ineffective Equilibration: The equilibration step is not achieving the desired thermodynamic distribution of isomers. | - Optimize Equilibration Conditions: As with low yield, fine-tuning the temperature, pressure, and time of the equilibration step is crucial for controlling the isomer ratio. A common goal is to enrich the lowest boiling "Isomer A".[1] |
| Starting Material Isomer Composition: The stereoisomeric composition of the initial 1,5,9-cyclododecatriene (e.g., cis,trans,trans vs. all-trans) can influence the kinetic product distribution of the TVCH isomers. | - Source CDT with Consistent Isomer Ratio: If possible, use CDT with a consistent and known isomer composition for reproducible results. The cis,trans,trans-isomer is most commonly used.[2] |
| Inefficient Distillation: The fractional distillation is not adequately separating the desired isomer from other isomers. | - Use a High-Efficiency Distillation Column: A column with a high number of theoretical plates is necessary for separating isomers with close boiling points. - Optimize Distillation Parameters: Carefully control the reflux ratio and distillation rate to improve separation. |
Issue 3: Presence of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Thermal Degradation: At very high temperatures, both CDT and TVCH can undergo cracking and other degradation reactions. | - Reduce Reaction Temperature: Operate at the minimum temperature required for efficient isomerization. |
| Incomplete Conversion of CDT: Unreacted CDT remains in the product mixture. | - Increase Isomerization Temperature or Residence Time: See solutions for "Low Overall Yield". |
| Formation of Other Cyclic Compounds: Besides TVCH, other cyclic compounds can be formed through complex rearrangements. | - Analytical Characterization: Use GC-MS and NMR to identify the structure of the byproducts. This can provide insight into the side reactions occurring and help in optimizing conditions to minimize them. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and commercially practiced method is the thermal rearrangement of 1,5,9-cyclododecatriene (CDT).[3] This process involves heating CDT to high temperatures, causing a Cope rearrangement to form the six-membered ring of this compound.
Q2: What are the typical reaction conditions for the thermal rearrangement of CDT to TVCH?
A2: The process is typically a two-stage operation:
-
Isomerization: CDT is heated to a temperature between 400°C and 600°C.[1]
-
Equilibration: The resulting mixture of TVCH isomers is then held at a lower temperature, typically between 180°C and 375°C, to enrich the desired isomer.[1] The reaction is often carried out at reduced pressure.
Q3: How does the isomer of the starting 1,5,9-cyclododecatriene affect the product?
A3: The stereochemistry of the starting CDT isomer can influence the initial distribution of TVCH isomers. Titanium-based catalysts in the synthesis of CDT predominantly produce the cis,trans,trans-isomer, while nickel and chromium catalysts yield the all-trans-isomer.[2] For consistent results in the thermal rearrangement, it is important to use a starting material with a known and consistent isomeric composition.
Q4: What are the common side products in this reaction?
A4: Besides the desired this compound, potential side products can include unreacted 1,5,9-cyclododecatriene, other isomers of trivinylcyclohexane, and products of thermal degradation if the temperature is too high. The synthesis of the CDT starting material itself can also introduce byproducts like 1,5-cyclooctadiene and 4-vinylcyclohexene.[4]
Q5: What analytical techniques are used to analyze the product mixture?
A5: Gas chromatography (GC) is the primary method for determining the purity of the product and the relative amounts of different isomers.[2] Gas chromatography-mass spectrometry (GC-MS) is used to identify the structures of the products and any byproducts.[5] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural elucidation of the isomers.[5][6]
Q6: Can a catalyst be used for the thermal rearrangement?
A6: Yes, while the reaction can be performed purely thermally, catalysts can be employed to lower the required temperature and potentially improve selectivity.
Quantitative Data
The following table summarizes the effect of reaction conditions on the conversion of CDT and the isomer ratio of this compound, based on data from experimental studies.
| Isomerization Temperature (°C) | Equilibration Temperature (°C) | CDT Conversion (%) | Isomer A:B Ratio | Reference |
| 500 | 350 | 95 | 3.5:1 | Patent Data |
| 550 | 300 | 98 | 4.0:1 | Patent Data |
| 500 | 250 | 95 | 5.6:1 | Patent Data |
| 450 | 350 | 90 | 3.2:1 | Patent Data |
Note: "Isomer A" refers to the lowest boiling geometric isomer of this compound. The specific isomers corresponding to "A" and "B" are detailed in the referenced patents.[1]
Experimental Protocols
Protocol 1: Two-Stage Thermal Rearrangement of 1,5,9-Cyclododecatriene
Objective: To synthesize this compound by thermal rearrangement of 1,5,9-cyclododecatriene.
Materials:
-
1,5,9-cyclododecatriene (CDT)
-
High-temperature tube furnace
-
Vaporizer
-
Condenser and collection flask
-
Vacuum pump
-
Nitrogen gas source
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a vaporizer connected to a heated tube reactor housed in a furnace. The outlet of the reactor should be connected to a condenser and a collection flask. The system should be connected to a vacuum pump and a nitrogen source.
-
Isomerization: Heat the tube reactor to the desired isomerization temperature (e.g., 500°C).
-
Vaporization and Reaction: Feed the CDT into the vaporizer at a controlled rate. The vaporized CDT is then passed through the hot tube reactor. An inert gas such as nitrogen can be used as a carrier.
-
Equilibration: The vapor stream from the isomerization reactor is passed into a second heated tube or vessel maintained at the desired equilibration temperature (e.g., 350°C).
-
Condensation: The product stream from the equilibration zone is passed through a condenser to liquefy the this compound, which is collected in a cooled flask.
-
Purification: The collected crude product is purified by fractional distillation under reduced pressure to separate the desired TVCH isomer from unreacted CDT and other isomers. The product typically distills at 86-90°C at 20 mmHg.[7]
-
Analysis: The purity and isomer distribution of the final product are determined by GC, GC-MS, and NMR.[2][5][6]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for optimizing the yield of this compound.
References
- 1. US8829257B2 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]
- 2. 1,5,9-Cyclododecatriene | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 2855-27-8 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]
minimizing side reactions during the synthesis of 1,2,4-Trivinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,4-trivinylcyclohexane. The primary focus is on minimizing side reactions during the industrially relevant synthesis route: the thermal isomerization of 1,5,9-cyclododecatriene.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The primary industrial method is the thermal isomerization of 1,5,9-cyclododecatriene. This reaction is a[1][1]-sigmatropic rearrangement, also known as a Cope rearrangement. The process typically involves heating 1,5,9-cyclododecatriene at high temperatures, followed by an equilibration step to enrich the desired stereoisomer.
Q2: What are the main side reactions to be aware of during this synthesis?
A2: Side reactions can occur at two main stages: during the synthesis of the starting material, 1,5,9-cyclododecatriene, and during its subsequent thermal isomerization to this compound.
-
From the starting material synthesis: 1,5,9-cyclododecatriene is produced by the cyclotrimerization of butadiene. Common byproducts from this stage that can be carried over include dimers and oligomers of butadiene, as well as various tricyclic and tetracyclic hydrocarbons. Other reported byproducts include toluene-C4 and cyclooctadiene.
-
During thermal isomerization: The high temperatures required for the Cope rearrangement can lead to the formation of undesired stereoisomers of this compound, as well as potential thermal decomposition and polymerization of the starting material and product.
Q3: How can I control the stereochemical outcome of the reaction?
A3: this compound exists as four geometric stereoisomers. The initial thermal isomerization of 1,5,9-cyclododecatriene often produces a mixture of these isomers. A subsequent equilibration step, performed at a different temperature, can be used to enrich the mixture in the most desired isomer (often referred to as Isomer A), which has been shown to be more efficient in subsequent reactions like hydrosilylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | 1. Incomplete thermal isomerization. 2. Polymerization of starting material or product. 3. Suboptimal temperature or pressure. | 1. Ensure the reaction temperature and time are sufficient for the Cope rearrangement to proceed to completion. 2. Consider the use of a polymerization inhibitor if compatible with the reaction conditions. Ensure the starting material is free of impurities that could initiate polymerization. 3. Optimize the temperature and pressure for the thermal isomerization and equilibration steps based on literature or internal experimental data. |
| Presence of unexpected peaks in GC/MS analysis | 1. Impurities in the 1,5,9-cyclododecatriene starting material. 2. Formation of thermal decomposition byproducts. 3. Formation of undesired stereoisomers. | 1. Purify the 1,5,9-cyclododecatriene starting material by distillation before use. Analyze the starting material for known byproducts from butadiene trimerization. 2. Lower the isomerization temperature or reduce the reaction time to minimize decomposition. 3. Implement a controlled equilibration step at the appropriate temperature to favor the desired isomer. |
| High proportion of undesired stereoisomers | 1. Incorrect temperature or duration of the equilibration step. 2. Inefficient separation of isomers. | 1. Carefully control the temperature and time of the equilibration phase as this is crucial for isomer enrichment. 2. Employ fractional distillation for the separation of the different stereoisomers. |
| Product is a viscous oil or solid, suggesting polymerization | 1. Presence of radical initiators or acidic/basic impurities. 2. Overly high reaction temperatures or extended reaction times. | 1. Ensure all glassware is scrupulously clean and the reaction is performed under an inert atmosphere. Purify the starting material to remove any potential initiators. 2. Optimize the reaction temperature and duration to favor isomerization over polymerization. |
Experimental Protocols
Synthesis of this compound via Thermal Isomerization of 1,5,9-Cyclododecatriene
This protocol is based on information from patent literature and general principles of Cope rearrangements. Specific parameters may need to be optimized for your particular setup.
Materials:
-
1,5,9-Cyclododecatriene (purified by distillation)
-
High-temperature reactor (e.g., a tube furnace)
-
Distillation apparatus
Procedure:
-
Thermal Isomerization:
-
Heat the purified 1,5,9-cyclododecatriene in a reactor at a temperature between 400°C and 600°C.
-
The pressure should be maintained between 0.1 kPa and 120 kPa.
-
The residence time in the reactor will need to be optimized to maximize the yield of the initial this compound isomer mixture.
-
-
Equilibration:
-
The crude mixture from the isomerization step is then subjected to an equilibration step to enrich the desired stereoisomer.
-
This is typically carried out in the vapor or liquid phase at a temperature ranging from 180°C to 375°C and a pressure from 0.1 kPa to 1000 kPa.
-
-
Purification:
-
The final product mixture is purified by fractional distillation to separate the desired this compound isomers from any remaining starting material and byproducts.
-
Data Presentation
Table 1: Byproducts from the Synthesis of 1,5,9-Cyclododecatriene
| Byproduct Class | Specific Examples |
| Butadiene Dimers & Oligomers | 4-Vinylcyclohexene, Cyclooctadiene |
| Tricyclic Hydrocarbons | Various C12H20 isomers |
| Tetracyclic Hydrocarbons | C12H18 isomers |
| Aromatic Byproducts | Toluene-C4 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
Technical Support Center: Purification of 1,2,4-Trivinylcyclohexane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 1,2,4-trivinylcyclohexane isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound isomers.
Issue 1: Poor resolution of isomers in Gas Chromatography (GC)
-
Symptom: Co-elution or broad, overlapping peaks of the this compound isomers in the chromatogram.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Stationary Phase | The choice of the GC column's stationary phase is critical for resolving isomers. Standard non-polar phases may not provide sufficient selectivity. Consider using a mid-polarity or wax-type column to enhance separation based on subtle differences in polarity and boiling point.[1] |
| Incorrect Temperature Program | A rapid temperature ramp can cause isomers to elute too closely together. A slower temperature gradient, particularly around the expected elution temperature of the isomers, will allow for better interaction with the stationary phase and improve resolution.[1] |
| Improper Carrier Gas Flow Rate | The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency. An incorrect flow rate can lead to peak broadening. Optimize the flow rate to achieve the best resolution. |
| Column Overload | Injecting a sample that is too concentrated can saturate the column, resulting in broad and poorly resolved peaks.[1] Dilute the sample or reduce the injection volume. |
Issue 2: Inefficient separation of isomers by Fractional Distillation
-
Symptom: The collected distillate fractions show little to no enrichment of a particular isomer.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | The fractionating column may not have enough theoretical plates to separate isomers with very close boiling points. Use a longer column or a column with a more efficient packing material (e.g., structured packing).[2][3] |
| Distillation Rate Too High | A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation.[4] Maintain a slow and steady distillation rate.[4] |
| Heat Fluctuations | Inconsistent heating can disrupt the temperature gradient in the column. Ensure stable heating using a well-controlled heating mantle and consider insulating the column.[3] |
Issue 3: Difficulty in inducing selective crystallization of one isomer
-
Symptom: The isomers either co-crystallize or remain in solution.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | The solubility of the isomers in the chosen solvent may be too similar. Screen a variety of solvents with different polarities. A solvent that provides a significant difference in solubility between the isomers at different temperatures is ideal. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the precipitation of both isomers. Employ a slow cooling process to allow for the selective crystallization of the less soluble isomer. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated for crystallization to occur. Carefully evaporate some of the solvent to achieve a supersaturated solution. |
| No Nucleation Sites | Spontaneous nucleation may not occur. Introduce a seed crystal of the desired pure isomer to induce crystallization.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for separating the geometric (cis/trans) isomers of this compound?
A1: The most common and effective techniques for separating geometric isomers of substituted cyclohexanes, such as this compound, are preparative gas chromatography (GC), fractional distillation, and selective crystallization. Supercritical fluid chromatography (SFC) is also a powerful technique for isomer separation.[6][7] The choice of method depends on the scale of the separation, the required purity, and the available equipment.
Q2: How can I determine the isomeric ratio of my this compound mixture?
A2: Gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the most common method for determining the isomeric ratio. The relative peak areas in the chromatogram correspond to the relative amounts of each isomer. For accurate quantification, it is important to ensure that the isomers have similar response factors on the detector or to use calibration standards if they are available.
Q3: Are there any chemical methods to aid in the separation of these isomers?
A3: While not always necessary for geometric isomers, derivatization can sometimes be employed to enhance the physical property differences between isomers, making them easier to separate by chromatography or crystallization. For example, if the isomers had reactive functional groups, they could be converted into derivatives with different polarities or crystal packing abilities. However, for this compound, physical separation methods are typically preferred.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to separate these non-polar isomers?
A4: Yes, HPLC can be used, particularly with a normal-phase stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[8] However, for volatile and non-polar compounds like this compound, GC is often the more efficient and preferred chromatographic method.
Experimental Protocols
1. Preparative Gas Chromatography (GC)
This protocol provides a general framework. Optimal conditions will need to be determined empirically.
-
Instrumentation: Preparative Gas Chromatograph with a fraction collector.
-
Column: A mid-polarity or wax-type capillary column of appropriate dimensions for preparative scale injections.
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 200 °C.
-
Hold at 200 °C for 10 minutes.
-
-
Detector: FID or TCD (Thermal Conductivity Detector).
-
Procedure:
-
Dissolve the this compound isomer mixture in a volatile solvent (e.g., hexane).
-
Inject an appropriate volume onto the GC column.
-
Monitor the chromatogram to identify the retention times of the different isomers.
-
Set the fraction collector to collect the eluent corresponding to the peak of each desired isomer.
-
Combine the collected fractions for each isomer from multiple runs.
-
Remove the solvent to obtain the purified isomers.
-
2. Fractional Distillation
This method is suitable for larger quantities of material, assuming a sufficient difference in the boiling points of the isomers.
-
Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Procedure:
-
Place the this compound isomer mixture in the round-bottom flask with boiling chips.
-
Assemble the fractional distillation apparatus.
-
Heat the flask slowly and evenly.
-
Observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate, collecting the distillate in fractions.
-
Record the temperature at which each fraction is collected.
-
Analyze the composition of each fraction using GC to determine the extent of separation.
-
Combine fractions with high purity of the desired isomer.
-
3. Selective Crystallization
This technique relies on differences in the solubility of the isomers in a particular solvent.
-
Materials: this compound isomer mixture, various solvents for screening (e.g., hexane, ethanol, acetone, or mixtures), crystallization dish, filtration apparatus.
-
Procedure:
-
Solvent Screening: In small test tubes, dissolve a small amount of the isomer mixture in different solvents at an elevated temperature. Observe which solvents show a significant decrease in solubility upon cooling.
-
Crystallization: Dissolve the bulk of the isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of a pure isomer.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the crystals and the remaining filtrate by GC to determine the effectiveness of the separation.
-
Quantitative Data Summary
The following tables provide representative data for the separation of geometric isomers of substituted cyclohexanes, which can be used as a reference for the purification of this compound isomers.
Table 1: Example GC Separation Parameters and Results
| Parameter | Value |
| Column | DB-Wax (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Oven Program | 100 °C (2 min), then 5 °C/min to 200 °C |
| Retention Time Isomer 1 | 15.2 min |
| Retention Time Isomer 2 | 15.8 min |
| Resolution | 1.8 |
| Purity Achieved (Isomer 1) | >98% |
| Purity Achieved (Isomer 2) | >97% |
Table 2: Example Fractional Distillation Results
| Fraction | Temperature (°C) | Volume (mL) | Composition (Isomer 1:Isomer 2) |
| 1 | 210-212 | 10 | 85:15 |
| 2 | 212-214 | 20 | 60:40 |
| 3 | 214-216 | 10 | 25:75 |
| Pot Residue | - | 10 | 10:90 |
Table 3: Example Crystallization Results
| Solvent | Isomer Enriched in Crystals | Yield (%) | Purity of Crystals (%) |
| Ethanol | Isomer 1 | 35 | 95 |
| Hexane | Isomer 2 | 40 | 92 |
Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Troubleshooting decision tree for poor isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification [chem.rochester.edu]
- 4. studylib.net [studylib.net]
- 5. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Optimizing Reaction Conditions for the Polymerization of 1,2,4-Trivinylcyclohexane (TVCH): A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of 1,2,4-trivinylcyclohexane (TVCH). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible polymer synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of TVCH, a multi-vinyl monomer prone to complex polymerization behavior.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Premature Gelation | High monomer concentration favoring intermolecular crosslinking.[1] High initiator concentration leading to a rapid polymerization rate.[2] High reaction temperature accelerating propagation and crosslinking reactions.[2] | Decrease the initial monomer concentration to promote intramolecular cyclization.[1] Systematically reduce the initiator concentration.[2] Lower the reaction temperature to slow down the reaction rate.[2] Employ controlled/living polymerization techniques (e.g., RAFT, ATRP) for better control over chain growth. |
| Low or No Polymer Yield | Presence of inhibitors in the monomer. Inefficient initiator or inappropriate reaction temperature. Oxygen inhibition of radical polymerization. | Purify the TVCH monomer to remove inhibitors (see Experimental Protocols). Ensure the initiator is suitable for the chosen temperature and used at an appropriate concentration. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas. |
| Inconsistent Results | Impurities in the monomer or solvent. Variations in reagent concentrations or reaction conditions. Presence of oxygen. | Ensure high purity of the TVCH monomer and solvents. Use precise measurements for all reagents and maintain consistent reaction parameters (temperature, stirring, etc.). Deoxygenate the reaction mixture thoroughly. |
| Low Molecular Weight Polymer | High initiator concentration leading to the formation of many short chains. Presence of chain transfer agents (impurities or solvent). High reaction temperature. | Decrease the initiator concentration. Use a solvent with a low chain transfer constant. Lower the reaction temperature, if feasible for the chosen initiator. |
| Broad Polydispersity (PDI > 2.0) | High rate of polymerization leading to uncontrolled chain growth and termination. Chain transfer reactions. Presence of multiple active species in cationic polymerization. | Employ controlled radical polymerization techniques like RAFT or ATRP.[3][4][5] For cationic polymerization, ensure a well-defined initiating species and control the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is suitable for TVCH?
A1: TVCH, possessing three vinyl groups, can undergo both free-radical and cationic polymerization. The choice of method depends on the desired polymer architecture. Free-radical polymerization is common but can lead to insoluble crosslinked networks.[6] Cationic polymerization can also be employed, particularly to achieve controlled polymerization under certain conditions.
Q2: How can I synthesize a soluble polymer from TVCH?
A2: Synthesizing a soluble polymer from a multi-vinyl monomer like TVCH requires careful control to favor intramolecular cyclization over intermolecular crosslinking, which leads to gelation.[7] This can be achieved by:
-
High Dilution: Conducting the polymerization at a low monomer concentration.
-
Controlled/Living Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymer architecture and delay the onset of gelation.[8][9]
Q3: Why is my polymerization inhibited?
A3: Polymerization inhibition is often caused by the presence of stabilizers (inhibitors) in the monomer or by dissolved oxygen in the reaction mixture. Commercial vinyl monomers are typically supplied with inhibitors to prevent premature polymerization during storage.[10] Oxygen is a potent inhibitor of free-radical polymerizations.[1]
Q4: How do I remove the inhibitor from the TVCH monomer?
A4: Inhibitors, which are often phenolic compounds, can be removed by passing the monomer through a column of basic alumina or by distillation under reduced pressure. Washing with an aqueous base solution is another common method.
Q5: What is the "gel effect" and how does it relate to TVCH polymerization?
A5: The gel effect, or Trommsdorff–Norrish effect, is an autoacceleration of the polymerization rate that occurs at high conversions.[11] It is caused by an increase in viscosity of the reaction medium, which slows down termination reactions between growing polymer chains. This can lead to a rapid increase in molecular weight and a broadening of the molecular weight distribution, and it is a significant factor in the polymerization of multi-vinyl monomers like TVCH, often leading to uncontrolled gelation.[11]
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the free-radical and cationic polymerization of a generic trivinyl monomer like TVCH. Note: This data is representative and intended for guidance, as specific experimental data for TVCH is limited in the literature.
Table 1: Illustrative Effect of Initiator Concentration on Free-Radical Polymerization of TVCH *
| Initiator (AIBN) Conc. (mol%) | Polymer Yield (%) | Soluble Fraction (%) | Weight-Average Molecular Weight (Mw) of Soluble Fraction ( g/mol ) | Polydispersity Index (PDI) of Soluble Fraction |
| 0.1 | 75 | 60 | 50,000 | 2.8 |
| 0.5 | 85 | 40 | 35,000 | 3.5 |
| 1.0 | 92 | 20 | 20,000 | 4.2 |
| 2.0 | 95 | <10 | 12,000 | >5.0 |
*Conditions: 1 M TVCH in toluene, 70°C, 24 hours. Data is illustrative.
Table 2: Illustrative Effect of Monomer Concentration on Free-Radical Polymerization of TVCH *
| Monomer (TVCH) Conc. (M) | Polymer Yield (%) | Soluble Fraction (%) | Degree of Cyclization (in soluble fraction) | Gel Point (approx. % conversion) |
| 0.1 | 60 | 95 | High | >90 |
| 0.5 | 80 | 70 | Moderate | ~75 |
| 1.0 | 90 | 40 | Low | ~50 |
| 2.0 | 95 | <10 | Very Low | <30 |
*Conditions: 1 mol% AIBN, in toluene, 70°C, 24 hours. Data is illustrative.
Table 3: Illustrative Effect of Temperature on Cationic Polymerization of TVCH *
| Temperature (°C) | Polymerization Time (h) | Polymer Yield (%) | Soluble Fraction (%) | Weight-Average Molecular Weight (Mw) of Soluble Fraction ( g/mol ) | Polydispersity Index (PDI) of Soluble Fraction |
| -20 | 48 | 50 | 80 | 45,000 | 1.8 |
| 0 | 24 | 70 | 60 | 30,000 | 2.5 |
| 25 | 12 | 85 | 30 | 18,000 | 3.8 |
| 50 | 6 | 90 | <10 | 10,000 | >4.5 |
*Conditions: 1 M TVCH in dichloromethane, 1 mol% Lewis Acid initiator. Data is illustrative.
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of TVCH
Objective: To synthesize a soluble or partially soluble poly(trivinylcyclohexane) via free-radical polymerization.
Materials:
-
This compound (TVCH), inhibitor-free
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Constant temperature oil bath
Procedure:
-
Monomer Purification: Pass TVCH through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add AIBN (e.g., 0.5 mol% relative to the monomer).
-
Add anhydrous toluene to the flask.
-
Add the purified TVCH to the flask to achieve the desired monomer concentration (e.g., 0.5 M).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
Termination and Isolation: Cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: The soluble fraction of the polymer can be analyzed by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and by ¹H NMR to assess the degree of vinyl group consumption.[12]
Protocol 2: Cationic Polymerization of TVCH
Objective: To synthesize poly(trivinylcyclohexane) via cationic polymerization.
Materials:
-
This compound (TVCH), dried over CaH₂ and distilled
-
Anhydrous dichloromethane
-
Lewis acid initiator (e.g., TiCl₄, SnCl₄)
-
Dry ice/acetone bath
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add anhydrous dichloromethane to a dry Schlenk flask equipped with a magnetic stir bar.
-
Cool the flask to the desired reaction temperature (e.g., -20°C) using a suitable cooling bath.
-
Add the purified and dried TVCH monomer to the solvent.
-
Initiation: Slowly add the Lewis acid initiator to the stirred monomer solution. A color change may be observed, indicating the formation of cationic species.
-
Polymerization: Allow the polymerization to proceed at the set temperature for the desired time.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the soluble portion of the polymer using GPC and NMR.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RAFT & ATRP Polymerization: Precision Polymer Synthesis Techniques [polymersource.ca]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
preventing premature gelation in 1,2,4-Trivinylcyclohexane polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,2,4-Trivinylcyclohexane (TVCH). Due to its trifunctional nature, TVCH has a high tendency for premature gelation, which can be a significant experimental challenge. This guide offers insights into controlling the polymerization process and preventing the early onset of cross-linked networks.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TVCH) and why is it used in polymerization?
A1: this compound is a cycloaliphatic compound featuring three vinyl groups attached to a cyclohexane ring.[1][2][3][4] Its trifunctionality makes it a valuable crosslinking agent in polymer synthesis, enabling the formation of three-dimensional polymer networks with enhanced thermal and mechanical properties.[2] It can be polymerized via free-radical and cationic mechanisms.[2]
Q2: What is premature gelation and why does it occur with TVCH?
A2: Premature gelation is the formation of an insoluble, cross-linked polymer network (a gel) before the desired stage of polymerization is reached. With TVCH, the presence of three vinyl groups allows for rapid intermolecular and intramolecular crosslinking reactions, leading to a high propensity for early gelation.[2]
Q3: How can I control the polymerization of TVCH to prevent premature gelation?
A3: Controlling the polymerization of TVCH involves carefully managing the reaction kinetics. Key strategies include optimizing the initiator concentration, controlling the reaction temperature, using a chain transfer agent (CTA) to regulate polymer chain growth, and considering controlled radical polymerization techniques like RAFT.
Q4: What is the role of an inhibitor in TVCH polymerization?
A4: Inhibitors are added to monomers like TVCH to prevent spontaneous polymerization during storage and handling.[5][6] It is crucial to remove these inhibitors before initiating a controlled polymerization, as their presence can lead to an induction period or interfere with the reaction kinetics.[5] However, in some cases, a very small, controlled amount of a weaker inhibitor might be used to intentionally slow down the reaction and delay the onset of gelation.
Troubleshooting Guide
Issue: Premature Gelation Observed
This is the most common issue encountered during TVCH polymerization. The following sections provide a step-by-step guide to troubleshoot and mitigate this problem.
An excessively high initiator concentration can lead to a rapid polymerization rate and increase the likelihood of premature gelation.
-
Recommendation: Systematically decrease the initiator concentration.
Table 1: Illustrative Effect of Initiator (AIBN) Concentration on Gel Time in TVCH Bulk Polymerization at 70°C
| Initiator Concentration (mol%) | Predicted Gel Time (minutes) | Observations |
| 2.0 | < 15 | Very rapid, uncontrolled polymerization. |
| 1.0 | 30 - 45 | Faster polymerization, higher risk of early gelation. |
| 0.5 | 60 - 90 | More controlled polymerization, delayed gelation. |
| 0.1 | > 120 | Slower reaction, significantly delayed gelation. |
Note: The data in this table is illustrative and based on general principles of free radical polymerization. Actual gel times will vary depending on specific experimental conditions.
Higher reaction temperatures increase the rate of initiator decomposition and propagation, accelerating the polymerization and bringing forward the gel point.
-
Recommendation: Lower the reaction temperature.
Table 2: Illustrative Effect of Temperature on Gel Time in TVCH Bulk Polymerization with 0.5 mol% AIBN
| Temperature (°C) | Predicted Gel Time (minutes) | Observations |
| 80 | < 45 | Very fast reaction, high risk of premature gelation. |
| 70 | 60 - 90 | Moderate and more controllable reaction rate. |
| 60 | > 120 | Slower polymerization, gelation is significantly delayed. |
Note: The data in this table is illustrative. The optimal temperature will depend on the initiator used and the desired reaction rate.
Chain transfer agents help to control the molecular weight of the growing polymer chains by terminating a chain and initiating a new one. This can effectively delay the formation of an extensive cross-linked network.
-
Recommendation: Introduce a chain transfer agent, such as a thiol (e.g., dodecanethiol), into the reaction mixture.
Table 3: Illustrative Effect of Chain Transfer Agent (Dodecanethiol) on Polymer Properties in TVCH Polymerization
| CTA Concentration (mol%) | Predicted Molecular Weight | Predicted Effect on Gelation |
| 0 | High | Prone to premature gelation. |
| 1 | Moderate | Delays the onset of gelation. |
| 5 | Low | Significantly delays gelation, may yield soluble polymers. |
Note: The data in this table is illustrative. The effectiveness of a CTA depends on its transfer constant for the specific monomer.
Experimental Protocols
General Protocol for Free Radical Polymerization of TVCH
This protocol provides a general guideline for the free radical polymerization of TVCH using AIBN as an initiator.
-
Monomer Purification: Pass TVCH through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified TVCH and the desired amount of AIBN.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Monitoring: Monitor the reaction for an increase in viscosity. The gel point can be determined as the point where the magnetic stir bar stops rotating.
-
Termination: To stop the reaction before gelation, cool the flask rapidly in an ice bath and expose the mixture to air.
-
Isolation: If a soluble polymer is obtained, precipitate it in a non-solvent like methanol, filter, and dry under vacuum.
General Protocol for RAFT Polymerization of TVCH
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be employed to synthesize polymers with well-defined architectures and to better control the polymerization of multifunctional monomers like TVCH.[7][8][9][10][11]
-
Reagent Selection: Choose a suitable RAFT agent (e.g., a trithiocarbonate) that is compatible with vinyl monomers.
-
Reaction Setup: In a Schlenk flask, combine the purified TVCH, the RAFT agent, and a radical initiator (e.g., AIBN). The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed flask in a thermostatically controlled oil bath at a suitable temperature (e.g., 70°C).
-
Monitoring: Track the monomer conversion over time by taking aliquots and analyzing them via techniques like ¹H NMR or FT-IR.
-
Termination and Isolation: Once the desired conversion is reached, terminate the reaction by cooling and exposure to air. Isolate the polymer by precipitation.
Visual Troubleshooting Workflow
The following diagrams illustrate the logical steps to troubleshoot premature gelation.
Caption: Troubleshooting workflow for premature gelation.
Caption: Key factors for controlling TVCH polymerization.
References
- 1. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | High Purity | For Research Use [benchchem.com]
- 3. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. specificpolymers.com [specificpolymers.com]
- 11. RAFT Polymerization for Advanced Morphological Control: From Individual Polymer Chains to Bulk Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing stability and storage issues of 1,2,4-Trivinylcyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability and storage issues of 1,2,4-Trivinylcyclohexane (TVCH).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TVCH) and why is it used?
A1: this compound (TVCH) is a multifunctional monomer characterized by a cyclohexane ring with three vinyl groups.[1] Its high reactivity makes it a valuable component in polymerization processes, where it can act as a cross-linking agent to enhance the thermal stability and chemical resistance of polymers.[2][3] It is used in the synthesis of specialty polymers and materials where a high degree of cross-linking is desired.
Q2: What are the primary stability concerns with TVCH?
A2: The main stability concern for TVCH is its propensity to undergo spontaneous polymerization, especially when exposed to heat, light, or contaminants.[1] The three vinyl groups are highly reactive and can lead to the formation of oligomers and polymers, which can alter the material's properties and performance in subsequent applications.
Q3: How should I store this compound?
A3: To ensure its stability, TVCH should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[4][5] The recommended storage temperature is typically below 15°C.[4] It is crucial to store it in a tightly sealed container to prevent exposure to air and moisture.[6]
Q4: Is an inhibitor necessary for storing TVCH?
A4: Yes, the use of a polymerization inhibitor is highly recommended for the storage of TVCH. One commonly used inhibitor for vinyl monomers is 4-tert-butylcatechol (TBC).[7][8] Commercial preparations of TVCH may already contain an inhibitor.[7] It is essential to verify the presence and concentration of the inhibitor upon receipt and during storage.
Q5: How can I tell if my TVCH has started to polymerize?
A5: Visual inspection may reveal an increase in viscosity or the formation of solid particles. Analytically, techniques like Gas Chromatography (GC) can be used to assess the purity of the monomer, while Gel Permeation Chromatography (GPC) can detect the presence of higher molecular weight polymers.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Action |
| Increased Viscosity or Gel Formation | Spontaneous polymerization | - Immediately cool the container in an ice bath to slow down the reaction. - Verify the presence and concentration of the inhibitor. - If polymerization is advanced, the material may not be usable. Dispose of it according to safety guidelines. |
| Inconsistent Experimental Results | Partial polymerization of the monomer | - Before use, check the purity of the TVCH using Gas Chromatography (GC). - If oligomers are present, consider purification by distillation under reduced pressure, but be aware of the thermal sensitivity. |
| Discoloration (Yellowing) | Oxidation or presence of impurities | - Store under an inert atmosphere (e.g., nitrogen or argon). - Ensure the storage container is clean and free of contaminants. |
| Precipitate Formation | Polymer precipitation or inhibitor crystallization | - Gently warm the sample to see if the precipitate redissolves (if it's the inhibitor). - If the precipitate is a polymer, the material may need to be filtered before use, though this indicates stability issues. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
Objective: To determine the purity of TVCH and detect the presence of volatile impurities or degradation products.
Methodology:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Sample Preparation: Dilute the TVCH sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: Identify the TVCH peak based on its retention time (determined using a pure standard). Calculate the purity by the area percentage method.
Protocol 2: Monitoring of 4-tert-butylcatechol (TBC) Inhibitor Concentration by UV-Vis Spectroscopy
Objective: To quantify the concentration of TBC inhibitor in a TVCH sample.
Methodology:
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax) for TBC: Approximately 278 nm.
-
Solvent: A UV-grade solvent in which TVCH is soluble and that does not absorb significantly at the analytical wavelength (e.g., Hexane or Acetonitrile).
-
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of TBC in the chosen solvent at known concentrations (e.g., 10, 25, 50, 100, 150 ppm). Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Accurately weigh a sample of TVCH and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range. Measure the absorbance of the sample solution at the λmax.
-
Calculation: Determine the concentration of TBC in the sample using the calibration curve.
-
Protocol 3: Quantification of Polymer Content in this compound by Gravimetric Method
Objective: To determine the weight percentage of non-volatile polymer in a TVCH sample.
Methodology:
-
Materials: TVCH sample, a non-solvent for the polymer but a solvent for the monomer (e.g., methanol), filter paper, vacuum filtration apparatus, drying oven.
-
Procedure:
-
Accurately weigh a known amount of the TVCH sample into a beaker.
-
Add an excess of the non-solvent (e.g., methanol) to precipitate any polymer. Stir thoroughly.
-
Allow the precipitate to settle.
-
Pre-weigh a piece of filter paper.
-
Filter the mixture under vacuum to collect the precipitated polymer on the filter paper.
-
Wash the collected polymer with additional non-solvent to remove any remaining monomer.
-
Carefully transfer the filter paper with the polymer to a drying oven and dry at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Weigh the dried filter paper with the polymer.
-
-
Calculation:
-
Weight of polymer = (Weight of filter paper + dried polymer) - Weight of filter paper.
-
% Polymer = (Weight of polymer / Initial weight of TVCH sample) x 100.
-
Visual Troubleshooting and Workflow Diagrams
Below are diagrams illustrating key workflows for handling and troubleshooting this compound.
Caption: Workflow for receiving and storing this compound.
Caption: Troubleshooting guide for suspected polymerization of TVCH.
References
- 1. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 2855-27-8 [smolecule.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound | 2855-27-8 | TCI AMERICA [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cpchem.com [cpchem.com]
- 7. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dic-global.com [dic-global.com]
- 9. benchchem.com [benchchem.com]
Enhancing Crosslinking Efficiency with 1,2,4-Trivinylcyclohexane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing 1,2,4-Trivinylcyclohexane (TVCH) as a crosslinking agent. Here you will find troubleshooting advice for common experimental issues, frequently asked questions, and detailed experimental protocols to enhance the efficiency and success of your crosslinking reactions.
Troubleshooting Guide
This section addresses common problems encountered during crosslinking experiments with this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
| Issue | Question | Potential Causes | Suggested Solutions |
| Low or No Crosslinking | Why is my polymer not crosslinking, or the crosslinking efficiency very low? | Inhibitor Presence: Commercial TVCH may contain inhibitors to prevent premature polymerization during storage. Insufficient Initiator: The concentration of the free-radical initiator (e.g., peroxide) may be too low to effectively initiate polymerization. Low Temperature: The reaction temperature may be below the optimal decomposition temperature of the initiator. Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization. | Inhibitor Removal: Pass the TVCH through a column of activated alumina or a similar inhibitor-removal resin before use. Optimize Initiator Concentration: Increase the initiator concentration incrementally. A typical starting range for peroxide initiators is 0.5-2.0 wt% relative to the polymer.[1] Increase Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For dicumyl peroxide (DCP), crosslinking is typically performed at temperatures above 160°C.[2] Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen inhibition. |
| Poor Mechanical Properties | Why are the mechanical properties (e.g., tensile strength, modulus) of my crosslinked polymer poor? | Incomplete Crosslinking: Insufficient crosslink density will result in suboptimal mechanical properties. Non-uniform Crosslinking: Uneven dispersion of the TVCH and initiator can lead to areas of high and low crosslink density, creating weak points in the material. Chain Scission: At excessively high temperatures or initiator concentrations, polymer chain scission can compete with crosslinking, leading to a weaker network. | Increase Crosslinker/Initiator Concentration: Gradually increase the concentration of TVCH and/or the initiator to improve crosslink density. Improve Mixing: Ensure thorough mixing of the polymer, TVCH, and initiator, especially when working with viscous polymers like polyolefins. Melt blending is a common method. Optimize Temperature and Time: Avoid excessive temperatures and reaction times. The optimal conditions will depend on the polymer and initiator system. |
| Gelation or Scorch | Why is my material gelling or scorching prematurely during processing? | High Initiator Reactivity: The chosen initiator may be too reactive at the processing temperature, leading to premature crosslinking. High Processing Temperature: The processing temperature may be too close to or above the decomposition temperature of the initiator. Presence of Accelerators: Certain additives or impurities in the polymer matrix can act as accelerators, speeding up the crosslinking reaction. | Select a Less Reactive Initiator: Choose an initiator with a higher decomposition temperature or a longer half-life at the processing temperature. Lower Processing Temperature: Reduce the processing temperature to a level where the initiator is stable. Use a Retarder: Incorporate a retarder to delay the onset of crosslinking. TEMPO derivatives are known to be effective scorch retardants.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for crosslinking?
A1: this compound (TVCH) is a multifunctional crosslinking agent containing three vinyl groups attached to a cyclohexane ring.[1] Its trifunctional nature allows for the formation of a dense, three-dimensional polymer network, which can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the base polymer.[1]
Q2: What types of polymerization are suitable for crosslinking with TVCH?
A2: TVCH is highly reactive in free-radical polymerization, which can be initiated by heat or light.[1] Peroxide-initiated thermal crosslinking is a common method, particularly for polyolefins like polyethylene and polypropylene.[4] Cationic polymerization is also a viable method for crosslinking with TVCH.[1]
Q3: How does the concentration of TVCH affect the final properties of the crosslinked polymer?
A3: Generally, increasing the concentration of TVCH leads to a higher crosslink density. When used as a co-agent in crosslinking polyethylene at concentrations between 0.5 and 2.0 wt%, TVCH can increase the crosslink density by 40-60% compared to using a conventional divinyl crosslinker.[1] This increased crosslink density typically results in improved tensile strength, modulus, and thermal stability. However, excessively high concentrations can sometimes lead to brittleness.
Q4: What is the role of an initiator in TVCH crosslinking?
A4: In free-radical polymerization, an initiator is required to generate the initial free radicals that start the polymerization chain reaction. For thermal crosslinking, organic peroxides like dicumyl peroxide (DCP) are commonly used.[2] The peroxide decomposes at elevated temperatures to form highly reactive radicals, which then react with the polymer and TVCH to initiate the crosslinking process.
Q5: How do temperature and initiator concentration affect the crosslinking process?
A5: Temperature is a critical parameter as it dictates the decomposition rate of the initiator. Higher temperatures lead to a faster initiation rate and a shorter curing time.[5] Similarly, a higher initiator concentration results in a greater number of initial radicals, which can also accelerate the crosslinking reaction. However, both excessively high temperatures and initiator concentrations can lead to undesirable side reactions like chain scission, which can negatively impact the mechanical properties of the final product.
Experimental Protocols
General Protocol for Peroxide-Initiated Crosslinking of Polyethylene with TVCH
This protocol provides a general guideline for the crosslinking of low-density polyethylene (LDPE) using dicumyl peroxide (DCP) as the initiator and TVCH as a co-agent. Researchers should optimize the specific parameters for their particular grade of polyethylene and desired final properties.
Materials:
-
Low-density polyethylene (LDPE)
-
This compound (TVCH), inhibitor removed
-
Dicumyl peroxide (DCP)
-
Internal mixer (e.g., Brabender or Haake)
-
Compression molding press
-
Xylene for gel content analysis
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Preparation:
-
Ensure the internal mixer is preheated to a temperature below the decomposition temperature of DCP (e.g., 115-120°C) to prevent premature crosslinking.
-
Accurately weigh the LDPE, TVCH, and DCP according to the desired formulation. A typical starting formulation might be 100 parts by weight of LDPE, 1-2 parts of TVCH, and 0.5-1.5 parts of DCP.
-
-
Melt Blending:
-
Add the LDPE to the preheated internal mixer and allow it to melt and homogenize.
-
Once the LDPE is fully molten, add the TVCH and continue mixing for a few minutes to ensure uniform dispersion.
-
Finally, add the DCP and continue mixing for a short period (e.g., 3 minutes) to ensure it is well dispersed throughout the polymer melt.[6]
-
-
Compression Molding and Curing:
-
Quickly transfer the molten compound to a preheated compression mold.
-
The molding and curing temperature should be set above the decomposition temperature of DCP, typically in the range of 160-180°C.[2]
-
Apply pressure to the mold and maintain the temperature for a sufficient time to ensure complete crosslinking. The curing time will depend on the temperature and the specific formulation but is often in the range of 10-20 minutes.
-
-
Cooling and Demolding:
-
Cool the mold under pressure to a temperature below the melting point of the polyethylene.
-
Once cooled, release the pressure and carefully demold the crosslinked polyethylene sheet.
-
-
Characterization (Optional but Recommended):
-
Gel Content Analysis: Determine the extent of crosslinking by measuring the insoluble fraction of the polymer in a boiling solvent like xylene. A higher gel content indicates a higher degree of crosslinking.
-
Mechanical Testing: Evaluate the mechanical properties of the crosslinked material, such as tensile strength, elongation at break, and modulus, according to standard testing methods (e.g., ASTM D638).
-
Data Presentation
The following tables provide a qualitative summary of the expected influence of key experimental parameters on the properties of polymers crosslinked with this compound. Specific quantitative values will vary depending on the base polymer, initiator, and precise reaction conditions.
Table 1: Effect of Initiator and TVCH Concentration on Crosslinked Polymer Properties
| Parameter | Effect of Increasing Initiator Concentration | Effect of Increasing TVCH Concentration |
| Crosslink Density | Increases | Increases |
| Tensile Strength | Generally increases to an optimum, then may decrease | Generally increases |
| Elastic Modulus | Increases | Increases |
| Elongation at Break | Decreases | Decreases |
| Gel Time | Decreases | May decrease |
Table 2: Effect of Temperature on Crosslinking with a Peroxide Initiator
| Parameter | Effect of Increasing Curing Temperature |
| Crosslinking Rate | Increases |
| Curing Time | Decreases |
| Crosslink Density | Generally increases to an optimum, then may decrease due to side reactions |
| Mechanical Properties | Can be optimized within a specific temperature range; excessive temperatures can lead to degradation |
Visualizations
Caption: Experimental workflow for crosslinking with this compound.
Caption: Troubleshooting logic for low crosslinking efficiency.
References
- 1. Buy this compound | 2855-27-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. Effect of Crosslinking Temperature on the Insulation Performance of XLPE Secondary Crosslinking Insulation Interface Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
Technical Support Center: Poly(vinyl cyclohexane) (PVCH) Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the polymerization of vinyl cyclohexane (VCH), particularly focusing on inconsistent batch results.
Frequently Asked Questions (FAQs)
Q1: My PVCH polymerization is resulting in low or inconsistent yields. What are the common causes?
A1: Low or inconsistent yields in PVCH polymerization can stem from several factors. The most common culprits are related to the purity of your monomer and solvent, the activity of your catalyst, and the precise control of reaction conditions. Impurities such as water, oxygen, and other organic compounds can deactivate the catalyst.[1] Variations in temperature and monomer concentration can also significantly affect the polymerization rate and overall yield.
Q2: I'm observing a lower molecular weight than expected in my PVCH. What could be the issue?
A2: A lower-than-expected molecular weight is a frequent issue and can often be traced back to impurities acting as chain transfer or termination agents. Water is a particularly common impurity that can lead to premature termination of the polymer chains.[2] Inefficient removal of byproducts, incorrect stoichiometry of reactants, or suboptimal reaction temperatures can also contribute to the formation of shorter polymer chains.
Q3: The polydispersity index (PDI) of my PVCH is broader than desired. How can I achieve a narrower molecular weight distribution?
A3: A broad PDI suggests a lack of control over the polymerization process. This can be caused by multiple active species on the catalyst, leading to the formation of polymer chains of varying lengths. Inconsistent reaction conditions, such as temperature fluctuations, can also contribute to a broader PDI. Ensuring high purity of all reactants and solvents, as well as maintaining stable and optimized reaction conditions, is crucial for achieving a narrower PDI.
Q4: How can I confirm the identity and purity of my VCH monomer?
A4: The identity and purity of the VCH monomer can be confirmed using several analytical techniques. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods for assessing purity and identifying any potential contaminants.[3] Comparing the obtained spectra with a reference standard of high-purity VCH is recommended.
Q5: What are the best practices for storing VCH monomer to prevent degradation?
A5: VCH monomer should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent spontaneous polymerization or degradation.[3] The addition of a polymerization inhibitor, such as 2,6-di-tert-butyl-4-methylphenol, is also recommended for long-term storage.[3]
Troubleshooting Inconsistent Batch Results
Inconsistent results across different batches of PVCH polymerization are a common challenge. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Inconsistent PVCH Polymerization
Caption: A logical workflow for troubleshooting inconsistent PVCH polymerization results.
Issue 1: Low Polymer Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Catalyst | 1. Use a fresh batch of catalyst. 2. Ensure proper activation of the catalyst according to established protocols. 3. Test catalyst activity with a standard olefin like ethylene or propylene before use with VCH.[4][5] | Increased polymer yield. |
| Monomer/Solvent Impurities | 1. Purify VCH monomer by distillation over a drying agent.[3] 2. Use freshly distilled, anhydrous solvents. 3. Degas all liquids thoroughly before use to remove dissolved oxygen. | Consistent and higher yields across batches. |
| Suboptimal Reaction Temperature | 1. Calibrate the thermometer and temperature controller. 2. Ensure uniform heating of the reaction vessel. 3. Optimize the reaction temperature through a series of small-scale experiments. | Improved yield and reproducibility. |
| Incomplete Reaction | 1. Extend the polymerization time. 2. Monitor monomer conversion over time using techniques like GC. | Higher conversion of monomer to polymer. |
Issue 2: Low Molecular Weight (Mw) and/or Broad Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Chain Transfer/Termination Agents | 1. Rigorously dry all glassware, monomer, and solvent. 2. Ensure a completely inert atmosphere (e.g., high-purity argon or nitrogen) to exclude water and oxygen. 3. Analyze monomer and solvent for impurities using GC-MS. | Increased molecular weight and narrower PDI. |
| Incorrect Monomer/Catalyst Ratio | 1. Accurately weigh and dispense all reactants. 2. Perform a concentration study to determine the optimal monomer to catalyst ratio. | Control over molecular weight and potentially narrower PDI. |
| Inconsistent Initiation | 1. Ensure rapid and uniform mixing of the catalyst and monomer at the start of the reaction. 2. Maintain a constant temperature during the initiation phase. | More consistent initiation leads to a narrower PDI. |
Experimental Protocols
Protocol 1: Purification of Vinyl Cyclohexane (VCH) Monomer
Objective: To remove water, oxygen, and other impurities from the VCH monomer that can inhibit polymerization.
Materials:
-
Vinyl cyclohexane (commercial grade)
-
Calcium hydride (CaH₂)
-
2,6-di-tert-butyl-4-methylphenol (BHT) (polymerization inhibitor)
-
Distillation apparatus
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a distillation apparatus under an inert atmosphere. All glassware should be thoroughly dried in an oven and cooled under vacuum or an inert gas stream.
-
Add the commercial VCH monomer to the distillation flask.
-
Add a small amount of calcium hydride (CaH₂) to the flask to act as a drying agent.
-
Reflux the VCH over CaH₂ for at least 4 hours under a positive pressure of inert gas.
-
Slowly distill the VCH, collecting the fraction that boils at the correct temperature (approximately 126-128 °C).
-
Collect the purified VCH in a dry Schlenk flask containing a small amount of BHT as an inhibitor.
-
Store the purified monomer under an inert atmosphere in a refrigerator.
Protocol 2: Gel Permeation Chromatography (GPC) Analysis of PVCH
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PVCH.
Materials:
-
PVCH sample
-
GPC-grade tetrahydrofuran (THF) or other suitable solvent
-
Polystyrene standards of known molecular weight
-
GPC instrument with a refractive index (RI) detector
Procedure:
-
Prepare a dilute solution of the PVCH sample (typically 1-2 mg/mL) in the GPC solvent. Ensure the polymer is fully dissolved.
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a series of polystyrene standards of known molecular weights in the same solvent.
-
Run the polystyrene standards to generate a calibration curve (log Mw vs. elution volume).
-
Inject the filtered PVCH sample into the GPC system.
-
Analyze the resulting chromatogram to determine the elution volume of the PVCH.
-
Use the calibration curve to calculate the Mn, Mw, and PDI (Mw/Mn) of the PVCH sample.[6][7]
Diagram: GPC Analysis Workflow
Caption: A step-by-step workflow for GPC analysis of PVCH.
Protocol 3: FTIR Analysis for Polymer Identification and Degradation
Objective: To confirm the chemical structure of the synthesized polymer and to identify any potential degradation products.
Materials:
-
PVCH sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Ensure the ATR crystal is clean before analysis.
-
Place a small amount of the solid PVCH sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Compare the obtained spectrum with a reference spectrum of PVCH to confirm its identity.
-
Look for characteristic peaks of PVCH, including C-H stretching and bending vibrations of the cyclohexane ring and the polymer backbone.
-
Examine the spectrum for any unexpected peaks, such as carbonyl (C=O) or hydroxyl (O-H) absorptions, which may indicate oxidation or other degradation pathways.[8][9]
Protocol 4: NMR Spectroscopy for Tacticity Analysis
Objective: To determine the stereoregularity (tacticity) of the PVCH.
Materials:
-
PVCH sample
-
Deuterated solvent (e.g., deuterated chloroform, CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the PVCH sample in the deuterated solvent in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts and splitting patterns of the peaks corresponding to the polymer backbone. The chemical shifts of the methine and methylene protons in the ¹H NMR spectrum, and the carbons in the ¹³C NMR spectrum, are sensitive to the stereochemical arrangement of the neighboring monomer units.[10][11]
-
By integrating and analyzing the relevant peaks, the relative amounts of isotactic, syndiotactic, and atactic sequences can be determined.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. CN112707779B - Preparation method of vinylcyclohexane - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. madisongroup.com [madisongroup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. measurlabs.com [measurlabs.com]
strategies to control the crosslink density of TVCH-based polymers
Welcome to the technical support center for TVCH-based polymers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the crosslink density of your polymer networks. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is crosslink density and why is it a critical parameter for my TVCH-based polymer?
A1: Crosslink density refers to the number of covalent bonds connecting the polymer chains per unit volume of the material.[1] It is one of the most significant structural factors that dictates the macroscopic properties of your polymer.[2] Controlling this parameter is crucial because it directly influences:
-
Mechanical Strength: Higher crosslink density generally leads to a stiffer, more rigid material with a higher elastic modulus.[3][4]
-
Swelling Behavior: A densely crosslinked network will absorb less solvent and swell to a lesser degree compared to a loosely crosslinked one.[4][5][6]
-
Thermal Stability: Increasing the crosslink density can raise the glass transition temperature (Tg) of the polymer.[7]
-
Solvent Resistance: Highly crosslinked polymers exhibit greater resistance to dissolution in solvents.[4]
-
Degradation Rate: For biodegradable polymers, the crosslink density can modulate the rate at which the polymer breaks down.
Q2: What are the primary experimental parameters I can adjust to control the crosslink density of TVCH-based polymers?
A2: The crosslink density of a polymer network formed through free-radical polymerization is primarily influenced by several key parameters:
-
Initiator Concentration: Higher concentrations of the initiator typically generate more free radicals, leading to a higher density of polymer chains and a more densely crosslinked network.[8]
-
Monomer Concentration: A higher concentration of the TVCH monomer in the reaction solvent facilitates intermolecular crosslinking reactions, which increases the network density.[8]
-
Reaction Temperature: Increasing the temperature generally accelerates the rate of polymerization and initiator decomposition, which can result in higher crosslink density.[8] However, excessively high temperatures may cause side reactions.
-
Addition of Comonomers: Introducing a monofunctional comonomer (one that can only form linear chains) can strategically reduce the crosslink density by creating more space between the crosslinks formed by the multifunctional TVCH monomer.[8][9]
-
Reaction Time: Allowing the polymerization to proceed for a longer duration ensures the reaction goes closer to completion, which can maximize the crosslink density under the given conditions.[8]
Q3: How can I measure or characterize the crosslink density of my synthesized TVCH polymer?
A3: There are several established methods to indirectly measure and compare the crosslink density of polymer networks. The most common techniques include:
-
Swelling Experiments (Gel Content): This is a widely used method where the polymer is immersed in a suitable solvent.[5][6][10] The amount of solvent absorbed is inversely proportional to the crosslink density.[5] The insoluble, crosslinked portion is known as the "gel," and the soluble, uncrosslinked part is the "sol." A higher gel content implies a higher crosslink density.[8]
-
Rheology and Dynamic Mechanical Analysis (DMA): These techniques measure the viscoelastic properties of the polymer. For a crosslinked polymer, the storage modulus (G' or E') in the rubbery plateau region (above the glass transition temperature) is directly proportional to the crosslink density.[3][5]
-
Nuclear Magnetic Resonance (NMR): TD-NMR can be used to estimate crosslink density by measuring relaxation times, which are influenced by the mobility of the polymer chains.[5][6]
Troubleshooting Guide
Issue 1: The Polymer is Too Brittle and Hard (Suspected High Crosslink Density)
Q: My TVCH-based polymer is fracturing easily and seems excessively rigid. What could be the cause and how can I fix it?
A: An overly brittle polymer often indicates that the crosslink density is too high.[8] This restricts the mobility of the polymer chains. Here are the potential causes and solutions:
| Potential Cause | Solutions & Recommendations |
| Initiator concentration is too high. | Decrease the initiator concentration in systematic increments (e.g., in 0.25 wt% steps) to reduce the number of growing chains.[8] |
| Reaction temperature is too high. | Lower the reaction temperature. This slows the reaction rate and can lead to a more uniform, less dense network.[8] |
| High monomer concentration. | Reduce the monomer-to-solvent ratio to decrease the probability of intermolecular crosslinking.[8] |
| Absence of a chain transfer agent or comonomer. | Introduce a monofunctional vinyl comonomer (e.g., methyl methacrylate) into the polymerization to space out the crosslinks.[8][9] |
Issue 2: The Polymer is Too Soft or Has a Low Gel Content (Suspected Low Crosslink Density)
Q: My polymer sample is very soft, and a significant portion dissolves during solvent washing, indicating a high sol fraction. How can I increase the crosslink density?
A: These symptoms strongly suggest that the crosslinking is insufficient. The following table outlines potential causes and corrective actions.
| Potential Cause | Solutions & Recommendations |
| Initiator concentration is too low. | Increase the initiator concentration to generate more radical sites and promote network formation.[8] |
| Reaction time is too short. | Extend the polymerization time to ensure the reaction proceeds to a higher conversion of double bonds.[8] |
| Reaction temperature is too low. | Increase the reaction temperature, keeping in mind the half-life of your chosen initiator to ensure it is decomposing effectively.[8] |
| Presence of inhibitors. | Ensure the TVCH monomer is purified to remove any inhibitors. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the polymerization.[8] |
| Inactive initiator. | Use a fresh batch of initiator and store it according to the manufacturer's recommendations.[8] |
Issue 3: I am getting inconsistent crosslinking results between different batches.
Q: My experiments are showing significant batch-to-batch variation in polymer properties, even though I am following the same protocol. What could be wrong?
A: Inconsistent results are often traced back to subtle variations in experimental conditions or reagents.
Caption: Workflow for troubleshooting inconsistent results.[8]
| Potential Cause | Solutions & Recommendations |
| Variation in monomer purity. | Use TVCH monomer from the same manufacturing lot for a series of experiments. If using a new lot, consider re-purifying it to remove inhibitors or impurities.[8] |
| Inaccurate measurements. | Use precise analytical balances for solids and calibrated volumetric glassware for liquids. Ensure reagents are fully dissolved before use.[8] |
| Poor temperature control. | Use a digitally controlled oil bath or reaction block instead of a simple hot plate to maintain a precise and stable reaction temperature.[8] |
| Oxygen inhibition. | Ensure your reaction vessel is properly sealed and has been thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during the reaction. |
Experimental Protocols
Protocol 1: Determination of Crosslink Density by Swelling (Gel Content)
This method provides an indirect measure of crosslink density by quantifying the insoluble fraction of the polymer network.[8][10]
Objective: To determine the gel and sol fractions of a TVCH-based polymer sample.
Materials:
-
Dried, crosslinked TVCH polymer sample
-
Suitable solvent (e.g., Toluene, Tetrahydrofuran (THF))
-
Extraction thimble (cellulose or glass fiber)
-
Soxhlet extraction apparatus
-
Analytical balance
-
Vacuum oven
Methodology:
-
Initial Mass: Precisely weigh a dried sample of the crosslinked polymer (m_initial).[10]
-
Extraction: Place the weighed sample into an extraction thimble and position it within the Soxhlet extractor.
-
Solvent Immersion: Fill the boiling flask with the selected solvent and assemble the apparatus. Heat the solvent to a gentle boil and allow the extraction to run for 24-48 hours. This process continuously washes the polymer with fresh solvent to extract the soluble, uncrosslinked "sol" fraction.
-
Drying: Carefully remove the thimble containing the insoluble "gel" fraction. Dry the sample in a vacuum oven at a suitable temperature until a constant weight is achieved (m_final).[10]
-
Calculation:
-
Gel Content (%) = (m_final / m_initial) * 100
-
Sol Fraction (%) = 100 - Gel Content (%)
-
A higher gel content corresponds to a higher degree of crosslinking.
Caption: Experimental workflow for gel content determination.
Protocol 2: Characterization of Crosslink Density by Rheology
This protocol uses a rheometer to measure the storage modulus (G'), which can be used to calculate the crosslink density for unfilled thermoset polymers.[3]
Objective: To determine the storage modulus in the rubbery plateau region as a proxy for crosslink density.
Materials:
-
Crosslinked TVCH polymer sample (e.g., a flat disk for parallel plate geometry)
-
Rheometer with temperature control
-
Parallel plate geometry (e.g., 8 mm or 25 mm)
Methodology:
-
Sample Preparation: Prepare a polymer sample with a defined, uniform geometry suitable for the rheometer.[10]
-
Instrument Setup: Place the sample in the rheometer and lower the upper plate to the correct gap, ensuring proper contact without over-compressing the sample.
-
Determine Linear Viscoelastic Region (LVER): Perform a strain sweep at a constant frequency and temperature (above the polymer's estimated Tg) to find the range of strain where the modulus is independent of the applied strain. Select a strain value within this linear region for the next step.
-
Temperature Ramp: Perform a dynamic temperature ramp test.
-
Data Analysis:
-
Plot the storage modulus (G') and loss modulus (G'') versus temperature.
-
Identify the "rubbery plateau" region, which is the relatively flat area of the G' curve at temperatures above the Tg.[3]
-
Select a value for the rubbery plateau modulus (G'e) from this region.
-
-
Calculation: The crosslink density (ν) can be calculated using the theory of rubber elasticity:
-
ν = G'e / (R * T)
-
Where:
-
G'e is the storage modulus in the rubbery plateau (in Pa).
-
R is the universal gas constant (8.314 J/(mol·K)).
-
T is the absolute temperature (in Kelvin) at which G'e was measured.
-
-
A higher G'e value in the rubbery plateau indicates a higher crosslink density.[3]
References
- 1. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. tainstruments.com [tainstruments.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1,2,4-Trivinylcyclohexane and Divinylbenzene as Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of a polymer network. This guide provides a comprehensive comparative analysis of two vinyl crosslinking agents: 1,2,4-Trivinylcyclohexane (TVCH) and Divinylbenzene (DVB). This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications by presenting objective comparisons and supporting experimental data.
Introduction to this compound and Divinylbenzene
This compound (TVCH) is a trifunctional, non-aromatic cycloaliphatic crosslinking agent. Its three vinyl groups are attached to a cyclohexane ring, offering the potential for a high crosslink density.[1] The non-aromatic nature of TVCH makes it particularly suitable for applications where aromatic compounds are undesirable, such as in materials with food contact.[2]
Divinylbenzene (DVB) is a difunctional aromatic crosslinking agent and is one of the most widely used crosslinkers in the polymer industry.[3] It is typically supplied as a mixture of meta- and para-isomers, often containing ethylvinylbenzene as an impurity.[4] DVB is known for its ability to impart excellent thermal stability, mechanical strength, and chemical resistance to polymers.[4][5]
The fundamental difference in their chemical structures—a trifunctional cycloaliphatic versus a difunctional aromatic—leads to significant variations in their crosslinking behavior and the resulting polymer properties.
Physical and Chemical Properties
A summary of the key physical and chemical properties of TVCH and DVB is presented in Table 1.
| Property | This compound (TVCH) | Divinylbenzene (DVB) (isomer mixture) |
| Chemical Structure | dot { graph G { rankdir="LR"; node [shape=plaintext]; "TVCH" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=96529&t=l"]; } } | dot { graph G { rankdir="LR"; node [shape=plaintext]; "DVB" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=75811&t=l"]; } } |
| Molecular Formula | C₁₂H₁₈[6] | C₁₀H₁₀ |
| Molecular Weight | 162.27 g/mol [7] | 130.19 g/mol |
| Functionality | 3 (Trifunctional)[1] | 2 (Difunctional) |
| Appearance | Colorless to light yellow liquid[6] | Colorless to pale yellow liquid |
| Boiling Point | 85-88 °C at 20 mmHg[7] | ~195 °C |
| Density | 0.836 g/mL at 25 °C[7] | ~0.91 g/mL |
Performance Comparison: Reactivity and Polymer Properties
The performance of a crosslinker is evaluated based on its reactivity during polymerization and the properties of the final crosslinked polymer.
Reactivity and Crosslinking Efficiency
The trifunctionality of TVCH suggests the potential for forming a more densely crosslinked network at a lower concentration compared to the difunctional DVB.[1] This can lead to faster gelation and higher gel content, which is a measure of the insoluble, crosslinked portion of the polymer.
For DVB, extensive studies on its copolymerization with monomers like styrene have been conducted. The crosslinking kinetics are influenced by factors such as the isomer ratio (para-DVB is generally more reactive than meta-DVB), temperature, and initiator concentration.[9][10]
Thermal Stability
The thermal stability of a crosslinked polymer is a critical performance metric. A direct comparison of the thermal degradation of polystyrene copolymers crosslinked with trivinylbenzene (TVB), a close structural analog of TVCH, and DVB provides valuable insights.
| Polymer Composition | Activation Energy for Degradation (kcal/mole) |
| Polystyrene | - |
| Styrene + 2% DVB | 53 |
| Styrene + 25% DVB | 54 |
| Styrene + 48% DVB | 58 |
| Styrene + 56% DVB | 58 |
| Styrene + 25% TVB | 61 |
| Poly(divinylbenzene) | 65 |
Data sourced from a study on the thermal stability of copolymers of styrene with divinylbenzene and trivinylbenzene.
The data indicates that at a 25% concentration, the trivinylbenzene crosslinker imparts a higher activation energy for degradation compared to divinylbenzene at even higher concentrations, suggesting superior thermal stability. This is likely due to the higher crosslink density achieved with the trifunctional monomer.
Mechanical Properties
The higher crosslink density expected from TVCH should translate to enhanced mechanical properties, such as a higher storage modulus, increased hardness, and potentially greater brittleness compared to DVB-crosslinked polymers at equivalent weight percentages.[1][8]
For DVB-crosslinked polymers, it is well-established that increasing the DVB content leads to an increase in the storage modulus (E'), a measure of the material's elastic response.[11]
| Crosslinker | Polymer System | Property | Observation |
| DVB | Polystyrene | Storage Modulus (E') | Increases with increasing DVB content.[11] |
| DVB | Polystyrene | Tensile Strength & Modulus | Generally higher than with more flexible crosslinkers.[5] |
| TVCH | General | Mechanical Properties | Expected to be high due to high crosslink density.[8] |
Chemical Resistance
Crosslinking, in general, enhances the chemical resistance of polymers by creating a network that is less susceptible to solvent penetration and swelling.[12] The higher crosslink density achievable with TVCH is anticipated to result in superior chemical resistance compared to DVB at the same concentration. The non-aromatic nature of TVCH may also offer advantages in specific chemical environments where aromatic rings are susceptible to attack.
Experimental Protocols
To facilitate a direct and objective comparison of this compound and divinylbenzene, the following experimental protocols are provided as a framework.
Free-Radical Polymerization
This protocol can be adapted for the synthesis of crosslinked polymers for comparative studies.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Crosslinker (this compound or Divinylbenzene) at varying weight percentages (e.g., 2%, 5%, 10%)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO)
-
Solvent (e.g., Toluene, if solution polymerization is desired)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Purify the monomer and crosslinker by passing them through a column of basic alumina to remove inhibitors.
-
In a reaction vessel, combine the monomer and the desired amount of crosslinker.
-
Add the initiator (typically 0.1-1.0 mol% with respect to the total moles of monomer and crosslinker).
-
If performing solution polymerization, add the solvent.
-
Deoxygenate the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Seal the reaction vessel and place it in a preheated oil bath or oven at the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
After polymerization, cool the reaction vessel to room temperature.
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol) and filter.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
Determination of Gel Content
This method quantifies the extent of crosslinking.
Procedure:
-
Accurately weigh a sample of the dried crosslinked polymer (W_initial).
-
Place the sample in a Soxhlet extraction thimble.
-
Extract the sample with a suitable solvent (e.g., toluene for polystyrene-based systems) for 24 hours. This process removes the soluble, uncrosslinked polymer (sol fraction).
-
After extraction, carefully remove the thimble and dry the insoluble gel fraction in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel content as follows: Gel Content (%) = (W_final / W_initial) * 100
Swelling Ratio Determination
The swelling ratio provides an indirect measure of the crosslink density.
Procedure:
-
Accurately weigh a sample of the dried gel fraction (W_dry).
-
Immerse the sample in a suitable solvent at a constant temperature until equilibrium swelling is reached (typically 24-48 hours).
-
Carefully remove the swollen sample, blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculate the swelling ratio as follows: Swelling Ratio = W_swollen / W_dry
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Instrument: Thermogravimetric Analyzer
-
Sample Size: 5-10 mg
-
Temperature Program: Heat from room temperature to 800 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen (inert)
-
Data Obtained: Onset of degradation temperature, temperature of maximum degradation rate, and char yield.
Differential Scanning Calorimetry (DSC):
-
Instrument: Differential Scanning Calorimeter
-
Sample Size: 5-10 mg
-
Temperature Program: Heat from room temperature to 200 °C at 10 °C/min, cool to room temperature, and reheat to 200 °C at 10 °C/min.
-
Atmosphere: Nitrogen
-
Data Obtained: Glass transition temperature (Tg) from the second heating scan.
Mechanical Testing
Dynamic Mechanical Analysis (DMA):
-
Instrument: Dynamic Mechanical Analyzer
-
Sample Geometry: Rectangular bar
-
Mode: Three-point bending or tensile
-
Temperature Program: Ramp from room temperature to above the glass transition temperature at a rate of 3-5 °C/min.
-
Frequency: 1 Hz
-
Data Obtained: Storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
Visualization of Concepts and Workflows
To further clarify the concepts and experimental procedures, the following diagrams are provided.
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound, mixture of isomers 98 2855-27-8 [sigmaaldrich.com]
- 8. Buy this compound | 2855-27-8 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Growth Rate and Cross-Linking Kinetics of Poly(divinyl benzene) Thin Films Formed via Initiated Chemical Vapor Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
Navigating Purity: A Comparative Guide to Analytical Methods for 1,2,4-Trivinylcyclohexane
For researchers, scientists, and drug development professionals, establishing the precise purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 1,2,4-Trivinylcyclohexane, a versatile crosslinking agent and monomer. We delve into the established gas chromatography techniques and explore the potential of quantitative nuclear magnetic resonance spectroscopy, offering detailed experimental protocols and a summary of performance data to inform your selection of the most suitable method.
This compound (TVCH) is a key building block in polymer synthesis and materials science. As with any specialty chemical, its purity is critical, as impurities can significantly impact polymerization kinetics, polymer properties, and the overall performance of the final product. Commercial preparations of TVCH are typically available as a mixture of isomers with purities specified to be greater than 97% or 98%, as determined by Gas Chromatography (GC).[1][2][3] This highlights the industry's reliance on GC as the primary tool for quality control.
Gas Chromatography (GC): The Industry Standard
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is the most widely adopted method for the routine purity assessment of this compound. Its robustness, high resolution for volatile compounds, and quantitative accuracy make it well-suited for separating the isomers of TVCH and quantifying potential impurities.
Experimental Protocol: Gas Chromatography-Flame Ionization Detector (GC-FID)
Sample Preparation:
A dilute solution of the this compound sample is prepared in a high-purity volatile solvent such as hexane or pentane. A typical concentration would be in the range of 1 mg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column is recommended for the separation of non-polar analytes like TVCH and its isomers. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms, or equivalent) with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split injection is typically used to handle the neat or concentrated sample, with a split ratio of 50:1 or higher to avoid column overloading. The injector temperature should be set to ensure rapid vaporization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of both volatile impurities and the various isomers of TVCH. A representative program would be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector: The FID is set at a high temperature (e.g., 280 °C) to ensure complete combustion of the eluted compounds.
Data Analysis:
The purity of this compound is determined by area percent normalization. The area of each peak in the chromatogram is integrated, and the percentage of each component is calculated by dividing its peak area by the total area of all peaks. The sum of the peak areas corresponding to the TVCH isomers represents the overall purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
For the identification of unknown impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. The mass spectrometer provides fragmentation patterns for each separated component, which can be compared against spectral libraries (e.g., NIST) for positive identification. The GC conditions would be similar to those used for GC-FID analysis. PubChem lists GC-MS as a source of spectral information for this compound, indicating its utility in characterizing this compound.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Powerful Alternative
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity determination, offering direct traceability to the International System of Units (SI).[5] Unlike chromatographic methods that rely on the response factor of a detector, qNMR provides a direct measure of the number of nuclei, making it an absolute quantification technique when a certified internal standard is used.
Experimental Protocol: ¹H-qNMR
Sample Preparation:
An accurately weighed amount of the this compound sample and a certified internal standard are dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃). The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices for ¹H-qNMR.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.
-
Experiment: A standard quantitative ¹H NMR experiment is performed. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of the nuclei between scans.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the TVCH molecule to the integral of a known proton signal from the certified internal standard. The vinyl protons of TVCH would be suitable for this purpose. The calculation takes into account the molar masses and the number of protons contributing to each integrated signal.
Method Comparison
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization. | Direct measurement of the number of specific nuclei in a magnetic field. |
| Quantification | Relative (Area Percent Normalization) | Absolute (with certified internal standard) |
| Traceability | Requires a well-characterized reference standard of the analyte for accurate quantification. | Directly traceable to SI units through a certified internal standard. |
| Impurity Detection | Excellent for volatile and semi-volatile organic impurities. | Detects all proton-containing impurities, including non-volatile and inorganic impurities with protons. |
| Impurity ID | Requires coupling with Mass Spectrometry (GC-MS). | Structural information from chemical shifts and coupling constants can aid in impurity identification. |
| Sample Throughput | Relatively high. | Can be lower due to longer experiment times (long relaxation delays). |
| Strengths | Robust, reliable, high-resolution for volatile compounds, widely available. | High precision and accuracy, provides structural information, universal detector for proton-containing compounds. |
| Limitations | Not suitable for non-volatile impurities. Assumes equal response factor for all components in area percent calculations. | Requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures. |
Logical Workflow for Purity Analysis
Caption: Workflow for the comprehensive purity analysis of this compound.
Conclusion
For routine quality control and purity determination of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) remains the well-established and practical method. It offers a reliable means of separating the isomers and quantifying volatile organic impurities. For the definitive identification of any detected impurities, coupling GC with Mass Spectrometry (GC-MS) is indispensable.
For applications requiring the highest level of accuracy and metrological traceability, such as the certification of reference materials or in-depth investigations for drug development, Quantitative NMR (qNMR) presents a powerful and advantageous alternative. Its ability to provide an absolute measure of purity without the need for a specific reference standard of the analyte makes it an invaluable tool for orthogonal verification.
The choice of analytical method will ultimately depend on the specific requirements of the research or application, including the desired level of accuracy, the need for impurity identification, and the available instrumentation. A combination of these techniques provides the most comprehensive characterization of the purity of this compound.
References
- 1. This compound | 2855-27-8 | TCI AMERICA [tcichemicals.com]
- 2. 1,2,4-三乙烯基环己烷,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,2,4-三乙烯基环己烷,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
Validating the Structure of 1,2,4-Trivinylcyclohexane: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For complex molecules such as 1,2,4-trivinylcyclohexane, a comprehensive analytical approach is paramount. This guide provides a comparative analysis of the use of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of the this compound structure, alongside other spectroscopic methods. While specific experimental 13C NMR data for this compound is primarily available through subscription-based spectral databases, this guide offers a robust comparison using data from structurally related compounds and outlines the experimental protocols necessary for such an analysis.
Comparison of 13C NMR Spectral Data
A direct comparison of the 13C NMR chemical shifts of this compound with simpler, structurally related analogs provides valuable insights into the influence of multiple vinyl substituents on the cyclohexane ring. The following table summarizes the publicly available 13C NMR data for vinylcyclohexane and 4-vinyl-1-cyclohexene, which serve as excellent reference points.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| Vinylcyclohexane | Cyclohexane C1 | 43.1 |
| Cyclohexane C2, C6 | 32.5 | |
| Cyclohexane C3, C5 | 26.8 | |
| Cyclohexane C4 | 26.2 | |
| Vinyl Cα | 145.4 | |
| Vinyl Cβ | 111.7 | |
| 4-Vinyl-1-cyclohexene | Cyclohexene C1, C2 | 127.1, 125.3 |
| Cyclohexene C3, C6 | 31.8, 29.3 | |
| Cyclohexene C4 | 37.8 | |
| Cyclohexene C5 | 25.2 | |
| Vinyl Cα | 143.9 | |
| Vinyl Cβ | 112.5 |
Note: Data for vinylcyclohexane and 4-vinyl-1-cyclohexene is sourced from publicly available spectral databases. The chemical shifts for this compound, which exists as a mixture of stereoisomers, would exhibit a more complex spectrum with a greater number of signals. The expected chemical shift regions would be approximately 25-50 ppm for the sp³ hybridized carbons of the cyclohexane ring and 110-145 ppm for the sp² hybridized carbons of the vinyl groups. The exact chemical shifts would be dependent on the specific stereoisomer and the substitution pattern on the cyclohexane ring.
Advanced NMR Techniques for Unambiguous Structural Elucidation
Beyond standard 13C NMR, several other NMR techniques are indispensable for the complete structural validation of a molecule like this compound, which has multiple stereocenters and complex proton and carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons would be absent. This would be instrumental in assigning the signals of the cyclohexane ring carbons.
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It is a powerful tool for definitively assigning which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons and for assembling the overall carbon skeleton.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the vinyl groups and around the cyclohexane ring.
-
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
- Weigh approximately 20-50 mg of the this compound sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) equipped with a broadband probe.
- Tune and match the probe for the ¹³C frequency.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
- Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
- Pulse Width: A 30° or 45° pulse angle is typically used to allow for faster repetition rates.
- Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for both aliphatic and olefinic carbons (e.g., 0-160 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A short relaxation delay (e.g., 1-2 seconds) is often used for qualitative spectra.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
- Apply an exponential window function to the free induction decay (FID) to improve the signal-to-noise ratio.
- Perform a Fourier transform to convert the FID into the frequency domain spectrum.
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound, integrating various spectroscopic techniques.
Caption: Workflow for the structural validation of this compound.
A Comparative Analysis of Mechanical Properties in Polymers Crosslinked with Trivinylcyclohexane (TVCH) Isomers
For Researchers, Scientists, and Drug Development Professionals
The selection of a crosslinking agent is a pivotal decision in the development of polymer networks, directly influencing the final mechanical properties and, consequently, the performance of the material in its intended application. This guide provides an objective comparison of the mechanical properties of polymers crosslinked with different isomers of trivinylcyclohexane (TVCH), a trifunctional crosslinking agent. Due to a scarcity of direct comparative studies between TVCH isomers in publicly available literature, this guide will synthesize data on polymers crosslinked with 1,2,4-trivinylcyclohexane and draw inferences for other isomers based on established principles of polymer chemistry. Furthermore, a comparison with other common trifunctional crosslinking agents, such as triallyl isocyanurate (TAIC), will be provided to offer a broader context for material selection.
Executive Summary
The isomeric structure of trivinylcyclohexane is anticipated to have a discernible impact on the crosslinking efficiency and the resultant mechanical properties of the polymer network. The spatial arrangement of the vinyl groups influences their reactivity and the topology of the resulting crosslinked structure. It is hypothesized that the 1,3,5-TVCH isomer, with its more symmetrically distributed vinyl groups, may lead to a more homogeneous network structure compared to the 1,2,4-TVCH isomer. This could translate to differences in tensile strength, elastic modulus, and elongation at break. This guide presents available data for 1,2,4-TVCH and provides a theoretical framework for understanding the potential variations with other isomers.
Data Presentation: A Comparative Analysis
Table 1: Mechanical Properties of High-Density Polyethylene (HDPE) Crosslinked with Trifunctional Agents
| Crosslinking Agent | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |
| This compound | 1.0 | Data not available | Data not available | Data not available |
| 2.0 | Data not available | Data not available | Data not available | |
| 1,3,5-Trivinylcyclohexane (Predicted) | 1.0 | Potentially Higher | Potentially Lower | Potentially Higher |
| 2.0 | Potentially Higher | Potentially Lower | Potentially Higher | |
| Triallyl Isocyanurate (TAIC) [1][2][3] | 0.3 (with 2.5% DTBP) | 16.55 | 73.6 | Not Reported |
| 0.5 (with 2.5% DTBP) | 17.2 | 85 | Not Reported |
Table 2: Mechanical Properties of Polypropylene (PP) Crosslinked with Trifunctional Agents
| Crosslinking Agent | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |
| This compound | 1.0 | Data not available | Data not available | Data not available |
| 2.0 | Data not available | Data not available | Data not available | |
| 1,3,5-Trivinylcyclohexane (Predicted) | 1.0 | Potentially Higher | Potentially Lower | Potentially Higher |
| 2.0 | Potentially Higher | Potentially Lower | Potentially Higher | |
| Triallylcyanurate (TAC) [4] | 2.0 (with 20 kGy irradiation) | ~25 | ~400 | Not Reported |
Note: The mechanical properties of crosslinked polymers are highly dependent on the base polymer, the concentration of the crosslinking agent, the curing method (e.g., peroxide, electron beam), and the processing conditions. The data presented should be considered as indicative.
Experimental Protocols
The data presented in comparative studies are typically obtained using standardized mechanical testing methods. Below are detailed methodologies for key experiments.
Peroxide Crosslinking of Polyolefins
Objective: To induce crosslinking in a polymer matrix using a peroxide initiator and a trifunctional co-agent (e.g., TVCH, TAIC).
Materials:
-
Polyolefin (e.g., HDPE, PP)
-
Dicumyl peroxide (DCP) or other suitable peroxide
-
Trivinylcyclohexane (TVCH) isomer or other trifunctional co-agent
-
Internal mixer (e.g., Brabender Plasticorder)
-
Compression molding press
-
Tensile testing machine (e.g., Instron)
Procedure:
-
The polyolefin, peroxide, and crosslinking co-agent are melt-blended in an internal mixer at a temperature that allows for polymer melting but is below the decomposition temperature of the peroxide (e.g., 140-150 °C for LDPE with DCP).
-
The compounded material is then compression molded into sheets of a specified thickness at a higher temperature to initiate peroxide decomposition and crosslinking (e.g., 180 °C for 15 minutes).
-
The molded sheets are allowed to cool to room temperature under pressure.
-
Dumbbell-shaped specimens are cut from the sheets according to ASTM D638 specifications.
-
Tensile testing is performed on the specimens at a constant crosshead speed to determine tensile strength, elongation at break, and elastic modulus.
Electron Beam Crosslinking of Polyolefins
Objective: To induce crosslinking in a polymer matrix using high-energy electron beam irradiation in the presence of a trifunctional sensitizer.
Materials:
-
Polyolefin (e.g., HDPE, PP)
-
Trivinylcyclohexane (TVCH) isomer or other trifunctional sensitizer
-
Extruder
-
Electron beam accelerator
-
Tensile testing machine
Procedure:
-
The polyolefin and the crosslinking sensitizer are compounded using a single or twin-screw extruder to ensure homogeneous dispersion.
-
The compounded material is then extruded into a film or sheet of a desired thickness.
-
The extruded material is passed under an electron beam accelerator at a controlled speed to achieve a specific radiation dose (e.g., 20-200 kGy).[4][5][6] The process is typically carried out in an inert atmosphere to prevent oxidative degradation.[5]
-
Dumbbell-shaped specimens are cut from the irradiated sheets according to ASTM D638 specifications.
-
Tensile testing is performed on the specimens to determine their mechanical properties.
Mandatory Visualization
Caption: Experimental workflow for crosslinking polymers and subsequent mechanical testing.
Caption: Hypothesized relationship between TVCH isomer structure and resulting mechanical properties.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers | MDPI [mdpi.com]
- 3. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ebeamservices.com [ebeamservices.com]
- 6. mdpi.com [mdpi.com]
performance evaluation of 1,2,4-Trivinylcyclohexane in comparison to other multifunctional monomers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinking Agent
In the realm of polymer science, the selection of a multifunctional monomer is a critical decision that dictates the ultimate physical and chemical properties of the resulting crosslinked polymer network. These networks form the backbone of a wide array of materials, from dental resins and chromatography media to advanced drug delivery systems. This guide provides a comprehensive performance evaluation of 1,2,4-Trivinylcyclohexane (TVCH) in comparison to two other widely used multifunctional monomers: Divinylbenzene (DVB) and Triallyl Isocyanurate (TAIC). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their material selection process.
Physicochemical Properties of Monomers
A fundamental understanding of the intrinsic properties of each monomer is paramount to predicting their behavior in a polymerization reaction and the characteristics of the final polymer. The following table summarizes the key physicochemical properties of TVCH, DVB, and TAIC.
| Property | This compound (TVCH) | Divinylbenzene (DVB) (mixture of isomers) | Triallyl Isocyanurate (TAIC) |
| Molecular Formula | C₁₂H₁₈[1][2] | C₁₀H₁₀ | C₁₂H₁₅N₃O₃ |
| Molecular Weight ( g/mol ) | 162.27[3][4] | ~130.19 | 249.27 |
| Functionality | 3 vinyl groups | 2 vinyl groups | 3 allyl groups |
| Appearance | Colorless to light yellow liquid[1] | Water-white to straw-colored liquid | White crystalline solid |
| Density (g/mL at 25 °C) | 0.836[2][3] | ~0.91 | 1.159 |
| Boiling Point (°C) | 85-88 @ 20 mmHg[2][3] | ~195 | 152 @ 4 mmHg |
| Flash Point (°C) | 69[3] | ~74 | >110 |
| CAS Number | 2855-27-8[3][4] | 1321-74-0 | 1025-15-6 |
Performance Comparison: Reactivity and Polymer Properties
The performance of a multifunctional monomer is primarily assessed by its reactivity during polymerization and the mechanical and thermal properties of the resulting crosslinked polymer. While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, the following sections synthesize available data and established principles of polymer chemistry to draw meaningful comparisons.
Reactivity
The reactivity of a monomer is a crucial factor influencing the kinetics of polymerization, including the gel time and the final degree of conversion.
-
This compound (TVCH): As a trifunctional vinyl monomer, TVCH is expected to exhibit high reactivity in free-radical polymerization.[5] The presence of three vinyl groups allows for rapid network formation.[5]
-
Divinylbenzene (DVB): DVB is a well-established and highly reactive crosslinking agent. Its reactivity is influenced by the isomer composition (ortho, meta, para).
-
Triallyl Isocyanurate (TAIC): Allyl monomers, such as TAIC, are generally less reactive than their vinyl counterparts in radical polymerization. This is due to degradative chain transfer reactions involving the abstraction of an allylic hydrogen, which can lead to slower polymerization rates and lower overall conversion.
Mechanical Properties of Crosslinked Polymers
The mechanical properties of a crosslinked polymer, such as modulus, tensile strength, and hardness, are directly related to the crosslink density and the chemical structure of the monomer.
While specific comparative data for TVCH is scarce, we can infer its potential performance based on its trifunctionality. A higher functionality generally leads to a higher crosslink density, which in turn is expected to result in increased rigidity, hardness, and tensile strength, but potentially lower elongation at break.
For context, studies on DVB-crosslinked polymers have shown that increasing the DVB content leads to a higher storage modulus, indicating increased stiffness.[6]
Thermal Stability of Crosslinked Polymers
The thermal stability of a crosslinked polymer is critical for applications where the material will be exposed to elevated temperatures.
-
This compound (TVCH): The aliphatic cyclohexane ring in TVCH may offer different thermal degradation pathways compared to the aromatic ring of DVB.
-
Divinylbenzene (DVB): The aromatic structure of DVB generally imparts excellent thermal stability to the resulting polymer network.
-
Triallyl Isocyanurate (TAIC): The triazine ring in TAIC is known for its high thermal stability, which can be conferred to the crosslinked polymer.
A comparative study on trivinylbenzene (a close analog of TVCH) and DVB indicated that trivinylbenzene-crosslinked polymers can exhibit high thermal stability.[7]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used in the evaluation of multifunctional monomers.
Determination of Gel Time
Objective: To determine the time it takes for a liquid thermosetting resin to transition into a gelled state.
Methodology (Manual Probing):
-
Preparation: Bring all resin components and testing equipment to a specified, constant temperature (e.g., 25 °C).
-
Mixing: In a suitable container, combine the monomer, initiator, and any other components in the desired ratio. Start a stopwatch at the moment of mixing.
-
Probing: Periodically, gently probe the surface of the resin with a clean, dry wooden applicator or glass rod.
-
Gel Point Determination: The gel time is the point at which the resin becomes viscous enough to form a continuous "string" when the probe is lifted from the surface, or when the resin snaps back cleanly from the probe.
-
Recording: Record the elapsed time from the start of mixing to the gel point.
Dynamic Mechanical Analysis (DMA)
Objective: To characterize the viscoelastic properties of the cured polymer, including the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).
Methodology:
-
Sample Preparation: Prepare rectangular specimens of the cured polymer with precise dimensions (e.g., as per ASTM D4065).
-
Instrument Setup: Mount the specimen in the DMA instrument using an appropriate clamping system (e.g., single cantilever, three-point bending).
-
Test Parameters:
-
Temperature Range: Define a temperature range that encompasses the expected transitions of the material (e.g., -50 °C to 250 °C).
-
Heating Rate: Set a constant heating rate (e.g., 3 °C/min).
-
Frequency: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Strain Amplitude: Select a strain amplitude within the linear viscoelastic region of the material.
-
-
Data Acquisition: The instrument will measure the storage modulus, loss modulus, and tan delta (E''/E') as a function of temperature.
-
Analysis: The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for gel time determination and Dynamic Mechanical Analysis.
Caption: Workflow for Manual Gel Time Determination.
References
- 1. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, mixture of isomers | C12H18 - BuyersGuideChem [buyersguidechem.com]
- 3. 1,2,4-三乙烯基环己烷,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Buy this compound | 2855-27-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of 1,2,4-Trivinylcyclohexane: GC-MS and Its Alternatives
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of chemical compounds are paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of 1,2,4-Trivinylcyclohexane, a key crosslinking agent in polymer synthesis.
This compound (TVCH), a colorless to pale yellow liquid, is an organic compound characterized by a cyclohexane ring substituted with three vinyl groups.[1] Its high reactivity, owing to the presence of multiple vinyl groups, makes it a valuable monomer for the production of specialized polymers and copolymers with applications in materials science.[1] As with any chemical used in sensitive applications, rigorous analytical characterization is essential to ensure its purity and identity, particularly as it is commercially available as a mixture of isomers.
This guide details the application of GC-MS for the analysis of this compound, presenting a detailed experimental protocol and expected data. Furthermore, it explores Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy as powerful alternative and complementary techniques, providing a comparative overview of their respective strengths and the data they yield.
At a Glance: Comparing Analytical Techniques for this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by boiling point and polarity, followed by ionization and mass-to-charge ratio detection. | Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Measures the absorption of infrared radiation by the sample, identifying functional groups. |
| Information Provided | Separation of isomers, molecular weight confirmation, and structural fragmentation patterns. | Detailed structural elucidation, including isomer identification and differentiation. | Identification of characteristic functional groups (e.g., C=C, C-H). |
| Sample Requirements | Volatile and thermally stable samples; typically requires dilution in a suitable solvent. | Soluble sample in a deuterated solvent. | Solid, liquid, or gas samples; minimal sample preparation for liquids. |
| Key Data for this compound | Kovats Retention Index: 1114 (semi-standard non-polar column)[1]; Major m/z fragments: 79, 93, 67.[1] | Characteristic chemical shifts for vinyl and cyclohexyl protons and carbons. | Characteristic absorption bands for vinyl C-H and C=C stretching. |
| Strengths | High sensitivity and selectivity; excellent for separating isomers and identifying components in a mixture. | Provides unambiguous structural information; non-destructive. | Fast, simple, and provides a molecular "fingerprint". |
| Limitations | Destructive technique; requires volatile and thermally stable analytes. | Lower sensitivity compared to MS; complex spectra for mixtures. | Provides limited structural information on its own. |
In-Depth Analysis with Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. For this compound, which is a mixture of isomers, GC is crucial for separating the different stereoisomers present in a sample, while MS provides confirmation of the molecular weight and characteristic fragmentation patterns for identification.
Experimental Protocol for GC-MS Analysis
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or hexane.
-
Perform serial dilutions to a final concentration of approximately 10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless injection.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Expected Data
The GC analysis is expected to show multiple peaks corresponding to the different isomers of this compound. The mass spectrum for each isomer will exhibit a molecular ion peak ([M]⁺) at m/z 162, corresponding to the molecular weight of C₁₂H₁₈. The fragmentation pattern will show characteristic ions, with the most abundant peaks typically observed at m/z 79, 93, and 67.[1] These fragments arise from the cleavage of the vinyl groups and the cyclohexane ring.
Figure 1. Experimental workflow for the GC-MS analysis of this compound.
Alternative Analytical Techniques
While GC-MS is a powerful tool, other spectroscopic methods can provide complementary and, in some cases, more detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR can provide a wealth of information about the connectivity of atoms in the this compound molecule, and are particularly useful for distinguishing between its various isomers.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the vinyl groups and the cyclohexane ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals can be used to determine the relative positions of the vinyl groups and the stereochemistry of the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum will show a unique signal for each chemically non-equivalent carbon atom in the molecule. This can be used to confirm the number of different carbon environments and to aid in the assignment of the specific isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum will prominently feature:
-
C-H stretching vibrations of the vinyl groups (typically above 3000 cm⁻¹).
-
C=C stretching vibrations of the vinyl groups (around 1640 cm⁻¹).
-
C-H stretching and bending vibrations of the cyclohexane ring (in the region of 2850-2950 cm⁻¹ and below 1500 cm⁻¹, respectively).
While FTIR is less powerful than NMR for detailed structural elucidation of isomers, it serves as a quick and effective method to confirm the presence of the key vinyl functional groups.
Figure 2. Logical relationship in the data analysis process for compound identification.
Conclusion
The choice of analytical technique for the characterization of this compound depends on the specific information required. GC-MS stands out as a robust and sensitive method for separating the constituent isomers and providing confident identification through mass spectral data. NMR spectroscopy offers unparalleled detail for structural elucidation and isomer differentiation. FTIR spectroscopy provides a rapid means of confirming the presence of key functional groups. For comprehensive quality control and in-depth research, a multi-technique approach, leveraging the strengths of each of these methods, is often the most effective strategy. This guide provides the foundational information for researchers and professionals to select and implement the most appropriate analytical methods for their work with this important polymer building block.
References
Assessing the Thermal Stability of Polymers Derived from 1,2,4-Trivinylcyclohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the thermal stability of polymers derived from vinylcyclohexane monomers, with a specific focus on available data for poly(vinylcyclohexane) as a proxy for polymers from 1,2,4-Trivinylcyclohexane (TVCH). The thermal properties are compared against common polyolefins and high-performance engineering plastics, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Detailed experimental protocols and a logical workflow for thermal stability assessment are also presented.
Introduction to this compound in Polymer Science
This compound is a trifunctional monomer that can be polymerized to form highly crosslinked polymers. Due to its multiple vinyl groups, it is also utilized as a crosslinking agent to enhance the thermomechanical properties of other polymers, such as polyethylene and polypropylene. The resulting crosslinked network structure is anticipated to exhibit significantly different thermal behavior compared to linear polymers.
Comparative Thermal Stability Data
Table 1: Thermogravimetric Analysis (TGA) Data for Various Polymers
| Polymer | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Residue at 600°C (%) |
| Poly(vinylcyclohexane) | > 345 | - | - |
| Low-Density Polyethylene (LDPE) | ~370 | - | ~0 |
| Polypropylene (PP) | ~350 | - | ~0 |
| Crosslinked Polyethylene (XLPE) | ~460 | - | >0 |
| Polyether Ether Ketone (PEEK) | > 500 | - | > 40 |
| Polyimide (Kapton) | > 500 | - | > 50 |
Note: Values are approximate and can vary depending on the specific grade, additives, and experimental conditions.
Table 2: Differential Scanning Calorimetry (DSC) Data for Various Polymers
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(vinylcyclohexane) | 146 | - |
| Low-Density Polyethylene (LDPE) | ~ -110 | 105 - 115 |
| Polypropylene (PP) | ~ -10 | 130 - 165 |
| Crosslinked Polyethylene (XLPE) | ~ -110 | 105 - 115 (reduced crystallinity) |
| Polyether Ether Ketone (PEEK) | 143 | 343 |
| Polyimide (Kapton) | > 360 | Does not melt |
Note: Tg for semi-crystalline polymers like PE and PP can be difficult to detect via DSC.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a precision microbalance and a programmable furnace.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed onto the TGA balance.
-
Experimental Conditions:
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis:
-
Tonset: The onset decomposition temperature is determined from the TGA curve, often by the intersection of the baseline tangent and the tangent of the decomposition step.
-
Tmax: The temperature of the maximum rate of mass loss is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Residue: The percentage of the initial mass remaining at the end of the experiment is recorded as the char yield or residue.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a polymer sample as a function of temperature or time, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Instrumentation: A differential scanning calorimeter with a sample and reference furnace or a single cell with sample and reference sensors.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.
-
Temperature Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from ambient to a temperature above the expected melting point at a rate of 10 °C/min.
-
Hold for a few minutes to ensure complete melting.
-
Cool to a low temperature (e.g., -50°C) at a rate of 10 °C/min.
-
Heat again to the final temperature at a rate of 10 °C/min. The second heating scan is typically used for analysis.
-
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis:
-
Tg: The glass transition temperature is observed as a step-like change in the baseline of the DSC curve.
-
Tm: The melting temperature is determined as the peak temperature of the endothermic melting event.
-
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a novel polymer.
Comparative Analysis of 1,2,4-Trivinylcyclohexane's Reactivity in Copolymerization with Other Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Monomer Reactivity
In the synthesis of novel polymers for advanced applications, including drug delivery systems and specialized materials, understanding the reactivity of multifunctional monomers is paramount. 1,2,4-Trivinylcyclohexane (TVCH) presents a unique trifunctional platform for creating crosslinked and branched polymer architectures. However, a comprehensive comparison of its copolymerization behavior with common vinyl monomers has been challenging due to a lack of direct experimental data.
This guide provides a comparative analysis of the reactivity of a close structural analog, vinylcyclohexane (VCH), in copolymerization with propylene, offering valuable insights into the expected reactivity of TVCH. This data is juxtaposed with the reactivity of other common vinyl monomers with propylene, providing a baseline for predicting copolymerization behavior and designing novel polymer structures.
Reactivity Ratio Comparison
The reactivity of monomers in a copolymerization reaction is quantified by their reactivity ratios (r). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). The following table summarizes the reactivity ratios for the copolymerization of propylene (M₁) with vinylcyclohexane (M₂) and other representative vinyl monomers.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Propylene) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type | Catalyst System |
| Propylene | Vinylcyclohexane | 26.6 | 0.025 | 0.665 | Random | rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride / MAO |
Note: Data for vinylcyclohexane is used as a proxy for this compound due to the absence of published reactivity ratios for TVCH.
The data clearly indicates that in copolymerization with propylene using a metallocene catalyst, propylene is significantly more reactive than vinylcyclohexane (r₁ >> r₂). The product of the reactivity ratios (r₁ * r₂) is less than 1, suggesting a tendency towards the formation of a random copolymer, albeit one that will be rich in propylene units unless the concentration of the comonomer is very high.
Experimental Protocols
The determination of monomer reactivity ratios is crucial for understanding and controlling copolymerization processes. The following outlines the general experimental protocol for determining reactivity ratios in Ziegler-Natta copolymerization, as was employed in the study of propylene and vinylcyclohexane.
1. Materials and Purification:
-
Monomers: Propylene and the comonomer (e.g., vinylcyclohexane) are purified to remove inhibitors and moisture, which can poison the catalyst. This is typically achieved by passing the monomers through columns of activated alumina and molecular sieves.
-
Catalyst System: The metallocene catalyst and the cocatalyst (e.g., methylaluminoxane, MAO) are handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.
-
Solvent: A dry, deoxygenated solvent such as toluene is used as the reaction medium.
2. Copolymerization Reaction:
-
A series of copolymerization reactions are carried out in a high-pressure reactor equipped with a stirrer and temperature control.
-
Each reaction is performed with a different initial monomer feed composition.
-
The catalyst and cocatalyst are introduced into the reactor containing the solvent and the desired amounts of each monomer.
-
The polymerization is allowed to proceed to low conversion (<10%) to ensure that the monomer feed composition remains relatively constant throughout the experiment.
-
The reaction is terminated by adding a quenching agent, such as acidified methanol.
3. Copolymer Characterization:
-
The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
The composition of the copolymer (i.e., the mole fraction of each monomer incorporated into the polymer chain) is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR or ¹³C-NMR) or Fourier-Transform Infrared (FTIR) spectroscopy.
4. Calculation of Reactivity Ratios:
-
The instantaneous copolymer composition equation (Mayo-Lewis equation) is used to relate the monomer feed composition to the copolymer composition.
-
Various linearization methods (e.g., Fineman-Ross, Kelen-Tüdös) or non-linear regression methods are employed to fit the experimental data and determine the reactivity ratios, r₁ and r₂.
Reactivity Relationships
The following diagram illustrates the logical relationship in determining monomer reactivity and the resulting copolymer structure.
Caption: Workflow for determining reactivity ratios and predicting copolymer structure.
comparative study of iron-based versus platinum catalysts for TVCH hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
The hydrosilylation of 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (TVCH) is a critical reaction in the synthesis of advanced silicone-based materials. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, selectivity, cost, and the purity of the final product. This guide provides an objective comparison of traditional platinum-based catalysts against emerging iron-based alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
Platinum catalysts, particularly Karstedt's catalyst, have long been the industry standard for hydrosilylation reactions due to their high activity.[1] However, the high cost and potential for product contamination with residual platinum have driven the search for more sustainable and economical alternatives.[1] Iron-based catalysts have emerged as a promising option, offering the significant advantages of being earth-abundant and less expensive.[1] Recent research has demonstrated that specific iron complexes can achieve high activity and selectivity in hydrosilylation reactions, in some cases rivaling the performance of platinum catalysts.[1] This guide will delve into a comparative analysis of these two catalytic systems for the hydrosilylation of vinylsiloxanes, with a focus on TVCH.
Data Presentation: Performance Comparison
The following table summarizes the key performance metrics for iron-based and platinum-based catalysts in the hydrosilylation of a model vinylsiloxane substrate, 1,3-divinyl tetramethyldisiloxane, which serves as a proxy for TVCH due to the limited availability of direct comparative data for TVCH under identical conditions.
| Performance Metric | Iron-Based Catalyst (iCN-Fe complex) | Platinum-Based Catalyst (Karstedt's Catalyst) |
| Substrate | 1,3-divinyl tetramethyldisiloxane | 1,3-divinyl tetramethyldisiloxane |
| Silane | 1,1,3,3-tetramethyldisiloxane | 1,1,3,3-tetramethyldisiloxane |
| Conversion | >90%[2] | 75-100%[2] |
| Selectivity | High[2] | 87-93%[2] |
| Reaction Conditions | Room Temperature[2] | Room Temperature[2] |
| Solvent | DMSO (or solvent-free)[2] | Toluene (or solvent-free)[3] |
| Key Advantages | Cost-effective, earth-abundant, stable, recyclable[2] | High activity, well-established[1] |
| Key Disadvantages | Generally lower activity than platinum, air-sensitivity of some complexes[1] | High cost, potential for product contamination[1] |
Experimental Protocols
Detailed methodologies for conducting TVCH hydrosilylation with both iron and platinum catalysts are provided below. These protocols are representative of typical laboratory procedures.
Iron-Catalyzed TVCH Hydrosilylation
This protocol is adapted from general procedures for iron-catalyzed hydrosilylation of vinylsiloxanes.[2]
Materials:
-
1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (TVCH)
-
Hydrosilane (e.g., 1,1,3,3,5,5,7,7-octamethyltetrasiloxane)
-
Iron catalyst (e.g., iron-isocyanide disiloxane complex)[2]
-
Anhydrous solvent (e.g., toluene or DMSO, if not solvent-free)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
A 25 mL Schlenk flask equipped with a magnetic stirrer is dried under vacuum with a flame and then cooled to room temperature under an inert atmosphere.[4]
-
The flask is charged with the iron catalyst (e.g., 0.025 mmol, 5 mol%).[4]
-
TVCH (e.g., 0.5 mmol) and the hydrosilane (e.g., 0.6 mmol, 1.2 equiv) are added to the flask.[4]
-
If a solvent is used, anhydrous toluene or DMSO (1 mL, 0.5 M) is added.[4]
-
The reaction mixture is stirred at room temperature for 24 hours.[4]
-
Upon completion, the reaction is quenched by opening the flask to air and diluting with a non-polar solvent like hexanes.
-
The mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the hydrosilylated product.
Platinum-Catalyzed TVCH Hydrosilylation
This protocol is based on established procedures for hydrosilylation using Karstedt's catalyst.
Materials:
-
1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (TVCH)
-
Hydrosilane (e.g., 1,1,3,3,5,5,7,7-octamethyltetrasiloxane)
-
Karstedt's catalyst solution (e.g., in xylene)
-
Anhydrous solvent (e.g., toluene, if not solvent-free)
-
Reaction flask and magnetic stirrer
Procedure:
-
To a reaction flask equipped with a magnetic stirrer, add TVCH and the hydrosilane.
-
If a solvent is used, add anhydrous toluene.
-
With stirring, add Karstedt's catalyst solution (typically in the ppm range relative to the platinum metal).
-
The reaction is often exothermic and may proceed at room temperature. Gentle heating can be applied if the reaction is sluggish.
-
Monitor the reaction progress by techniques such as ¹H NMR or FT-IR spectroscopy by observing the disappearance of the Si-H and vinyl protons/bands.
-
Once the reaction is complete, the product can be used directly, as the catalyst is present in very low concentrations. If necessary, the catalyst can be removed by treatment with activated carbon.
Mandatory Visualizations
Experimental Workflow
Caption: A simplified workflow for TVCH hydrosilylation using iron and platinum catalysts.
Catalytic Cycles
The catalytic mechanisms for platinum and iron in hydrosilylation reactions are distinct. Platinum catalysts typically follow the well-established Chalk-Harrod mechanism.[5][6] The mechanism for many iron-based catalysts is still a subject of active research, but a plausible cycle involves oxidative addition, migratory insertion, and reductive elimination steps.[7]
References
- 1. openaccessgovernment.org [openaccessgovernment.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Iron-catalyzed sequential hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 1,2,4-Trivinylcyclohexane
This document provides essential safety and logistical information for the proper disposal of 1,2,4-Trivinylcyclohexane, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[4][5] Adherence to proper personal protective equipment (PPE) and handling protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[1]
-
Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent such as dry sand, earth, or sawdust.[1] Collect the absorbed material and contaminated surfaces into a designated, sealable container for hazardous waste disposal.[1]
Summary of Chemical Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 2855-27-8 | [1][4][6] |
| Molecular Formula | C₁₂H₁₈ | [1][3][6] |
| Physical State | Colorless to light yellow liquid | [2][3] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [2][4][6] |
| Boiling Point | 85-88 °C at 20 mmHg | [4][6] |
| GHS Hazard Statements | H227 (Combustible liquid) | [2][3] |
| H315 (Causes skin irritation) | [1][2][5] | |
| H319 (Causes serious eye irritation) | [1][2][5] | |
| H335 (May cause respiratory irritation) | [4][5] | |
| Storage Class Code | 10 - Combustible liquids | [4] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local regulations.[1] It is classified as hazardous waste and must not be disposed of down the drain or in regular trash.[7][8] The recommended disposal method is incineration by a licensed hazardous waste disposal facility.[1][9]
Phase 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a chemically compatible and properly sealed container for collecting this compound waste. The container should be made of a material that does not react with the chemical.[10]
-
Collect Waste: This includes the neat (pure) chemical, solutions containing the chemical, and any materials contaminated with it, such as gloves, absorbent pads, and disposable labware.[11]
-
Segregate Waste: Store the this compound waste container separately from incompatible materials, such as oxidizing agents, acids, and bases.[1][10]
Phase 2: Waste Storage and Labeling
-
Labeling: Immediately affix a hazardous waste label to the container. The label must be completely filled out with the chemical name ("this compound"), concentration, and the date accumulation started.[7][12]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[11][12]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[7][10] This area must be inspected weekly for any signs of leakage.[10]
Phase 3: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[7][10]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.[7]
-
Final Disposal: The licensed contractor will transport the waste for final disposal, which should be conducted at an approved waste disposal plant, likely via chemical incineration equipped with an afterburner and scrubber.[1][2][3]
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 2855-27-8 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 2855-27-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1,2,4-三乙烯基环己烷,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,4-Trivinyl cyclohexane (TVCH) | 2855-27-8 - BuyersGuideChem [buyersguidechem.com]
- 7. odu.edu [odu.edu]
- 8. acs.org [acs.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 1,2,4-Trivinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,2,4-Trivinylcyclohexane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment
This compound is a combustible liquid that can cause significant irritation to the skin and eyes.[1][2] It may also cause respiratory irritation and allergic skin reactions.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Summary of Hazards and Required PPE
| Hazard | GHS Classification | Required Personal Protective Equipment |
| Skin Irritation | Skin Irritation (Category 2)[1] | Chemical-resistant gloves (e.g., nitrile, neoprene)[3], Lab coat or chemical-resistant apron[3] |
| Eye Irritation | Serious Eye Irritation (Category 2)[1] | Tightly fitting safety goggles or a face shield[3][4] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Use in a well-ventilated area or with local exhaust ventilation. If vapors or aerosols are generated, a NIOSH-approved respirator is required.[4] |
| Allergic Skin Reaction | Skin Sensitization (Category 1)[1] | Chemical-resistant gloves[3] |
| Flammability | Combustible Liquid[2] | Keep away from heat, sparks, and open flames. Use non-sparking tools. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following protocol is necessary to ensure the safe handling of this compound.
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Confirm that a safety shower and eyewash station are readily accessible.[4]
-
Assemble all necessary PPE as outlined in Table 1 and inspect for any damage.
-
Keep away from open flames, hot surfaces, and other sources of ignition.
-
-
Handling:
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, at all times.
-
Avoid direct contact with the skin and eyes.
-
Do not breathe in vapors or mists.[4] If there is a risk of inhalation, use a NIOSH-approved respirator.[4]
-
Use non-sparking tools and equipment to prevent ignition.
-
Ground and bond containers when transferring the material to prevent static discharge.
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.
-
Ingestion: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.
-
Always adhere to all federal, state, and local environmental regulations regarding the disposal of this substance. Do not allow the product to enter drains or waterways.[4]
-
Visual Workflow and Hazard-PPE Relationship
The following diagrams illustrate the safe handling workflow and the relationship between the chemical's hazards and the required personal protective equipment.
Caption: Safe handling workflow for this compound.
Caption: Relationship between hazards and required PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
